Amphotericin b
説明
特性
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFDSVGJQXUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859632 | |
| Record name | 33-[(3-Amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER | |
CAS No. |
1397-89-3 | |
| Record name | Amphotericin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C (gradual decomposition) | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 69 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and Enduring Legacy of Amphotericin B: A Technical Guide
Introduction
Amphotericin B, a polyene macrolide antibiotic, stands as a landmark discovery in the field of medical mycology. For decades, it has been a cornerstone in the treatment of severe, life-threatening fungal infections. Despite the development of newer antifungal agents, this compound retains its relevance due to its broad spectrum of activity and low incidence of resistance. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Timeline
This compound was first isolated in 1955 by a team of researchers—Donovick, Gold, Pagano, and Stout—at the Squibb Institute for Medical Research.[1] The discovery stemmed from the screening of soil microorganisms for antifungal properties. A strain of a filamentous bacterium, later identified as Streptomyces nodosus, was isolated from a soil sample collected in the Orinoco River region of Venezuela.[1][2] This particular strain, designated M-4575, was found to produce two antifungal substances: Amphotericin A and this compound.[2][3] Subsequent in vitro studies revealed that this compound possessed superior antifungal activity.[2]
Following its discovery, this compound was licensed for medical use in 1959 and quickly became the only effective therapy for invasive fungal diseases until the advent of azole antifungals in the early 1980s.[1][2] A significant challenge in its early clinical application was its poor solubility in water.[4] This was overcome by formulating it with sodium deoxycholate, which forms a micellar suspension suitable for intravenous administration.[4] Later, to mitigate its notable toxicity, particularly nephrotoxicity, lipid-based formulations were developed and introduced, including liposomal this compound (L-AMB) and this compound lipid complex (ABLC).[1][5][6]
Key Milestones in the History of this compound
| Year | Event | Significance |
| 1955 | Isolation of Amphotericin A and B from Streptomyces nodosus by researchers at the Squibb Institute for Medical Research.[1][2] | Discovery of a potent new class of antifungal agents. |
| 1959 | This compound is licensed for medical use.[1] | Introduction of the first effective systemic antifungal drug. |
| Early 1980s | Development of azole antifungals. | Emergence of alternative therapies for systemic fungal infections. |
| 1990s | Introduction of lipid-based formulations of this compound. | A major step in reducing the drug's toxicity and improving its therapeutic index. |
Experimental Protocols
Fermentation of Streptomyces nodosus for this compound Production
The production of this compound is achieved through the fermentation of Streptomyces nodosus. The following protocol is a generalized representation based on described methodologies.
Materials:
-
A high-yield strain of Streptomyces nodosus (e.g., ATCC 14899 or a mutated high-yield strain).[7]
-
Seed culture medium (e.g., peptone, yeast extract, glucose, sodium chloride, calcium carbonate in water, pH 7.0-7.2).[8]
-
Fermentation medium (e.g., glucose, cottonseed meal, CaCO₃, K₂HPO₄ in water, pH 7.0).
-
Shake flasks or a bioreactor.
-
Incubator shaker.
-
pH meter and adjusting solutions (e.g., ammonium hydroxide).[7]
Procedure:
-
Seed Culture Preparation: Inoculate the seed culture medium with a spore colony of S. nodosus. Incubate at 26°C with shaking (e.g., 200 rpm) for approximately 48 hours to obtain a seed culture.
-
Inoculation: Transfer the seed culture to the fermentation medium in a shake flask or bioreactor. The inoculation volume is typically around 10% (v/v).
-
Fermentation: Incubate the culture at 26°C with agitation (e.g., 100-200 rpm in a bioreactor).[7] Maintain the pH of the culture between 6.6 and 6.9 using a suitable pH control agent like ammonium hydroxide.[7] The fermentation is typically carried out for 4-6 days.
-
Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be employed. This involves adding a concentrated glucose solution at specific time points during the fermentation (e.g., at 30, 50, and 70 hours) to maintain an optimal glucose concentration.[7]
Isolation and Purification of this compound
The following is a general protocol for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth containing S. nodosus mycelium.
-
Methanol.
-
Acetone.
-
Sodium iodide or sodium thiocyanate.
-
N,N-dimethylformamide (DMF).
-
Water.
-
Centrifuge or filtration apparatus.
-
Crystallization vessel.
Procedure:
-
Mycelium Collection: Separate the wet mycelium from the fermentation broth by centrifugation or filtration.[7]
-
Extraction: The dried mycelium is extracted with methanol to solubilize the this compound.[7] An alternative method involves suspending the starting material in acetone or methanol saturated with sodium iodide or sodium thiocyanate.[9]
-
Filtration: The extract is filtered to remove insoluble materials.[7][9]
-
Crystallization: The filtered extract containing this compound is added to a solvent mixture, for example, comprised of N,N-dimethylformamide, water, and methanol.[9] The slurry is heated to approximately 50-52°C to promote the crystallization of this compound.[9]
-
Collection and Drying: The this compound crystals are collected, washed with a solvent like methanol, and then dried.[7]
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal isolate (e.g., Candida albicans).
-
Standardized inoculum of the fungal isolate (0.5–2.5 × 10³ cells/ml).[10]
-
This compound stock solution.
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the fungal suspension to each well. Include a drug-free control well (growth control) and a yeast-free control well (sterility control).[10]
-
Incubation: Incubate the microtiter plates at 37°C for a specified period (e.g., 24 or 48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure optical density.
Quantitative Data
Minimum Inhibitory Concentration (MIC) Data
The MIC of this compound varies depending on the fungal species and the specific strain. The following table summarizes representative MIC values.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
| Candida krusei | 8 | - | - |
| Azole-resistant C. albicans | 16 | - | - |
| Candida species (general) | 0.0625 - 4 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.[11]
Toxicity Data (LD₅₀)
The toxicity of this compound is a significant clinical consideration. The LD₅₀ (lethal dose for 50% of the test population) provides a measure of acute toxicity.
| Animal Model | Route of Administration | LD₅₀ Value |
| Rat | Oral | >5 g/kg[12][13] |
| Mouse | Oral | 280 mg/kg[14] |
| Mouse | Intravenous | 4 mg/kg[15] |
| Mouse | Intraperitoneal | 27,740 µg/kg[14] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves its interaction with ergosterol, the principal sterol in the fungal cell membrane.[2][16] This binding leads to the formation of transmembrane channels or pores.[2][17][18] These pores disrupt the permeability of the cell membrane, causing the leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and other small molecules, which ultimately leads to fungal cell death.[2][17][18]
While this compound has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[18] In addition to pore formation, there is evidence that this compound can also induce oxidative stress within the fungal cell, contributing to its antifungal activity.[2][17] Another proposed mechanism is the sequestration of ergosterol, which disrupts the stability and function of the fungal cell membrane.[17]
Caption: Mechanism of action of this compound on the fungal cell.
Experimental and Discovery Workflow
The discovery of this compound followed a systematic workflow common in natural product drug discovery.
Caption: Workflow for the discovery and isolation of this compound.
The discovery of this compound was a pivotal moment in the fight against systemic fungal infections. Its journey from a soil microorganism to a life-saving therapeutic agent is a testament to the power of natural product screening and drug development. While challenges related to its toxicity persist, the development of lipid-based formulations has significantly improved its safety profile. A thorough understanding of its history, the experimental methodologies behind its production and testing, and its mechanism of action remains crucial for the ongoing development of new and improved antifungal therapies.
References
- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance [mdpi.com]
- 5. Sixty years of this compound: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: time for a new "gold standard" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the production of this compound by Strepyomyces nodosus in a 50-ton bioreactor based on comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110305926B - A Fermentation Method Based on this compound Metabolic Pathway - Google Patents [patents.google.com]
- 9. US4177265A - Process for the purification of this compound and A solubilizing media useful in that process - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jidc.org [jidc.org]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. This compound | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Action | AmBisome (this compound) liposome for injection [ambisome.com]
Amphotericin B: A Deep Dive into its Mechanism of Action on the Fungal Cell Membrane
A Technical Guide for Researchers and Drug Development Professionals
Introduction
For over six decades, Amphotericin B (AmB) has remained a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and the low incidence of fungal resistance have solidified its role as a last-line therapeutic agent.[1] The primary target of this compound is the fungal cell membrane, where it interacts with ergosterol, the principal sterol in fungi, leading to cell death. This guide provides an in-depth technical overview of the multifaceted mechanism of action of this compound, focusing on its interactions with the fungal cell membrane. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antifungal agent.
Core Mechanisms of Action
The fungicidal activity of this compound is not attributed to a single mode of action but rather a combination of synergistic mechanisms that ultimately compromise the integrity and function of the fungal cell. These can be broadly categorized into direct membrane disruption and the induction of oxidative stress.
Ergosterol Binding: The Primary Interaction
The initial and most critical step in this compound's mechanism is its high-affinity binding to ergosterol within the fungal cell membrane.[2] This interaction is the basis for its selective toxicity towards fungi, as it has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[2][3][4] The binding of this compound to ergosterol is in itself a significant contributor to fungal cell death, independent of subsequent pore formation.[5]
Recent studies have elucidated the structural basis of this interaction, revealing that the mycosamine appendage of the this compound molecule is crucial for this binding.[5][6] Derivatives of this compound lacking this appendage, such as amphoteronolide B, are unable to bind ergosterol and consequently exhibit no antifungal activity. Interestingly, the C2'-hydroxyl group on the mycosamine has been identified as a key determinant for binding to cholesterol but not to ergosterol.[5][6] This discovery has paved the way for the development of new this compound derivatives with potentially lower toxicity profiles.
Membrane Permeabilization: Pore Formation and Ion Leakage
The classical and most widely accepted model of this compound's action involves the formation of transmembrane channels or pores.[1][4] Following the initial binding to ergosterol, this compound molecules self-assemble into aggregates that span the lipid bilayer. These pores have a hydrophilic interior and a hydrophobic exterior, allowing for the passage of ions and small molecules.[7]
The formation of these pores leads to a rapid and uncontrolled leakage of essential intracellular components, particularly monovalent cations such as potassium (K+), sodium (Na+), and protons (H+), as well as chloride (Cl-) ions.[7] This disruption of the electrochemical gradient across the fungal membrane leads to depolarization and ultimately, cell death.[7] The size of these pores is thought to be concentration-dependent, with estimates ranging from 0.8 nm to 8 nm in diameter.[8]
The "Sterol Sponge" Model: An Emerging Perspective
A more recent and complementary model for this compound's mechanism of action is the "sterol sponge" model.[9][10] This model proposes that this compound can form large, extramembranous aggregates that effectively extract ergosterol from the fungal cell membrane.[9] This sequestration of ergosterol disrupts the structural integrity and fluidity of the membrane, impairing the function of membrane-bound proteins and ultimately leading to cell death. This mechanism suggests that the fungicidal activity of this compound may not solely rely on the formation of transmembrane pores.
Induction of Oxidative Damage
In addition to its direct effects on the cell membrane, this compound has been shown to induce oxidative stress in fungal cells.[11] It can promote the generation of reactive oxygen species (ROS), such as superoxide anions and nitric oxide radicals.[12][13] The accumulation of these highly reactive molecules leads to damage of vital cellular components, including proteins, lipids, and DNA, contributing significantly to the fungicidal effect of the drug.[11] The precise mechanism by which this compound induces ROS production is still under investigation but may involve its auto-oxidation or its effects on mitochondrial function.
Quantitative Data on this compound's Action
The following tables summarize key quantitative data related to the mechanism of action of this compound.
Table 1: Sterol Binding and Membrane Permeability
| Parameter | Value | Fungal Species/Model System | Reference |
| AmB Concentration for Enhanced Permeability | 0.2 - 0.8 µM | Leishmania sp. plasma membrane vesicles | [14] |
| AmB Concentration for Decreased Osmotic Response | > 0.8 µM | Leishmania sp. plasma membrane vesicles | [14] |
| Increase in Vesicle Velocity and Diffusion with AmB | ~50% over 30 min | Ergosterol-containing vesicles | [8][15] |
| Estimated Pore Radius | 0.8 - 8 nm | Ergosterol-rich bilayers | [8] |
Table 2: Ion Leakage and Oxidative Stress
| Parameter | Value | Fungal Species/Model System | Reference |
| K50 for Liposomal AmB Formulation 1 | 1.4 µg/ml | Rat Red Blood Cells | [16] |
| K50 for Liposomal AmB Formulation 2 | 7.4 µg/ml | Rat Red Blood Cells | [16] |
| AmB Concentration for Max. Nitric Oxide Production | 2.5 µM | Saccharomyces cerevisiae | [12] |
| AmB Concentration for Max. Superoxide Production | 10 µM | Saccharomyces cerevisiae | [12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC) for Sterol Binding
Objective: To quantify the binding affinity of this compound to ergosterol and cholesterol.
Methodology:
-
Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., POPC) with and without the inclusion of a specific sterol (e.g., 10% ergosterol or cholesterol).
-
Place the LUV suspension in the sample cell of the ITC instrument.
-
Fill the injection syringe with a solution of this compound.
-
Perform a series of injections of the this compound solution into the LUV suspension while monitoring the heat changes associated with the binding events.
-
The resulting data is fitted to a binding model to determine thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[6][17]
Planar Lipid Bilayer (PLB) for Ion Channel Recording
Objective: To characterize the ion channel properties of this compound.
Methodology:
-
A planar lipid bilayer is formed across a small aperture separating two aqueous compartments in a specialized chamber.[18][19][20]
-
This compound, typically in a micellar solution or incorporated into proteoliposomes, is added to one of the compartments.[19]
-
The incorporation of this compound into the bilayer results in the formation of ion channels.
-
A voltage is applied across the bilayer, and the resulting ionic current passing through the channels is measured using sensitive amplifiers.[19][20]
-
This technique allows for the determination of single-channel conductance, ion selectivity, and open-close kinetics.
Potassium Leakage Assay
Objective: To assess the membrane-damaging effects of this compound by measuring the release of intracellular potassium.
Methodology:
-
A suspension of cells, such as human red blood cells or fungal cells, is prepared and washed to remove extracellular potassium.[21][22][23]
-
The cells are incubated with various concentrations of this compound or its formulations for a defined period.
-
After incubation, the cells are pelleted by centrifugation.
-
The supernatant is collected, and the concentration of potassium that has leaked from the cells is quantified using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or atomic absorption spectroscopy.[21]
-
The results are often expressed as the K50 value, which is the concentration of the drug that causes 50% potassium release.[16]
Reactive Oxygen Species (ROS) Detection
Objective: To measure the induction of oxidative stress by this compound.
Methodology:
-
Fungal cells are treated with this compound for a specific duration.
-
A fluorescent probe that is sensitive to specific ROS is added to the cell suspension. Common probes include Dihydroethidium (DHE) for superoxide anions and 2',7'-dichlorofluorescin diacetate (DCFDA) for general ROS.[11][12][13]
-
The increase in fluorescence, which corresponds to the level of ROS production, is measured using techniques such as flow cytometry or fluorescence microscopy.[12]
Visualizing the Mechanisms
The following diagrams illustrate the key mechanisms of action of this compound and a typical experimental workflow.
Caption: Core mechanisms of this compound action on the fungal cell.
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. Liposomal this compound (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the study of the interactions of this compound with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C2'-OH of this compound plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The C2′–OH of this compound Plays an Important Role in Binding the Primary Sterol of Human But Not Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound extracts ergosterol faster than fungi can make it | IDEALS [ideals.illinois.edu]
- 10. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 11. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of this compound against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increasing the Fungicidal Action of this compound by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Concentration and time dependence of this compound-induced permeability changes across plasma membrane vesicles from Leishmania sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantifying membrane permeability of this compound ion channels in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 19. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. In Vitro potassium release assay for liposomal formulations of this compound – a requirement for Bio-IND applications - Eurofins Scientific [eurofins.com]
- 22. This compound release rate is the link between drug status in the liposomal bilayer and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of free and liposomal this compound and gramicidin S alone and in combination on potassium leakage from human erythrocytes and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Ergosterol Binding Mechanism of Amphotericin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades. Its broad-spectrum efficacy and the remarkably low incidence of fungal resistance underscore its clinical importance. The primary molecular target of AmB is ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. This selective interaction forms the basis of its antifungal activity, though its cross-reactivity with cholesterol is responsible for its dose-limiting toxicity. A comprehensive understanding of the AmB-ergosterol binding mechanism is paramount for the development of novel derivatives with an improved therapeutic index. This technical guide synthesizes current knowledge on the core binding mechanism, detailing the prevailing models, quantitative interaction data, and the experimental protocols used in their determination.
Core Binding Mechanisms: Competing Models
The precise mechanism by which this compound binds to ergosterol and elicits its fungicidal effects has been a subject of intense research, leading to the development of two predominant models: the ion channel model and the sterol sponge model.
1. The Ion Channel Model: The classical and most widely accepted model posits that AmB molecules, in conjunction with ergosterol, insert into the fungal membrane and self-assemble into transmembrane pores or ion channels. This assembly, often described as a "barrel-stave" structure, consists of multiple AmB and ergosterol molecules. The hydrophilic polyhydroxyl face of the AmB molecules lines the interior of the channel, creating an aqueous pore, while the lipophilic polyene chain interacts with the lipid acyl chains of the membrane. This channel disrupts the membrane's integrity, leading to the leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, which ultimately results in fungal cell death. Molecular dynamics simulations suggest that the AmB channel is more stable and larger in ergosterol-containing membranes compared to those with cholesterol, which may contribute to its selective toxicity. Solid-state NMR studies have provided structural insights, suggesting a stable assembly of seven AmB molecules forming an ion-conductive channel.
2. The Sterol Sponge Model: A more recent model challenges the necessity of channel formation for fungicidal activity. The sterol sponge model proposes that AmB exists primarily as large, extramembranous aggregates that actively extract ergosterol from the fungal membrane. According to this model, the primary fungicidal action is the sequestration of ergosterol, a lipid vital for numerous cellular functions in yeast, including membrane fluidity, protein function, and signaling. The removal of ergosterol disrupts these essential processes, leading to cell death. Proponents of this model argue that ergosterol binding itself, rather than membrane permeabilization, is the key fungicidal event. This is supported by findings that some AmB derivatives, which are incapable of forming channels but can still bind ergosterol, retain potent antifungal activity.
It is also plausible that these two mechanisms are not mutually exclusive. Ergosterol binding is the initial and
The Amphotericin B Structure-Activity Relationship: A Deep Dive into Optimizing a Potent Antifungal Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and low incidence of resistance are unparalleled. However, its clinical utility is hampered by significant toxicities, primarily nephrotoxicity and infusion-related reactions.[1][2] This has driven extensive research into the structure-activity relationship (SAR) of AmB to develop derivatives with an improved therapeutic index. This technical guide provides a comprehensive overview of the core SAR principles of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Core Molecular Structure and Mechanism of Action
This compound is an amphipathic molecule characterized by a large 38-membered macrolide ring. One side of the ring contains a flexible chain of seven conjugated double bonds (the polyene), rendering it lipophilic, while the other side is decorated with a series of hydroxyl groups (the polyol), making it hydrophilic. A mycosamine sugar moiety is attached to the C19 position, and a carboxylic acid group is present at C16.[3][4]
The primary mechanism of action of AmB involves its high affinity for ergosterol, the principal sterol in fungal cell membranes.[5][6] This interaction is significantly stronger than its binding to cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis for its selective antifungal activity.[5] Two main hypotheses, which are not mutually exclusive, describe the downstream effects of this binding:
-
Ion Channel Formation: The classic model posits that AmB molecules self-assemble within the fungal membrane to form transmembrane channels or pores.[6][7] This disrupts the membrane's integrity, leading to the leakage of intracellular ions (particularly K+) and small molecules, ultimately resulting in fungal cell death.[5][8]
-
Ergosterol Sequestration: A more recent understanding suggests that the primary fungicidal mechanism is the binding and extraction of ergosterol from the fungal membrane, independent of channel formation.[9][10][11] This "sterol sponge" model proposes that the sequestration of ergosterol disrupts vital cellular processes that are dependent on this lipid, leading to cell death.[12]
Toxicity in mammalian cells arises from a similar interaction with cholesterol, albeit with lower affinity.[5][8] This leads to the formation of pores in host cell membranes, contributing to the dose-limiting side effects.[1]
Key Structure-Activity Relationships
Decades of research involving chemical modifications and the synthesis of AmB derivatives have elucidated the roles of its various structural components in both antifungal activity and toxicity.
The Mycosamine Moiety: A Key to Selectivity
The mycosamine sugar is indispensable for the biological activity of AmB. Its removal results in a complete loss of both ergosterol binding and antifungal efficacy.[11][13]
-
Amino Group: The primary amino group of the mycosamine is crucial. It typically carries a positive charge at physiological pH, which is essential for the initial interaction with the fungal cell membrane and for the overall biological activity.[14] Modifications at this position can significantly impact both efficacy and toxicity.
-
C2'-Hydroxyl Group: This functional group has been identified as a critical determinant of toxicity. The leading structural model predicted that the C2'-OH forms a key hydrogen bond with the 3β-hydroxyl group of both ergosterol and cholesterol.[9] However, synthetic deletion of this hydroxyl group in a derivative named C2'deOAmB revealed a remarkable finding: the derivative retained its ability to bind ergosterol and its potent antifungal activity but lost its capacity to bind cholesterol.[9][13][15] This resulted in a significant reduction in toxicity to human cells in vitro, highlighting a promising strategy for developing safer AmB analogs.[9][15]
The Macrolide Ring: Modifications Impacting Potency
-
C16 Carboxyl Group: This group is not essential for antifungal activity. Its modification, for instance, through esterification or amidation, can alter the solubility and aggregation state of the molecule.[4][16] Studies have shown that the absence of a free carboxyl group can enhance the differentiation between ergosterol and cholesterol-containing membranes.[14]
-
C7-C10 Polyol Region: The spatial arrangement of the hydroxyl groups in this region has a significant influence on antifungal activity. A comparative analysis of biosynthetically engineered nystatin analogues and AmB derivatives revealed that compounds with hydroxyl groups at the C-8 and C-9 positions, or at the C-7 and C-10 positions, exhibit the highest activity. In contrast, those with hydroxyl groups at both C-7 and C-9 showed the lowest activity.[3][17]
-
Polyene Chain: The length and rigidity of the conjugated polyene system are critical for its interaction with the lipid bilayer and sterols. Shortening or disrupting this system generally leads to a loss of antifungal activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC), hemolytic activity (a measure of toxicity to red blood cells), and in vivo toxicity (Lethal Dose, 50% - LD50) for this compound and some of its derivatives.
Table 1: In Vitro Antifungal Activity of this compound and Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 0.125 - 1 | [9][16] |
| This compound | Aspergillus fumigatus | ≤ 1 (Susceptible) | [18] |
| This compound | Candida spp. (uncommon) | Varies by species | [10] |
| C2'deOAmB | Saccharomyces cerevisiae | Equipotent to AmB | [15] |
| C2'deOAmB | Candida albicans | Equipotent to AmB | [15] |
| AmB Methyl Ester | Candida albicans | Retains activity | [4] |
| N-(L-lysyl)-BSG005 | Candida albicans | Comparable to AmB | [3][19] |
Table 2: Hemolytic Activity of this compound and Formulations
| Compound/Formulation | Hemolysis Metric | Value | Reference |
| This compound (D-AMB) | K50 (µg/mL) | 0.4 | [2] |
| AmBisome (L-AmB) | K50 (µg/mL) | 20 | [2] |
| Anfogen (Liposomal AmB) | K50 (µg/mL) | 0.9 | [2] |
| AmB-lipid formulations | % Hemolysis (8 µg/mL, 24h) | 9 - 14 | [20] |
| This compound (pure) | % Hemolysis (8 µg/mL, 24h) | 17 | [20] |
Table 3: In Vivo Toxicity of this compound and Formulations in Mice
| Compound/Formulation | LD50 (mg/kg) | Reference |
| This compound (deoxycholate) | 2.3 | [5] |
| AmBisome (L-AmB) | > 100 | [2] |
| Anfogen (Liposomal AmB) | 10 | [2] |
| Liposomal AmB (various lipids) | 4.6 - 18.4 | [5] |
Experimental Protocols
The evaluation of the structure-activity relationship of this compound relies on a set of standardized in vitro and in vivo assays.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.
Protocol based on CLSI M27-A3/M38 Guidelines: [16][18][21][22]
-
Inoculum Preparation: Fungal isolates are subcultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium (e.g., RPMI 1640) to achieve the final working inoculum concentration.
-
Drug Dilution: A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate using the test medium to achieve the desired final concentration range.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. Growth control (inoculum without drug) and sterility control (medium without inoculum) wells are included. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. For some antifungals, a prominent decrease in turbidity (e.g., approximately 50% reduction) is considered the endpoint.
Hemolysis Assay
This assay assesses the toxicity of a compound to red blood cells (RBCs), providing an in vitro measure of its potential to damage mammalian cell membranes.
-
RBC Preparation: Freshly collected blood (e.g., human or mouse) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS) until the supernatant is clear. A final suspension of RBCs at a specific concentration (e.g., 2% v/v) is prepared in the buffer.
-
Compound Incubation: The test compound is serially diluted in the buffer. The RBC suspension is then incubated with various concentrations of the compound for a defined period (e.g., 1-4 hours) at 37°C.
-
Controls: A negative control (RBCs in buffer only, representing 0% hemolysis) and a positive control (RBCs in a lysing agent like distilled water or Triton X-100, representing 100% hemolysis) are included.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact RBCs and cell debris. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 577 nm).
-
Data Analysis: The percentage of hemolysis for each compound concentration is calculated relative to the positive and negative controls. The IC50 or K50 value, the concentration causing 50% hemolysis, can then be determined.
Isothermal Titration Calorimetry (ITC) for Sterol Binding
ITC is a powerful technique to directly measure the binding affinity and thermodynamics of the interaction between AmB derivatives and sterols embedded in lipid vesicles.[4][7][23]
General Protocol:
-
Sample Preparation: Large unilamellar vesicles (LUVs) are prepared from a phospholipid (e.g., POPC) with and without the incorporation of a specific sterol (e.g., 10% ergosterol or cholesterol). The AmB derivative is dissolved in the same buffer as the LUVs.
-
ITC Experiment: The sample cell of the calorimeter is filled with the LUV suspension. The AmB derivative solution is loaded into the injection syringe. A series of small injections of the AmB solution into the LUV suspension are performed.
-
Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a significant heat change due to binding. As the sterol binding sites in the vesicles become saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the AmB derivative to the sterol. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Patch-Clamp Electrophysiology for Ion Channel Characterization
The patch-clamp technique allows for the direct measurement of ion channel activity in a lipid bilayer or a cell membrane.[3][14] The perforated patch configuration is particularly useful for studying AmB-induced channels.
Perforated Patch-Clamp Protocol:
-
Cell Preparation: Cells (e.g., erythrocytes or cultured cell lines) are placed in a recording chamber on the stage of a microscope.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution containing a pore-forming agent, such as this compound or nystatin.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane patch.
-
Perforation: The AmB in the pipette solution diffuses into the sealed membrane patch and forms channels, allowing for electrical access to the cell's interior without rupturing the membrane. This preserves the intracellular signaling environment.
-
Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents flowing through the AmB-induced channels are recorded. The properties of these channels, such as their conductance and selectivity, can then be analyzed.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate the central mechanism of action of this compound and a typical workflow for a structure-activity relationship study.
Caption: Mechanism of Action of this compound.
Caption: Workflow for this compound Structure-Activity Relationship Studies.
Conclusion and Future Directions
The extensive research into the structure-activity relationship of this compound has provided a solid foundation for the rational design of new derivatives with improved therapeutic properties. The key takeaway is that it is possible to uncouple the antifungal activity from the toxicity of AmB by targeting specific structural moieties. The mycosamine C2'-hydroxyl group stands out as a particularly promising target for modification to reduce cholesterol binding and, consequently, host cell toxicity.
Future efforts in this field will likely focus on:
-
Fine-tuning modifications: Exploring a wider range of substitutions at the mycosamine, C16 carboxyl, and polyol regions to optimize the balance between efficacy and safety.
-
Combination therapies: Investigating the synergistic effects of novel AmB derivatives with other classes of antifungal agents.
-
Advanced drug delivery systems: Developing novel formulations that can selectively deliver AmB derivatives to the site of infection, further reducing systemic toxicity.[20]
-
Genetically engineered derivatives: Utilizing biosynthetic engineering to produce novel polyene macrolides with desirable properties.[4]
By leveraging the deep understanding of its SAR, the scientific community is well-positioned to develop the next generation of this compound-based therapies that are not only potent but also significantly safer for patients.
References
- 1. Hemolytic and pharmacokinetic studies of liposomal and particulate this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Physicochemical, Antifungal, and Toxic Properties of Two Liposomal this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. The C2′–OH of this compound Plays an Important Role in Binding the Primary Sterol of Human But Not Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC distributions for this compound, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity | MDPI [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. C2'-OH of this compound plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 15. thno.org [thno.org]
- 16. jidc.org [jidc.org]
- 17. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. jchps.com [jchps.com]
- 20. Microdilution Susceptibility Testing of this compound, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. axolbio.com [axolbio.com]
The Double-Edged Sword: An In-depth Technical Guide to the Immunomodulatory Effects of Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphotericin B (AmB), a cornerstone of antifungal therapy for severe systemic mycoses, exerts a potent fungicidal effect primarily by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death.[1][2] Beyond its direct antimicrobial activity, AmB possesses significant and complex immunomodulatory properties that contribute to both its therapeutic efficacy and its notorious infusion-related toxicities. This technical guide provides a comprehensive overview of the current understanding of AmB's interaction with the host immune system. It delves into the molecular mechanisms, signaling pathways, and cellular responses elicited by this polyene antibiotic. Quantitative data on cytokine induction are presented, alongside detailed experimental protocols for key assays and visual representations of the core signaling cascades.
Core Mechanisms of Immunomodulation
This compound's immunomodulatory effects are multifaceted, stemming from its ability to interact with host cell membranes and activate innate immune signaling pathways. The primary mechanisms include:
-
Toll-Like Receptor (TLR) Activation: AmB is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). Conventional deoxycholate AmB (D-AmB) primarily interacts with Toll-like receptor 2 (TLR2) and its co-receptor CD14 .[3][4][5] This interaction is crucial for the pro-inflammatory response associated with D-AmB. Evidence also suggests a role for TLR4 in AmB recognition.[3][5] Lipid formulations of AmB, such as liposomal AmB (L-AmB), appear to shift the signaling preference towards TLR4 , which may contribute to their altered cytokine profiles and reduced toxicity.[6]
-
NLRP3 Inflammasome Activation: AmB is a potent activator of the NLRP3 inflammasome , a multi-protein complex in the cytoplasm of innate immune cells.[1] This activation is a key driver of the production of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. The mechanism of NLRP3 activation by AmB involves the induction of potassium efflux from the cell, a common trigger for inflammasome assembly.[1]
-
Oxidative Stress: AmB can induce oxidative damage in host cells, leading to the production of reactive oxygen species (ROS).[1][7] This oxidative stress can further contribute to inflammation and cellular damage.
-
Direct Effects on Immune Cells: AmB directly impacts the function of various immune cells, including macrophages, neutrophils, and T lymphocytes, altering their activation state, phagocytic capacity, and proliferative responses.[1][8][9]
Data Presentation: Quantitative Analysis of Cytokine Induction
The pro-inflammatory side effects of this compound, such as fever and chills, are largely attributed to the induction of pyrogenic cytokines.[2][10] The tables below summarize quantitative data on cytokine production by human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines in response to various formulations of AmB.
Table 1: Pro-inflammatory Cytokine Production in Response to Deoxycholate this compound (D-AmB)
| Cytokine | Cell Type | D-AmB Concentration (µg/mL) | Incubation Time (hours) | Cytokine Level (pg/mL) | Reference |
| TNF-α | Human MNCs | 5 | 2 | ~1500 | [11] |
| IL-1β | Human MNCs | 5 | 6 | ~800 | [11] |
| IL-6 | THP-1 cells | 6.25 µM | 24 | ~400 | [12] |
| IL-8 | THP-1 cells | 6.25 µM | 24 | >10000 | [12] |
| MCP-1 | Human MNCs | 5 | 6 | ~35000 | [11] |
| MIP-1β | Human MNCs | 5 | 6 | ~1500 | [11] |
Table 2: Comparative Cytokine Induction by Different this compound Formulations
| Cytokine | Cell Type | Formulation | Concentration (µg/mL) | Incubation Time (hours) | Cytokine Level (pg/mL) | Reference |
| TNF-α | Human MNCs | D-AmB | 5 | 2 | ~1500 | [11] |
| ABCD | 25 | 2 | ~1200 | [11] | ||
| ABLC | 25 | 2 | ~200 | [11] | ||
| L-AmB | 25 | 2 | <100 | [11] | ||
| IL-1β | Human MNCs | D-AmB | 5 | 6 | ~800 | [11] |
| ABCD | 25 | 6 | ~600 | [11] | ||
| ABLC | 25 | 6 | <100 | [11] | ||
| L-AmB | 25 | 6 | <100 | [11] |
Note: D-AmB: Deoxycholate this compound; L-AmB: Liposomal this compound; ABLC: this compound Lipid Complex; ABCD: this compound Colloidal Dispersion; MNCs: Mononuclear Cells. Cytokine levels are approximate values derived from graphical data in the cited literature.
Signaling Pathways
The immunomodulatory effects of this compound are orchestrated by complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the immunomodulatory effects of this compound.
Quantification of Cytokine Production by ELISA
This protocol describes a general procedure for measuring cytokine concentrations in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To quantify the amount of a specific cytokine (e.g., TNF-α, IL-1β) secreted by immune cells in response to this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound (deoxycholate or lipid formulations).
-
Lipopolysaccharide (LPS) as a positive control.
-
Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and standards).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Cell Culture and Stimulation:
-
Seed PBMCs or THP-1 cells in a 96-well culture plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µg/mL). Include an untreated control and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 2, 6, or 24 hours).[11]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Assessment of NF-κB Nuclear Translocation
This protocol outlines a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in TLR-mediated signaling.
Objective: To determine if this compound induces the activation and nuclear translocation of NF-κB.
Materials:
-
Immune cells (e.g., macrophages or THP-1 cells) grown on glass coverslips.
-
This compound.
-
TNF-α as a positive control.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 5 µg/mL) for a short duration (e.g., 15-60 minutes). Include an untreated control and a TNF-α (e.g., 20 ng/mL) treated positive control.[13]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the NF-κB p65 (e.g., green fluorescence) and DAPI (blue fluorescence) channels.
-
Analyze the images to determine the localization of NF-κB p65. In unstimulated cells, p65 will be predominantly cytoplasmic. In stimulated cells, a significant portion of p65 will co-localize with the DAPI signal in the nucleus.
-
T-Lymphocyte Proliferation Assay
This protocol describes a method to assess the effect of this compound on T-cell proliferation using a dye dilution assay.
Objective: To determine whether this compound inhibits or enhances T-lymphocyte proliferation.
Materials:
-
Isolated human or murine T-lymphocytes.
-
Cell proliferation dye (e.g., CFSE).
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)).
-
This compound.
-
Complete T-cell culture medium.
-
Flow cytometer.
Procedure:
-
T-Cell Labeling:
-
Resuspend isolated T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete medium.
-
Plate the cells in a 96-well plate.
-
Add T-cell activation stimuli to the appropriate wells.
-
Add various concentrations of this compound (e.g., 0.5, 1, 2, 4 µg/mL).[14] Include an untreated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence intensity.
-
-
Data Analysis:
-
As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of the fluorescence intensity with each cell division.
-
Analyze the CFSE histograms to determine the percentage of cells that have proliferated and the number of cell divisions.
-
Compare the proliferation profiles of this compound-treated cells to the untreated controls to assess the drug's effect.
-
Conclusion and Future Directions
This compound's immunomodulatory properties are a double-edged sword. The activation of innate immune responses can be beneficial for clearing fungal infections, but the excessive pro-inflammatory cytokine release is a major contributor to its dose-limiting toxicities.[10][15] A deeper understanding of the molecular interactions between AmB and immune cells is crucial for the development of strategies to mitigate its adverse effects while preserving or even enhancing its therapeutic efficacy.
Future research should focus on:
-
Dissecting the differential signaling pathways activated by various lipid formulations of AmB to rationalize their improved safety profiles.
-
Identifying novel molecular targets to selectively inhibit the pro-inflammatory cascades induced by AmB without compromising its antifungal activity.
-
Exploring the potential of co-administering immunomodulatory agents to fine-tune the host's response to AmB therapy.
-
Investigating the role of AmB-induced immunomodulation in the context of emerging antifungal resistance.
By unraveling the complexities of this compound's interaction with the immune system, the scientific community can pave the way for safer and more effective treatments for life-threatening fungal diseases.
References
- 1. Polyene Macrolide Antifungal Drugs Trigger Interleukin-1β Secretion by Activating the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the pro- and anti-inflammatory cytokine balance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Click” this compound in Prodrug Nanoformulations for Enhanced Systemic Fungemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of production of TNF-alpha and anti-tumour activity by an this compound preparation for clinical use in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antifungal drug this compound promotes inflammatory cytokine release by a Toll-like receptor- and CD14-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and immunomodulatory activity of a novel cochleate for this compound delivery against Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of oxidants, eicosanoids, and neutrophils in this compound lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of liposomal this compound on murine macrophages and lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro tumor necrosis factor induction assay for analysis of febrile toxicity associated with this compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Expression of Cytokines and Chemokines in Human Monocytes Induced by Lipid Formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secretion of Proinflammatory Cytokines and Chemokines during this compound Exposure Is Mediated by Coactivation of Toll-Like Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunological effects of this compound and liposomal this compound on splenocytes from immune-normal and immune-compromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
Amphotericin B: An In-depth Technical Guide to its Spectrum of Activity Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B, a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus, has been a cornerstone of antifungal therapy for severe systemic mycoses for over six decades. Despite the development of newer antifungal agents, this compound's broad spectrum of activity and fungicidal action ensure its continued relevance in the clinical setting, particularly for life-threatening fungal infections. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically important fungal pathogens, details standardized methodologies for susceptibility testing, and illustrates its mechanism of action and the signaling pathways involved in fungal resistance.
Data Presentation: In Vitro Susceptibility of Fungal Pathogens to this compound
The in vitro activity of this compound is typically determined by broth microdilution methods, with the results expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against key fungal pathogens, compiled from various studies. MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates tested, respectively.
Table 1: In Vitro Activity of this compound against Candida Species [1][2][3][4][5][6]
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 35 | 0.125-1 | 0.25 | 0.5 |
| C. glabrata | 19 | 0.25-2 | 0.5 - 1 | 1 - 2 |
| C. parapsilosis | 27 | 0.125-1 | 0.5 | 1 |
| C. tropicalis | 2 | 0.125-1 | - | - |
| C. krusei | 6 | 0.125-1 | - | - |
Table 2: In Vitro Activity of this compound against Aspergillus Species [3][7][8][9][10][11][12]
| Aspergillus Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | 156 | 0.12 - 2 | 0.5 - 1 | 1 - 2 |
| A. flavus | 22 | 0.12 - 2 | 1 | 2 |
| A. niger | 15 | 0.12 - 2 | 0.5 | 1 |
| A. terreus | 20 | 0.12 - 2 | 1 | 2 |
| A. nidulans | 17 | 0.12 - 2 | 1 | 2 |
Table 3: In Vitro Activity of this compound against Cryptococcus Species [13][14][15][16]
| Cryptococcus Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. neoformans | 265 | ≤1 | 0.5 | 1 |
| C. gattii | - | 0.25 - 1 | - | - |
Table 4: In Vitro Activity of this compound against Mucorales Species [8][17][18][19][20]
| Mucorales Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Rhizopus spp. | - | - | ≤0.1 | ≤0.5 |
| Mucor spp. | - | - | ≤0.1 | ≤0.5 |
| Lichtheimia spp. | - | - | - | - |
| Cunninghamella spp. | - | - | - | - |
| Rhizomucor spp. | - | - | - | - |
Experimental Protocols: Standardized Antifungal Susceptibility Testing
Accurate and reproducible determination of this compound MIC values relies on standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 documents provide widely accepted methods for yeast susceptibility testing.[21][22][23][24][25][26][27]
CLSI M27-A3 Broth Microdilution Method (Abbreviated)
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.
-
Antifungal Agent Preparation: A stock solution of this compound is prepared and serially diluted in the test medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Inoculum Preparation: Yeast colonies from a 24-hour culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Microdilution plates are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control well.
Mandatory Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
References
- 1. jidc.org [jidc.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antifungal susceptibilities of Candida species to liposomal this compound, determined using CLSI broth microdilution, and this compound deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, this compound and Caspofungin. killing kinetics of caspofungin and this compound against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mjpath.org.my [mjpath.org.my]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluconazole and this compound susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 14. scispace.com [scispace.com]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Susceptibility Profiles of this compound and Posaconazole against Clinically Relevant Mucorales Species under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. scribd.com [scribd.com]
- 22. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 23. researchgate.net [researchgate.net]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. webstore.ansi.org [webstore.ansi.org]
- 27. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone of antifungal therapy for severe systemic mycoses for over half a century. Its broad spectrum of activity and fungicidal nature make it a critical last-line defense against many invasive fungal infections. The primary mechanism of action involves binding to ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of transmembrane pores or the sequestration of ergosterol into extramembranous aggregates, both of which disrupt membrane integrity, leading to leakage of intracellular ions and ultimately, cell death.[1][2] Additionally, AmB is known to induce oxidative damage through the production of reactive oxygen species (ROS), contributing to its fungicidal effect.[3][4][5]
Despite its long-standing efficacy, the emergence of both primary (intrinsic) and acquired resistance to AmB poses a significant clinical challenge. This guide provides a detailed examination of the molecular mechanisms underpinning these resistance phenotypes, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.
Section 1: Primary (Intrinsic) Resistance
Primary, or intrinsic, resistance occurs in fungal species that are naturally resistant to this compound without prior exposure to the drug. The most clinically significant example is Aspergillus terreus. While alterations in ergosterol content were initially investigated, studies have shown this plays a minor role in the intrinsic resistance of A. terreus.[6][7][8] The core mechanism is a highly efficient defense against oxidative stress.
The Role of the Oxidative Stress Response (OSR)
This compound's activity is linked to the generation of ROS, which causes significant cellular damage. Intrinsically resistant species, like A. terreus, have evolved robust antioxidant systems to neutralize these ROS.
-
Catalases (CATs) and Superoxide Dismutases (SODs): Resistant A. terreus isolates exhibit significantly higher basal levels of catalase and superoxide dismutase activity compared to susceptible strains.[3][6][9] These enzymes are crucial for detoxifying ROS. Upon AmB treatment, resistant strains further enhance the transcription of cat and sod genes, allowing them to effectively quench the drug-induced oxidative burst.[3][9] Inhibition of these enzymes has been shown to render resistant isolates susceptible to AmB.[3][9]
-
Mitochondrial Function: AmB treatment results in higher levels of mitochondrial superoxide anions in susceptible strains. In contrast, resistant isolates demonstrate a superior ability to reduce this accumulation, indicating a more effective mitochondrial and cellular antioxidant defense system.[3]
Diagram: Oxidative Stress Response in A. terreus
The following diagram illustrates the central role of antioxidant enzymes in conferring intrinsic AmB resistance in Aspergillus terreus.
Caption: Figure 1: Intrinsic AmB Resistance via Oxidative Stress Response.
Section 2: Acquired Resistance
Acquired resistance develops in initially susceptible fungal populations following exposure to this compound. This is a rarer phenomenon compared to resistance to other antifungals like azoles but is clinically significant when it occurs. The predominant mechanisms involve modifications to the cell membrane, specifically the ergosterol biosynthesis pathway, and alterations to the cell wall.
Alterations in the Ergosterol Biosynthesis Pathway
The most common mechanism of acquired AmB resistance is the reduction or complete loss of ergosterol in the fungal membrane.[2] This is typically caused by mutations in the ERG genes responsible for the multi-step synthesis of ergosterol.
-
Key Gene Mutations: Loss-of-function mutations in genes such as ERG2, ERG3, ERG5, ERG6, and ERG11 are frequently implicated.[2][10] For example, mutations in ERG6 (encoding C-24 sterol methyltransferase) or ERG2 (encoding C-8 sterol isomerase) can lead to the accumulation of alternative sterols that do not bind AmB effectively, thereby conferring resistance.[11][12] Similarly, mutations in ERG3 (encoding C-5 sterol desaturase) can block the final steps of ergosterol synthesis.[10][13]
-
Phenotypic Consequences: While conferring AmB resistance, the absence or alteration of ergosterol often comes with a fitness cost, potentially leading to slower growth or increased susceptibility to other stresses.[13][14] The accumulation of toxic sterol precursors can also occur.
Diagram: Ergosterol Biosynthesis Pathway and Resistance
This diagram shows a simplified ergosterol synthesis pathway, highlighting the key enzymes encoded by ERG genes that are often mutated in AmB-resistant strains.
Caption: Figure 2: Ergosterol Synthesis Pathway and AmB Resistance Points.
Cell Wall Modifications
The fungal cell wall, a structure absent in human cells, can also play a role in AmB resistance. An altered cell wall architecture may limit the drug's ability to reach its target in the plasma membrane.
-
Increased β-Glucan Content: Some studies have reported that AmB-resistant strains of Candida and Aspergillus species have a thicker cell wall with a higher content of β-1,3-glucan.[1][15] It is hypothesized that this dense glucan network may act as a physical barrier, sequestering the drug and preventing it from reaching the cell membrane.[1][16]
-
Cell Wall Integrity Pathway: The development of AmB resistance can be associated with the constitutive activation of cell wall integrity signaling pathways, such as the MAPK pathway, leading to compensatory changes in the cell wall structure.[1]
Section 3: Quantitative Data Summary
The level of resistance to this compound is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth. The following tables summarize representative quantitative data from the literature.
Table 1: Examples of this compound MIC Changes in Resistant Fungal Isolates
| Fungal Species | Resistance Mechanism | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Increase | Reference |
| Candida lusitaniae | ERG6 gene disruption | 0.094 | 8.0 - 12.0 | 85-128x | [11] |
| Candidozyma auris | Acquired ERG3 mutation | 0.19 | >32 | >168x | [10] |
| Aspergillus terreus | Intrinsic (High Catalase) | 0.21 (A. fumigatus) | 1.70 | ~8x | [6] |
Table 2: Key Genes and Mutations Associated with Acquired AmB Resistance
| Gene | Encoded Enzyme | Fungal Species | Consequence of Mutation | References |
| ERG2 | C-8 sterol isomerase | Candida glabrata, C. albicans | Accumulation of alternative sterols, loss of ergosterol | [2][12] |
| ERG3 | C-5 sterol desaturase | Candida auris, C. albicans | Block in late-stage ergosterol synthesis | [2][10][13] |
| ERG6 | C-24 sterol methyltransferase | Candida lusitaniae, C. glabrata | Block in an early step, accumulation of zymosterol | [11][12] |
| ERG11 | Lanosterol 14-α-demethylase | Candida spp. | Altered sterol profile, often linked to azole cross-resistance | [2] |
Section 4: Experimental Protocols
Characterizing AmB resistance requires a combination of microbiological, biochemical, and molecular techniques.
Antifungal Susceptibility Testing (AST) - Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to reach the final desired inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Drug Dilution: Prepare a stock solution of this compound. Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a complete inhibition of visible growth.
Fungal Sterol Extraction and Analysis
This protocol provides a general workflow for analyzing the sterol composition of fungal cells.
-
Cell Culture and Harvesting: Grow a sufficient quantity of fungal cells (e.g., 10⁸ cells) in a suitable liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with sterile distilled water.
-
Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (w/v). Incubate in a water bath at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.
-
Sterol Extraction: After cooling, add an equal volume of sterile water. Extract the non-saponifiable lipids (containing the sterols) by adding an organic solvent like n-heptane or hexane. Vortex vigorously and centrifuge to separate the phases. Carefully collect the upper organic phase. Repeat the extraction two more times.
-
Drying and Derivatization: Evaporate the pooled organic solvent to dryness under a stream of nitrogen. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried sterols are often derivatized (e.g., silylated) to increase their volatility.
-
Analysis: Reconstitute the sample in a suitable solvent and inject it into a GC-MS system. Identify and quantify sterols by comparing their retention times and mass spectra to known ergosterol and precursor standards.
Diagram: Experimental Workflow for AmB Resistance Characterization
This workflow outlines the logical progression of experiments to identify and characterize the mechanism of AmB resistance in a clinical fungal isolate.
Caption: Figure 3: Workflow for Characterizing AmB Resistance.
Conclusion and Future Directions
Resistance to this compound, while less common than resistance to other antifungal classes, is a serious clinical concern. Primary resistance, exemplified by A. terreus, is primarily driven by a potent oxidative stress response. Acquired resistance is most frequently linked to mutations in the ergosterol biosynthesis pathway, which eliminate the drug's primary target. A deeper understanding of these mechanisms is vital for drug development professionals.
Future research should focus on:
-
Developing Adjuvant Therapies: For intrinsically resistant organisms, targeting the oxidative stress response with pro-oxidant compounds could be a strategy to restore AmB susceptibility.[4]
-
Novel Drug Formulations: Creating new AmB formulations that may be effective even with reduced ergosterol content.
-
Rapid Molecular Diagnostics: Designing molecular assays to quickly detect known resistance mutations in ERG genes, allowing for faster clinical decision-making.
-
Exploring Other Mechanisms: Investigating less-understood resistance mechanisms, such as alterations in drug transport or membrane lipid composition, could reveal new therapeutic targets.[17]
By continuing to unravel the complex interplay of factors that lead to AmB resistance, the scientific community can work towards preserving the efficacy of this vital antifungal agent and developing novel strategies to combat life-threatening fungal infections.
References
- 1. Cell Wall Changes in this compound-Resistant Strains from Candida tropicalis and Relationship with the Immune Responses Elicited by the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Response Tips the Balance in Aspergillus terreus this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Resistance in Aspergillus terreus Is Overpowered by Coapplication of Pro-oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Basis for this compound Resistance in Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. New insight into this compound resistance in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Stress Response Tips the Balance in Aspergillus terreus this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired this compound resistance attributed to a mutated ERG3 in Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. ERG6 and ERG2 Are Major Targets Conferring Reduced Susceptibility to this compound in Clinical Candida glabrata Isolates in Kuwait - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired this compound resistance attributed to a mutated ERG3 in Candidozyma auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acquired this compound resistance leads to fitness trade-offs that can be mitigated by compensatory evolution in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Genomewide Elucidation of Drug Resistance Mechanisms for Systemically Used Antifungal Drugs this compound, Caspofungin, and Voriconazole in the Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of Oxidative Damage in Amphotericin B's Antifungal Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone in the treatment of life-threatening systemic fungal infections for decades.[1] Its primary mechanism of action has traditionally been attributed to its ability to bind to ergosterol, the main sterol in fungal cell membranes, leading to the formation of pores, ion leakage, and ultimately, cell death.[2][3] However, a growing body of evidence has unveiled a crucial and multifaceted role for oxidative damage in both the fungicidal efficacy and the host toxicity of this potent drug.[4][5] This technical guide provides an in-depth exploration of the intricate relationship between this compound and oxidative stress, offering researchers, scientists, and drug development professionals a comprehensive overview of the underlying mechanisms, experimental validation, and quantitative data.
Core Mechanism: this compound and the Induction of Oxidative Stress
Beyond its direct membrane-disrupting effects, this compound is a potent inducer of reactive oxygen species (ROS) in fungal cells.[3] This oxidative burst is not merely a secondary consequence of membrane damage but a significant contributor to the drug's fungicidal activity.[4][5] The generation of ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the fungal cell's antioxidant defense systems, leading to widespread damage to vital cellular components.
Several mechanisms are proposed for AmB-induced ROS production:
-
Mitochondrial Dysfunction: A primary source of AmB-induced ROS is the fungal mitochondrion.[4] AmB's interaction with the mitochondrial membrane, which also contains ergosterol, can disrupt the electron transport chain, leading to electron leakage and the subsequent generation of superoxide radicals.[4][6]
-
Direct Pro-oxidant Activity: Some studies suggest that AmB itself may possess pro-oxidant properties, directly contributing to the formation of ROS.[7]
-
Autoxidation: this compound can undergo autoxidation, a process that generates ROS as byproducts.[1]
This surge in intracellular ROS triggers a cascade of damaging events, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately culminating in fungal cell death through mechanisms such as apoptosis and necrosis.[5][8]
Signaling Pathways and Cellular Responses
The induction of oxidative stress by this compound activates complex signaling pathways within the fungal cell. These pathways can lead to either cell death or, in some cases, the development of resistance.
Quantitative Data on this compound-Induced Oxidative Damage
The following tables summarize quantitative data from various studies, illustrating the extent of oxidative stress induced by this compound in different fungal species.
Table 1: Induction of Reactive Oxygen Species (ROS) by this compound
| Fungal Species | AmB Concentration | Incubation Time | Parameter Measured | Result | Reference |
| Candida albicans | 4-8 µg/mL | 200 min | % of ROS-positive cells (DHR staining) | Significant increase | [9] |
| Candida spp. | 2 mg/L | 1 h | % of ROS-producing cells | ~40-80% | [3] |
| Candida spp. | 8 mg/L | 1 h | % of ROS-producing cells | ~60-90% | [3] |
| Cryptococcus spp. | 2 mg/L | 1 h | % of ROS-producing cells | ~50-80% | [3] |
| Cryptococcus spp. | 8 mg/L | 1 h | % of ROS-producing cells | ~70-95% | [3] |
| Candida spp. | 2 mg/L | 1 h | Fold change in fluorescence intensity | ~2-6 fold | [3][10] |
| Candida spp. | 8 mg/L | 1 h | Fold change in fluorescence intensity | ~3-8 fold | [3][10] |
| Aspergillus fumigatus | 2.5 µg/mL | 45 min | Relative fluorescence units | Significant increase | [4] |
| Saccharomyces cerevisiae | 10 µM | 3 h | % of cells with superoxide accumulation | ~30% | [11] |
Table 2: this compound-Induced Apoptosis and Necrosis
| Fungal Species | AmB Concentration | Incubation Time | Parameter Measured | Result | Reference |
| Aspergillus fumigatus (protoplasts) | 0.5 µg/mL | 1 h | % of Annexin V-positive cells | ~55% | [8] |
| Aspergillus fumigatus (protoplasts) | 0.5 µg/mL | - | % of TUNEL-positive cells | Similar increase to Annexin V | [8] |
| Candida albicans | 8 µg/mL | 200 min | % of apoptotic, non-viable cells | ~57% | [12] |
| Candida albicans | 16 µg/mL | 200 min | % of necrotic, non-viable cells | Increased | [12] |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Fungal Species | AmB Resistance | Parameter Measured | Result | Reference |
| Candida albicans | Resistant | Catalase activity | Significantly higher | [13][14] |
| Candida albicans | Resistant | Superoxide dismutase (SOD) activity | Significantly higher | [13][14] |
| Candida dubliniensis | Resistant | Catalase activity | Significantly higher | [13] |
| Candida dubliniensis | Resistant | Superoxide dismutase (SOD) activity | Significantly higher | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of key experimental protocols used to investigate the role of oxidative damage in this compound's action.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Methodology:
-
Cell Preparation: Grow fungal cells to the desired phase (e.g., overnight in Sabouraud medium). Harvest the cells by centrifugation and wash them twice with a sterile buffer like phosphate-buffered saline (PBS).[2]
-
Probe Loading: Resuspend the cells in PBS and add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to a final concentration of 10 µM. Incubate the cells in the dark for 30 minutes at 37°C to allow the probe to enter the cells and be deacetylated to its active form.[15]
-
Washing: After incubation, wash the cells with PBS to remove any excess extracellular probe.
-
This compound Treatment: Resuspend the cells in PBS and add this compound at the desired concentrations. Include appropriate controls (untreated cells, vehicle control, and a positive control like H₂O₂).[15]
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 1 to 3 hours) at 37°C.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized, fluorescent product (DCF) using a flow cytometer or a fluorescence microplate reader. The excitation and emission wavelengths are typically around 485 nm and 535 nm, respectively.[16]
Protein Carbonylation Assay
This protocol outlines the detection of protein carbonylation, a marker of protein oxidation, using 2,4-dinitrophenylhydrazine (DNPH).
Methodology:
-
Protein Extraction: Harvest fungal cells after treatment with this compound and extract total protein using a suitable lysis buffer containing protease inhibitors.
-
Derivatization with DNPH:
-
To one aliquot of the protein extract (sample), add a solution of 10 mM DNPH in 2 M HCl.
-
To a second aliquot (control), add 2 M HCl alone.
-
Incubate both samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
-
Protein Precipitation: Precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA) and incubating on ice for 10 minutes. Centrifuge to pellet the proteins.
-
Washing: Wash the protein pellet repeatedly with ethanol-ethyl acetate (1:1, v/v) to remove any free DNPH.
-
Solubilization: Resuspend the final protein pellet in a solubilization buffer (e.g., 6 M guanidine hydrochloride).
-
Quantification:
-
Spectrophotometric Method: Measure the absorbance of the DNPH-derivatized proteins at ~370 nm. The carbonyl content can be calculated using the molar extinction coefficient of DNPH.[17]
-
Immunoblotting (Western Blot): Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-DNP antibody to visualize the carbonylated proteins.[18]
-
Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Cell Fixation: Harvest fungal cells after this compound treatment and fix them in 3.6% paraformaldehyde.[9]
-
Protoplasting: If necessary, treat the fixed cells with enzymes to generate protoplasts, allowing for better permeability of the labeling reagents.
-
Permeabilization: Permeabilize the cells or protoplasts with a detergent-based solution.
-
TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9]
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.
The Dark Side: Oxidative Stress and this compound-Induced Nephrotoxicity
The pro-oxidant effects of this compound are not confined to fungal cells. A significant drawback of AmB therapy is its dose-dependent nephrotoxicity, which is also linked to oxidative damage.[19] AmB can interact with cholesterol in mammalian cell membranes, including those of renal tubular cells, leading to ROS generation, lipid peroxidation, and apoptosis, ultimately impairing kidney function.[19]
References
- 1. This compound-induced oxidative damage and killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of this compound against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The production of reactive oxygen species is a universal action mechanism of this compound against pathogenic yeasts and contributes to the fungicidal effect of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative and this compound-mediated cell death in the opportunistic pathogen Aspergillus fumigatus is associated with an apoptotic-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Increasing the Fungicidal Action of this compound by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis induced by environmental stresses and this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluconazole and amphotericin-B resistance are associated with increased catalase and superoxide dismutase activity in Candida albicans and Candida dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. The Elevated Endogenous Reactive Oxygen Species Contribute to the Sensitivity of the this compound-Resistant Isolate of Aspergillus flavus to Triazoles and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Amphotericin B interaction with cholesterol in mammalian cells
An In-depth Technical Guide to the Interaction of Amphotericin B with Cholesterol in Mammalian Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AmB) remains a critical, broad-spectrum antifungal agent for treating life-threatening systemic mycoses. Its mechanism of action is primarily based on its higher affinity for ergosterol, the main sterol in fungal cell membranes, over cholesterol, the predominant sterol in mammalian cells.[1][2] However, the interaction of AmB with cholesterol is far from negligible and is the primary driver of its significant dose-limiting toxicities, most notably nephrotoxicity.[3][4] This guide provides a comprehensive technical overview of the molecular interactions between this compound and cholesterol in mammalian cell membranes. It delineates the core mechanisms of action, including ion channel formation and the more recently proposed sterol sponge model, presents quantitative data on the biophysical and cytotoxic effects, details relevant experimental protocols, and maps the intracellular signaling pathways triggered by this interaction.
Core Mechanisms of this compound-Cholesterol Interaction
The therapeutic effect of AmB relies on its ability to compromise the integrity of the fungal cell membrane. This same activity, however, occurs to a lesser but clinically significant extent in host mammalian cells through its interaction with membrane cholesterol. Two primary models describe this interaction.
The Ion Channel/Pore Formation Model
The most established model posits that AmB molecules insert into the lipid bilayer and, in the presence of sterols, self-assemble into transmembrane pores or ion channels.[5][6]
-
Structure : These channels are often described by a "barrel-stave" architecture, where multiple AmB molecules align to form a pore.[6][7] The hydrophobic polyene portion of AmB associates with the cholesterol molecules and lipid acyl chains, while the hydrophilic polyhydroxyl chains face inward, creating an aqueous channel.[7][8] Molecular dynamics simulations and solid-state NMR suggest an assembly of seven or eight AmB molecules is required to form a stable channel.[7][9]
-
Mechanism : The formation of these pores in cholesterol-containing mammalian membranes requires the self-association of AmB into dimers or larger oligomers in the surrounding medium, whereas monomeric AmB is sufficient for channel formation in ergosterol-rich fungal membranes.[10] Once formed, these channels disrupt the membrane's permeability barrier, leading to the leakage of monovalent ions like K+, Na+, H+, and Cl-, which dissipates the membrane potential and ultimately leads to cell death.[11][12]
The Sterol Sponge Model
A more recent model proposes that AmB can act as a "sterol sponge," forming large, extramembranous aggregates that physically extract sterols from the cell membrane.[1][5] This sequestration of essential sterols disrupts the structure and function of the membrane, interfering with numerous biological processes.[1] However, studies using neutron reflectometry have shown that while AmB effectively extracts ergosterol from fungal model membranes, it does not extract cholesterol from mammalian model membranes, though it does insert into cholesterol-containing membranes to a high degree.[1] This suggests that for mammalian cells, the pore formation model may be the more dominant mechanism of toxicity.
Quantitative Data on AmB-Cholesterol Interactions
The interaction between AmB and cholesterol has been quantified using various biophysical and cellular techniques. The following tables summarize key findings.
Table 1: Biophysical Effects of AmB on Cholesterol-Containing Membranes
| Parameter | Experimental Condition | Result | Reference(s) |
| Membrane Resistance | Thin lipid membranes with sheep red cell phospholipids and cholesterol | At 10⁻⁶M AmB, DC resistance dropped from ~10⁸ to ~10² ohm-cm² | [11] |
| Pore Diameter | Solid-supported monolayers with phosphatidylcholine and ergosterol | ~15 nm (observed via Atomic Force Microscopy) | [13] |
| Complex Stoichiometry | Monolayers of AmB and cholesterol | Primarily 1:1 AmB:cholesterol complex formation | [14] |
| Membrane Order | Dipalmitoylphosphatidylcholine (DPPC) bilayers with cholesterol | AmB increases the orientational order of lipid acyl chains | [15] |
| Ion Permeability | Cholesterol-containing egg phosphatidylcholine vesicles | AmB induces fast K⁺ efflux | [16] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | AmB Concentration | Assay | Key Finding | Reference(s) |
| Epithelial Kidney (Vero, MDCK) | 4 µg/mL | XTT | 30-35% cell death | [10] |
| Porcine Kidney Tubular (LLC-PK1) | 5-20 µg/mL | Cell Viability/LDH | Significant loss of cell viability | [17] |
| Porcine Kidney Tubular (LLC-PK1) | 1-2.5 µg/mL | DNA Fragmentation ELISA | Dose-dependent increase in apoptosis (49% to 93%) | [18] |
| Human Monocytic (THP1) | 500 µg/L | MTS / LDH | Significant cytotoxicity observed | [19] |
| Mouse Osteoblasts & Fibroblasts | 5-10 µg/mL | alamarBlue® | Sublethal toxicity; decreased proliferation | [20] |
| Mouse Osteoblasts & Fibroblasts | ≥100 µg/mL | alamarBlue® / MTT | Lethal; complete cell death | [20] |
Cellular Consequences and Signaling Pathways
Beyond direct membrane permeabilization, the interaction of AmB with cholesterol in mammalian cells triggers specific stress and inflammatory signaling pathways.
Apoptosis
At therapeutic concentrations, AmB induces programmed cell death (apoptosis) in renal tubular cells.[18] This process is characterized by histone-associated DNA fragmentation and is mediated by key apoptotic enzymes like caspase-3.[18] This apoptotic mechanism is considered a major contributor to AmB-induced nephrotoxicity.
Pro-inflammatory Signaling
AmB is recognized by the innate immune system, leading to a pro-inflammatory response. This signaling is initiated by the binding of AmB to Toll-like Receptor 2 (TLR2) on the surface of immune cells like monocytes and macrophages.[21][22] This triggers a downstream cascade that results in the production of inflammatory cytokines.
Caption: AmB-induced pro-inflammatory signaling cascade in mammalian immune cells.
Key Experimental Protocols
Studying the complex interaction between AmB and cholesterol requires a multi-faceted approach utilizing various specialized techniques.
Protocol: Assessing AmB Cytotoxicity using MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Plating : Seed mammalian cells (e.g., LLC-PK1 kidney cells) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Drug Treatment : Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the AmB dilutions (e.g., ranging from 1 to 50 µg/mL) and control medium to the respective wells.
-
Incubation : Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control cells.
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Protocol: Measuring Membrane Permeabilization via K⁺ Leakage Assay
This method directly assesses the formation of functional pores by measuring the efflux of intracellular potassium.
-
Cell Preparation : Culture mammalian cells to confluence, harvest them, and wash them three times with a K⁺-free buffer (e.g., choline-based buffer) to remove extracellular potassium.
-
Cell Suspension : Resuspend the final cell pellet in the K⁺-free buffer to a known cell density.
-
Drug Exposure : Aliquot the cell suspension into microcentrifuge tubes. Add this compound to achieve the desired final concentrations. Include a positive control (e.g., a cell-lysing agent like Triton X-100) and a negative control (buffer only).
-
Incubation : Incubate the tubes at 37°C for a defined time course (e.g., taking samples at 0, 15, 30, and 60 minutes).
-
Separation : At each time point, rapidly pellet the cells by centrifugation.
-
Supernatant Analysis : Carefully collect the supernatant, which contains the leaked K⁺.
-
Quantification : Measure the K⁺ concentration in the supernatant using Atomic Absorption Spectrometry or an Ion-Selective Electrode.
-
Analysis : Express the K⁺ leakage as a percentage of the total intracellular K⁺ released by the positive control.
Protocol: Characterizing AmB-Sterol Binding via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation : Prepare a solution of cholesterol-containing liposomes or micelles in a suitable buffer. Prepare a concentrated solution of this compound in the same buffer. Degas both solutions thoroughly.
-
Instrument Setup : Load the liposome solution into the sample cell of the calorimeter and the AmB solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Titration : Perform a series of small, sequential injections of the AmB solution into the sample cell. The instrument measures the minute heat changes (endothermic or exothermic) that occur with each injection as the AmB binds to the cholesterol in the liposomes.
-
Data Acquisition : A binding isotherm is generated by plotting the heat change per injection against the molar ratio of AmB to cholesterol.
-
Data Analysis : Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters of the interaction (Kd, n, ΔH, and ΔS).
Conclusion and Future Directions
The interaction of this compound with cholesterol in mammalian cells is a complex process that is central to the drug's toxicity profile. While the formation of ion-permeable pores is the most well-documented mechanism of cell injury, the activation of pro-inflammatory signaling pathways contributes significantly to the overall adverse effects. A thorough understanding of these interactions at the molecular and cellular level is paramount for the rational design of new AmB derivatives or lipid-based formulations that retain broad antifungal efficacy while minimizing host cell toxicity.[3][23] Future research should focus on further elucidating the structural differences between AmB-ergosterol and AmB-cholesterol complexes to identify molecular determinants that can be exploited to enhance the drug's therapeutic index.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action | AmBisome (this compound) liposome for injection [ambisome.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amphotericin B in Preventing Fungal Contamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of Amphotericin B to prevent fungal contamination in laboratory settings. Detailed protocols for determining optimal concentrations and assessing cytotoxicity are included to ensure effective and reliable application.
Introduction to this compound
This compound is a polyene macrolide antibiotic derived from Streptomyces nodosus. It is a potent antifungal agent widely used in cell culture and other research applications to prevent contamination by yeast and fungi.[1] Its mechanism of action involves binding to ergosterol, a primary component of fungal cell membranes. This binding disrupts the membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing fungal cell death.[1] Mammalian cells are less susceptible to this compound because their membranes contain cholesterol instead of ergosterol, providing a degree of selective toxicity. However, at higher concentrations, cytotoxicity to mammalian cells can occur.
Data Presentation: Efficacy and Cytotoxicity
Recommended Working Concentrations
For routine prevention of fungal contamination in cell culture, this compound is typically used at a concentration range of 0.25 to 2.5 µg/mL .[2] The optimal concentration can vary depending on the cell line and the potential fungal contaminants. For treating existing contamination, a higher concentration of up to two to four times the normal level may be used for a short period (2-3 subcultures).[1]
Minimum Inhibitory Concentrations (MIC) against Common Fungal Contaminants
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges of this compound against various common fungal contaminants.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus flavus | 0.5 - 16 | - | - |
| Aspergillus fumigatus | 8 | - | - |
| Aspergillus niger | 8 - 12 | - | - |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | 0.25 - 2 | 0.5 - 1 | 1 - 2 |
| Candida parapsilosis | - | - | - |
| Acremonium spp. | 0.5 - 8 | - | - |
| Curvularia spp. | 0.5 - 1 | - | - |
| Mucor spp. + Rhizopus spp. | 0.75 | - | - |
| Penicillium spp. | - | - | - |
Data compiled from multiple sources.[3][4] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Cytotoxicity of this compound Formulations
While effective, this compound can exhibit cytotoxicity, especially at higher concentrations. Lipid-based formulations have been developed to reduce this toxicity.
| Formulation | Cell Line | Cytotoxic Concentration | Notes |
| Conventional this compound (Fungizone™) | Mouse Osteoblasts & Fibroblasts | ≥ 100 µg/mL (lethal); 5-10 µg/mL (sublethal)[5] | Sublethal effects include abnormal cell morphology and decreased proliferation.[5] |
| VERO (Kidney) Cells | >70% toxicity at 15 µg/mL[6] | ||
| THP-1 (Monocytic) Cells | Cytotoxic at 500 µg/L (0.5 µg/mL)[7][8] | ||
| 293T (Kidney) Cells | Not significantly cytotoxic up to 10,000 µg/L (10 µg/mL)[7][8] | ||
| Liposomal this compound (AmBisome®) | THP-1 (Monocytic) Cells | Cytotoxic at 500 µg/L (0.5 µg/mL)[7][8] | Generally less toxic than conventional formulations.[9][10] |
| Novel Oral Lipid Formulations (iCo-009, iCo-010) | 293T (Kidney) Cells | Not cytotoxic up to 10,000 µg/L (10 µg/mL)[7][8] | |
| THP-1 (Monocytic) Cells | Not cytotoxic up to 500 µg/L (0.5 µg/mL)[7][8] |
Experimental Protocols
Protocol for Determining the Optimal Working Concentration of this compound
This protocol outlines the steps to determine the highest non-toxic concentration of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 250 µg/mL)
-
96-well cell culture plates
-
Sterile PBS
-
Inverted microscope
-
Cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 35,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the typical duration between subcultures.
-
Microscopic Examination: Observe the cells daily under an inverted microscope for any morphological changes indicative of toxicity, such as cell rounding, detachment, or vacuolization.
-
Cytotoxicity Assessment: At the end of the incubation period, perform a cell viability assay (see Protocol 3.2) to quantify the cytotoxic effects of the different this compound concentrations.
-
Determination of Optimal Concentration: The optimal working concentration is the highest concentration that shows minimal to no signs of toxicity and maintains high cell viability (typically >90%) compared to the control.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Cells treated with this compound (from Protocol 3.1)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shaking: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Mechanism of Action and Cellular Effects
The primary mechanism of action of this compound is the formation of pores in the fungal cell membrane through its interaction with ergosterol. This leads to the leakage of ions and other small molecules, resulting in cell death.
Conclusion and Recommendations
This compound is a highly effective antifungal agent for preventing contamination in cell culture. To minimize cytotoxicity, it is crucial to determine the optimal, non-toxic working concentration for each specific cell line. The provided protocols offer a systematic approach to achieving this. For sensitive cell lines or when higher concentrations are required, the use of less toxic lipid-based formulations of this compound should be considered. Always practice aseptic techniques to minimize the risk of contamination.
References
- 1. himedialabs.com [himedialabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jidc.org [jidc.org]
- 5. This compound Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity of two novel oral formulations of this compound (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Amphotericin B Bioassay Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of Amphotericin B (AmB) concentration using various bioassay methods. The included methodologies are suitable for applications in pharmaceutical quality control, pharmacokinetic studies, and research settings.
Chromatographic Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for the precise quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.[1]
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | HPLC Method 4 |
| Column | XBridge C18 (150 x 4.6 mm) | Spheri-5, cyano (30 x 4.6 mm, 5 µm) | Luna C18 (250 x 4.6 mm, 5 µ) | XBridgeTM C18 (150 × 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.73% Acetic Acid: Acetonitrile (60:40 v/v) | Acetonitrile: Sodium Acetate Buffer (pH 4) (72:28 v/v) | Acetonitrile: Tetrahydrofuran: o-phosphoric acid (60:30:10 v/v/v) | 0.73% Acetic Acid – Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 ml/min | 1.2 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection (UV) | Not Specified | 408 nm | 287 nm | 408 nm |
| Retention Time | Not Specified | 5.9 min | 7.722 min | < 3 min |
| Linearity Range | 0.05-2.0 µg/ml (in serum) | 0.039-40 µg/ml | Not Specified | 50-1000 ng/mL (in human plasma) |
| Reference | [2] | [3] |
Experimental Protocol: HPLC-UV Detection
This protocol is a general guideline based on common practices.[2] Optimization may be required for specific applications.
1. Materials and Reagents:
-
This compound Reference Standard
-
HPLC grade Acetonitrile, Methanol, Tetrahydrofuran
-
O-phosphoric acid, Acetic acid, Sodium acetate
-
HPLC grade water
-
Volumetric flasks, pipettes, and syringes
-
0.2 µm or 0.45 µm syringe filters
2. Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., Luna C18, 250 x 4.6 mm; 5µ)
-
Sonicator
-
Analytical balance
3. Preparation of Mobile Phase (Example: Acetonitrile:THF:o-phosphoric acid):
-
Carefully mix 600 mL of acetonitrile, 300 mL of tetrahydrofuran, and 100 mL of o-phosphoric acid.
-
Adjust the pH to 6.0 using Triethylamine if necessary.[2]
-
Degas the mobile phase by sonication for at least 30 minutes before use.[4]
4. Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 100 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Add about 50 mL of methanol and sonicate for 5 minutes to dissolve.[2]
-
Make up the volume to 100 mL with the mobile phase.[2]
5. Preparation of Working Standard Solutions:
-
Dilute the stock solution with the mobile phase to prepare a series of working standard solutions of known concentrations (e.g., within the linear range of 0.039 to 40 µg/ml).
-
Filter all working standard solutions through a 0.2 µm syringe filter before injection.[2]
6. Preparation of Sample Solution:
-
For bulk drug, prepare a solution of approximately 20 µg/mL in the mobile phase following a similar procedure to the standard preparation.[2]
-
For biological samples, a validated extraction method, such as protein precipitation with methanol, is required.[3]
7. Chromatographic Conditions:
-
Column: Luna C18 (250 x 4.6 mm; 5µ)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Detector Wavelength: 287 nm[2]
-
Column Temperature: Ambient
8. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Spectrophotometric Method
UV-Vis spectrophotometry offers a simple and cost-effective method for the determination of this compound in bulk and pharmaceutical formulations.[5]
Quantitative Data Summary
| Parameter | Spectrophotometric Method 1 | Spectrophotometric Method 2 | Spectrophotometric Method 3 |
| Solvent | Dimethyl sulfoxide (DMSO) and Water (1:1) | Ethanol | Methanol and Phosphate Buffer (pH 7.5) (1:1) |
| Wavelength (λmax) | 415 nm | 408 nm | 384.8 nm |
| Linearity Range | 2-20 µg/ml | 0.312-5 µg/ml | 5-50 µg/ml |
| LOD | 0.0570 µg/ml | 0.391 µg/ml | 9.468 µg/ml |
| LOQ | 0.1574 µg/ml | 1.187 µg/ml | 28.69 µg/ml |
| % Recovery | 99.69% | 103.5% - 106.5% | 98.37% - 98.41% |
| Reference | [5] | [6] | [7] |
Experimental Protocol: UV-Vis Spectrophotometry
This protocol is based on the use of DMSO and water as the solvent.[5]
1. Materials and Reagents:
-
This compound Reference Standard
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Distilled water
-
Volumetric flasks, pipettes
2. Equipment:
-
UV-Vis Spectrophotometer
-
Analytical balance
3. Preparation of Solvent:
-
Mix equal volumes of DMSO and distilled water (1:1 ratio).
4. Preparation of Standard Stock Solution I (1000 µg/mL):
-
Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of the 1:1 DMSO:water solvent.
-
Make up the final volume to 100 mL with the same solvent.[5]
5. Preparation of Standard Stock Solution II (100 µg/mL):
-
Pipette 10 mL of Stock Solution I into a 100 mL volumetric flask.
-
Dilute to the mark with the 1:1 DMSO:water solvent.[5]
6. Preparation of Calibration Standards:
-
Prepare a series of standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting Stock Solution II with the solvent.[5]
7. Preparation of Sample Solution:
-
Prepare a solution of the this compound formulation in the 1:1 DMSO:water solvent to obtain a theoretical concentration within the calibration range.
8. Measurement:
-
Set the spectrophotometer to scan from 200-800 nm to determine the λmax, which should be approximately 415 nm.[5]
-
Use the 1:1 DMSO:water solvent as a blank.
-
Measure the absorbance of the standard solutions and the sample solution at 415 nm.
9. Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Relationship Diagram
Microbiological Bioassay: Agar Diffusion Method
Microbiological bioassays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The agar diffusion method, or cylinder-plate method, is a common approach.
Quantitative Data Summary
| Parameter | Agar Diffusion Method 1 | Agar Diffusion Method 2 |
| Indicator Organism | Saccharomyces cerevisiae ATCC 9763 | Candida albicans |
| Culture Medium | Medium with 2% glucose and 0.5 µg/ml methylene blue | Mueller Hinton Agar supplemented with 2% glucose and 0.5 µg/ml methylene blue |
| Standard Concentration Range | 1.0 - 4.0 µg/mL (in buffer) | 1.54-60.0 µg/ml |
| Incubation Temperature | Not Specified | Not Specified |
| Measurement | Diameter of the zone of inhibition | Diameter of the zone of inhibition |
| Reference | [8][9] |
Experimental Protocol: Cylinder-Plate Agar Diffusion
This protocol is a generalized procedure based on established pharmacopeial methods.
1. Materials and Reagents:
-
This compound Reference Standard
-
Susceptible test organism (e.g., Saccharomyces cerevisiae ATCC 9763)
-
Culture medium (e.g., Mueller Hinton Agar with 2% glucose)
-
Phosphate buffer solution (pH 10.5)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes, cylinders (e.g., stainless steel), and pipettes
2. Equipment:
-
Incubator
-
Autoclave
-
Spectrophotometer
-
Calipers
3. Preparation of Inoculum:
-
Grow the test organism on a suitable agar slant.
-
Harvest the microorganisms and suspend them in sterile saline.
-
Adjust the suspension to a specific turbidity using a spectrophotometer to ensure a standardized cell concentration.
4. Preparation of Agar Plates:
-
Prepare and sterilize the culture medium.
-
Cool the medium to 48-50°C and add the standardized inoculum.
-
Pour a defined volume of the seeded agar into sterile Petri dishes and allow it to solidify on a level surface.
5. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1000 µg/mL).
-
Further dilute the stock solution with a suitable buffer (e.g., 0.2 mol/L phosphate buffer, pH 10.5) to obtain high and low concentration standard solutions (e.g., 10 µg/mL and 2.5 µg/mL).
6. Preparation of Sample Solution:
-
Dissolve the sample containing this compound in DMSO and then dilute with the same buffer to achieve a final concentration similar to the standard solutions.
7. Assay Procedure:
-
Place sterile cylinders onto the surface of the seeded agar plates.
-
Carefully fill the cylinders with the standard and sample solutions.
-
Incubate the plates under specified conditions (e.g., 37°C for 24-48 hours).
8. Data Analysis:
-
Measure the diameter of the zones of inhibition around each cylinder using calipers.
-
Plot the logarithm of the concentration of the standard solutions against the zone diameters.
-
Determine the concentration of this compound in the sample by comparing its zone of inhibition to the standard curve.
Experimental Workflow Diagram
Microbiological Bioassay: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Quantitative Data Summary
| Parameter | Broth Microdilution Method 1 | Broth Microdilution Method 2 | Broth Microdilution Method 3 |
| Indicator Organism | Aspergillus and Fusarium species | Candida species | Paecilomyces variotii |
| Culture Medium | RPMI 1640 | RPMI 1640 with 0.2% glucose | Not Specified |
| AmB Concentration Range | 0.0078 - 4 µg/ml | 0.03 - 16 µg/mL | Not Specified |
| Inoculum Concentration | 0.9 × 10⁴ to 4.7 × 10⁴ conidia/ml | 0.5 × 10³ - 2.5 × 10³ cells/mL | Not Specified |
| Incubation | 35°C for 24, 48, and 72 h | Stored at -20°C until use | Not Specified |
| Endpoint | Lowest concentration with no visible growth | Lowest concentration with no visible growth | Not Specified |
| Reference | [10] | [11] | [12] |
Experimental Protocol: Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[11]
1. Materials and Reagents:
-
This compound Reference Standard
-
Susceptible test organism (e.g., Candida species)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
2. Equipment:
-
Incubator (35°C)
-
Spectrophotometer or hemocytometer
-
Multichannel pipette
3. Preparation of Antifungal Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
4. Preparation of Microdilution Plates:
-
Dispense the culture medium into all wells of a 96-well plate.
-
Create a serial twofold dilution of this compound across the wells, typically ranging from 16 to 0.03 µg/mL.[11]
-
Plates can be prepared in bulk and stored at -70°C.[10]
5. Preparation of Inoculum:
-
Grow the test organism on an agar plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the culture medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the wells.[11]
6. Inoculation and Incubation:
-
Inoculate the prepared microdilution plates with the fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
7. Determination of MIC:
-
Visually read the plates or use a microplate reader.
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.
Signaling Pathway Analogy: Drug Action
References
- 1. HPLC assay for determination of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Optimization of bioassay method for the quantitative microbiological determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microdilution Susceptibility Testing of this compound, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jidc.org [jidc.org]
- 12. Bioassay for hamycin and this compound in serum and other biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eliminating Yeast Contamination in Cell Lines Using Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast contamination is a persistent challenge in cell culture, capable of compromising experimental results and leading to the loss of valuable cell lines. Amphotericin B, a polyene antimycotic agent, is a powerful tool for combating such contaminations. It exhibits selective toxicity towards fungi by binding to ergosterol, a primary component of fungal cell membranes, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.[1] While mammalian cells contain cholesterol instead of ergosterol, this compound can exhibit dose-dependent cytotoxicity, making it crucial to determine the optimal concentration for each cell line.[2]
These application notes provide a comprehensive guide to effectively use this compound to eliminate yeast contamination while minimizing its cytotoxic effects on cultured mammalian cells.
Data Presentation
Efficacy of this compound Against Common Fungal Contaminants
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various yeast and mold species commonly encountered as cell culture contaminants.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Saccharomyces cerevisiae | ≤0.03 - 1 | <0.06 | <0.06 |
| Aspergillus fumigatus | 0.12 - 2 | 0.5 | 1 |
| Aspergillus niger | 1 - 2 | 1 | 2 |
| Aspergillus flavus | 0.5 - 2 | 1 | 2 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.
Cytotoxicity of this compound on Mammalian Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of the cytotoxic effects of this compound on various mammalian cell lines. It is important to note that these values can vary depending on the specific cell line, passage number, and experimental conditions.
| Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time (hours) |
| HEK293T | Human Embryonic Kidney | No cytotoxicity observed at tested concentrations | 48 |
| THP-1 | Human Monocytic Leukemia | > 0.5 | 48 |
| K562 | Human Erythroleukemia | Induces apoptosis at various concentrations | 24 |
| Fibroblasts (mouse) | Connective Tissue | Sublethal toxicity at 5-10 µg/mL | Not specified |
| Osteoblasts (mouse) | Bone | Sublethal toxicity at 5-10 µg/mL | Not specified |
Data compiled from multiple sources.[3][4]
Signaling Pathways
This compound-Induced Apoptosis in Yeast
This compound induces apoptosis in yeast cells through the production of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.
Cytotoxicity of this compound in Mammalian Cells
The primary mechanism of this compound cytotoxicity in mammalian cells involves its interaction with cholesterol in the cell membrane, leading to membrane disruption. At higher concentrations, it can also induce immunogenic cell death (ICD).
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the highest non-toxic concentration of this compound for a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 250 µg/mL)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the intended treatment duration for decontamination.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[6]
-
Incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.[5]
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate for 15 minutes at 37°C with shaking.[5]
-
-
Absorbance Measurement: Measure the absorbance at 492-590 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The optimal concentration for decontamination is the highest concentration that results in minimal cytotoxicity (e.g., >90% cell viability).
Protocol 2: Eradication of Yeast Contamination from Cell Culture
This protocol provides a step-by-step guide for eliminating yeast contamination from an established cell culture. It is recommended to discard heavily contaminated or non-essential cultures.[7]
Materials:
-
Contaminated cell culture
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Sterile culture flasks or plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Isolate the Contaminated Culture: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures.
-
Wash the Cells:
-
Aspirate the contaminated medium from the culture vessel.
-
Gently wash the cell monolayer two to three times with sterile PBS to remove as much of the yeast as possible.
-
-
Treatment with this compound:
-
Add fresh, pre-warmed complete culture medium containing the predetermined optimal concentration of this compound to the washed cells. A common starting concentration is 2.5 µg/mL if the optimal concentration has not been determined, but this may be toxic to some cell lines.[8]
-
-
Incubation and Monitoring:
-
Incubate the treated culture under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the culture daily for signs of yeast re-emergence and for any signs of cytotoxicity to the mammalian cells, such as changes in morphology, detachment, or reduced confluency.[8]
-
-
Subculturing and Continued Treatment:
-
Subculture the cells as needed. During each subculture, wash the cells with PBS before adding fresh medium containing this compound.
-
Continue the treatment for at least two to three passages to ensure complete eradication of the yeast.[7]
-
-
Post-Treatment Monitoring:
-
After two to three passages with this compound, culture the cells in antibiotic-free medium for at least one to two weeks to confirm that the contamination has been successfully eliminated.[9]
-
Regularly inspect the culture for any signs of recurring contamination.
-
Conclusion
This compound is an effective agent for the elimination of yeast contamination in cell cultures. However, its potential for cytotoxicity necessitates a careful and systematic approach. By determining the optimal concentration for each specific cell line and following a rigorous decontamination protocol, researchers can successfully salvage valuable cultures and ensure the integrity of their experimental data. Always practice good aseptic technique to prevent initial contamination.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. Toxicity Mechanisms of this compound and Its Neutralization by Conjugation with Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of two novel oral formulations of this compound (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines [pubmed.ncbi.nlm.nih.gov]
- 4. Conventional this compound elicits markers of immunogenic cell death on leukemic blasts, mediates immunostimulatory effects on phagocytic cells, and synergizes with PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - UK [thermofisher.com]
Preparation of Amphotericin B Stock Solution for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B is a polyene macrolide antibiotic widely used as a potent antifungal agent in both clinical settings and laboratory research. Its primary application in the lab is to prevent or eliminate fungal and yeast contamination in cell cultures. Due to its poor solubility in aqueous solutions at neutral pH, proper preparation of a concentrated stock solution is critical for its effective use. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for routine laboratory use.
This compound functions by binding to ergosterol, a major component of fungal cell membranes. This binding alters the membrane's permeability, leading to the leakage of intracellular components and ultimately cell death. While highly effective against fungi, it is inactive against bacteria, rickettsia, and viruses.
Data Presentation: Solubility and Stability
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Solvent | Concentration | Storage Temperature | Stability & Notes |
| Solubility | Dimethyl sulfoxide (DMSO) | 30–40 mg/mL[1][2] | N/A | Yields a hazy solution.[1] |
| Dimethylformamide (DMF) | 2–4 mg/mL[1][2] | N/A | ||
| Water (pH 2 or 11) | Soluble[1][2] | N/A | Not suitable for most cell culture applications. | |
| Water (neutral pH) | Insoluble[1][2] | N/A | ||
| Stock Solution | DMSO | 2.5 mg/mL[1] | -20°C (long-term)[3] | Recommended for cell culture use. Filter-sterilize after preparation.[1] Can undergo 2-3 freeze-thaw cycles.[4] |
| Sterile Water (with deoxycholate) | 2.5 mg/mL[2] | 2-8°C | Yields a slightly hazy yellow solution.[2] Stable for 2-3 weeks.[3] | |
| Sterile Water (liposomal) | 4 mg/mL[5][6] | 2-8°C | Stable for up to 7 days, protected from light.[5] | |
| Working Concentration | Cell Culture Medium | 2.5 mg/L (2.5 µg/mL)[1][3] | 37°C | For routine prevention of contamination.[1][3] |
| Cell Culture Medium | 5–10 mg/L (5-10 µg/mL)[1][2] | 37°C | For treating existing contamination for 2-3 subcultures.[1][2][3] | |
| In-Culture Stability | Cell Culture Medium | N/A | 37°C | Remains active for up to 3 days.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in cell culture.
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add sterile DMSO to achieve a final concentration of 2.5 mg/mL. For example, to 2.5 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution until the this compound is dissolved. The solution may appear hazy.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Reconstitution of Solubilized this compound (with Deoxycholate)
Some commercially available this compound formulations include sodium deoxycholate as a solubilizing agent and can be reconstituted in sterile water.
Materials:
-
This compound with sodium deoxycholate powder
-
Sterile, deionized water
-
Sterile, light-protecting tubes or vials
Procedure:
-
Reconstitute the this compound powder with sterile, deionized water to the concentration specified by the manufacturer (e.g., 2.5 mg/mL).[2]
-
Mix gently to dissolve. The resulting solution will be a slightly hazy, yellow suspension.[2] This solution does not typically require filter sterilization.[2]
-
Store the reconstituted solution at 2-8°C for 2-3 weeks or freeze at -20°C for longer-term storage.[3] Protect from light.
Visualizations
Experimental Workflow for DMSO-based Stock Solution
Caption: Workflow for preparing a sterile this compound stock solution in DMSO.
Decision Tree for Solvent Selection
Caption: Decision-making process for selecting the appropriate solvent for this compound.
References
Application Notes: Amphotericin B Lipid Complex (ABLC) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B lipid complex (ABLC), commercially known as Abelcet®, is a lipid formulation of the potent polyene antifungal agent, this compound (AmB). It was developed to mitigate the significant toxicities, particularly nephrotoxicity, associated with the conventional this compound deoxycholate (AmB-d) formulation.[1][2] ABLC is a complex of AmB with two phospholipids, L-α-dimyristoylphosphatidylcholine (DMPC) and L-α-dimyristoylphosphatidylglycerol (DMPG), which form large, ribbon-like aggregates.[2][3] This unique structure alters the drug's pharmacokinetic profile, leading to preferential distribution into tissues of the reticuloendothelial system (RES) such as the liver, spleen, and lungs, while maintaining broad-spectrum antifungal activity.[4] These characteristics make ABLC a valuable tool in both clinical settings and preclinical research for studying invasive fungal infections, especially in models of refractory disease or in subjects intolerant to conventional AmB.
Mechanism of Action
The fundamental antifungal mechanism of ABLC is identical to that of its active ingredient, this compound.[5]
-
Ergosterol Binding and Pore Formation : AmB has a high affinity for ergosterol, the primary sterol component of fungal cell membranes.[6] Upon binding, AmB molecules aggregate and insert into the membrane, forming transmembrane channels or pores.[6][7]
-
Membrane Permeability Disruption : These aqueous pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular monovalent ions (K+, Na+, H+) and other small molecules.[5][7] This loss of cellular contents ultimately results in fungal cell death.[6]
-
Oxidative Damage : A secondary mechanism involves the induction of oxidative damage within the fungal cell, contributing to its cytotoxic effect.[5][8]
The lipid formulation of ABLC reduces the drug's affinity for cholesterol in mammalian cell membranes, which is the basis for its improved safety profile and reduced nephrotoxicity compared to AmB-d.[1][7]
Pharmacology and Pharmacokinetics
The lipid complex structure of ABLC results in a distinct pharmacokinetic profile. Following intravenous administration, ABLC is rapidly cleared from the plasma and concentrates in tissues like the liver, spleen, and lungs.[4] This creates a tissue reservoir from which the active AmB is slowly released.[9] This contrasts with liposomal AmB (L-AmB), which consists of smaller particles that remain in circulation longer, leading to higher plasma concentrations.[10] The rapid and extensive tissue distribution of ABLC can be advantageous for treating deep-seated fungal infections in specific organs. For instance, in murine models of invasive pulmonary aspergillosis, ABLC has been shown to deliver active AmB to the lungs more rapidly than L-AmB.[10]
Key Research Applications
-
In Vitro Susceptibility Studies : ABLC is used to determine the minimum inhibitory concentrations (MICs) against a wide range of fungal isolates, including Candida and Aspergillus species, providing baseline data on its antifungal potency.
-
In Vivo Efficacy Models : Due to its clinical relevance, ABLC is frequently used as a comparator or therapeutic agent in animal models of invasive fungal infections, such as disseminated candidiasis and invasive pulmonary aspergillosis.[10][11] These studies are crucial for evaluating novel antifungal candidates and understanding disease pathogenesis.
-
Toxicology and Safety Pharmacology : ABLC serves as a benchmark for reduced toxicity in the development of new antifungal drug delivery systems. Comparative studies evaluating renal function, infusion-related reactions, and other safety parameters are common applications.[12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Research models utilize ABLC to investigate the relationship between drug exposure in tissues and plasma and the resulting antifungal effect, helping to optimize dosing regimens.[10]
Quantitative Data Presentation
The following tables summarize key quantitative data for ABLC from research and clinical studies.
Table 1: Comparative Nephrotoxicity of this compound Formulations
| Formulation | Number of Patients (n) | Frequency of Severe Nephrotoxicity (RIFLE 'Failure') |
|---|---|---|
| This compound deoxycholate (AmB-d) | 236 | 11.5%[12][13] |
| This compound Lipid Complex (ABLC) | 90 | 7.2%[12][13] |
| Liposomal this compound (L-AmB) | 105 | 2.4%[12][13] |
Data from a retrospective cohort study evaluating nephrotoxicity based on modified RIFLE criteria.[12][13]
Table 2: Pharmacokinetic Parameters of ABLC in Humans (5 mg/kg/day)
| Parameter | Mean Value | Range |
|---|---|---|
| Clearance | 0.27 ± 0.07 L/h·kg | 0.19 - 0.44 L/h·kg[9] |
| Volume of Distribution (Varea) | 147 ± 144 L/kg | 41 - 633 L/kg[9] |
Data from a study in 17 patients with systemic fungal infections.[9]
Table 3: Example Tissue Distribution of ABLC in Mice
| Treatment Regimen | Tissue | This compound Concentration (µg/g) |
|---|---|---|
| Single I.V. Dose (unspecified) | Liver | Contained 48% of administered dose at 1h[4] |
| 10 mg/kg/day I.V. for 7 days | Liver | 377 µg/g[4] |
| 5 mg/kg/day I.V. (IPA model) | Lung (at 24h) | > 4 µg/g[10] |
| 10 mg/kg/day I.V. (IPA model) | Lung (at 24h) | 55.4 µg/g[10] |
IPA: Invasive Pulmonary Aspergillosis.
Table 4: Example In Vitro Activity (MICs) of this compound Against Common Fungal Pathogens
| Organism | Drug Formulation | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Candida spp. (598 isolates) | Liposomal AmB | 0.25 | 1[14] |
| Candida spp. (604 isolates) | AmB deoxycholate | 0.5 | 1[15] |
| Aspergillus spp. (from patients) | AmB deoxycholate | 1 | 2[16] |
| A. terreus complex | AmB deoxycholate | 2 | ≥8[16] |
Note: MIC values for lipid formulations are generally comparable to the deoxycholate form in standard assays.[2][15] Breakpoints for this compound have not been formally established by CLSI, but MICs ≤1 µg/mL are generally considered susceptible.[14][15]
Visualizations: Pathways and Workflows
References
- 1. This compound lipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lipid complex: treatment of invasive fungal infections in patients refractory to or intolerant of this compound deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antifungal activity of this compound lipid complex: are phospholipases important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution of this compound lipid complex in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. It only takes one to do many jobs: this compound as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mechanism of Action | AmBisome (this compound) liposome for injection [ambisome.com]
- 8. researchgate.net [researchgate.net]
- 9. A Pharmacokinetic Study of this compound Lipid Complex Injection (Abelcet) in Patients with Definite or Probable Systemic Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of this compound Lipid Complex and Liposomal this compound Kinetics of Lung Accumulation and Fungal Clearance in a Murine Model of Acute Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of nephrotoxicity associated to different lipid formulations of this compound: a real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro antifungal susceptibilities of Candida species to liposomal this compound, determined using CLSI broth microdilution, and this compound deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activities of this compound deoxycholate and liposomal this compound against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Amphotericin B in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of various formulations of Amphotericin B (AmB) in murine models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, toxicity, and pharmacokinetics of AmB formulations.
Introduction to this compound Formulations
This compound is a potent, broad-spectrum antifungal agent, but its use is often limited by significant toxicities, particularly nephrotoxicity.[1][2] To mitigate these adverse effects and improve the therapeutic index, several lipid-based formulations have been developed.[2] This document focuses on the in vivo application of the following formulations in murine models:
-
This compound Deoxycholate (C-AmB or D-AMB): The conventional formulation of AmB, solubilized with the bile salt deoxycholate.[1] It is associated with the highest risk of toxicity.
-
Liposomal this compound (L-AmB): A formulation where AmB is encapsulated within small, unilamellar liposomes. This formulation is designed to reduce toxicity while maintaining efficacy.[1] AmBisome® is a well-known example.[1][3]
-
This compound Lipid Complex (ABLC): A formulation consisting of AmB complexed with two phospholipids, resulting in ribbon-like structures.[1]
-
This compound Colloidal Dispersion (ABCD): A formulation where AmB is complexed with cholesteryl sulfate to form disc-shaped particles.[1]
-
Novel Formulations: Including cochleated AmB (CAMB) for oral administration and other lipid-based carriers.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for different AmB formulations administered in murine models, providing a basis for dose selection and experimental design.
Table 1: Toxicity of this compound Formulations in Mice
| Formulation | Mouse Strain | Route of Administration | LD50 (mg/kg) | Key Findings | Reference(s) |
| AmB Deoxycholate (Fungizone®) | ddY | Intravenous | 3.0 | - | [6] |
| AmB Deoxycholate (Fungizone®) | C57BL/6 | Intravenous | ~2.3 | - | [7][8] |
| Liposomal AmB (AmBisome®) | C57BL/6 | Intravenous | >100 | Significantly less toxic than C-AmB. | [7][9] |
| Liposomal AmB (AmBisome®) | Rodents | Intravenous | >175 (mice), >50 (rats) | - | [7] |
| Liposomal AmB (Anfogen) | C57BL/6 | Intravenous | 10 | More toxic than AmBisome®. | [9] |
| Liposomal AmB | ddY | Intravenous | >10.0 | - | [6] |
| Heated AmB-DOC | Healthy mice | Intravenous | Two-fold less toxic than unheated AmB-DOC. | Mild heat treatment can reduce toxicity. | [10][11] |
Table 2: Efficacy of this compound Formulations in Murine Models of Fungal Infections
| Formulation | Infection Model | Mouse Strain | Dose (mg/kg) & Schedule | Key Efficacy Outcome | Reference(s) |
| AmB Deoxycholate (Fungizone®) | Systemic Candidiasis | ddY | 0.8 mg/kg | 50% survival | [6] |
| Liposomal AmB (AmBisome®) | Systemic Candidiasis | ddY | 5.0 mg/kg | 100% survival | [6] |
| AmB Deoxycholate | Murine Candidiasis | - | 0.5 mg/kg (single dose) | 25% survival | [10][11] |
| Heated AmB-DOC | Murine Candidiasis | - | 0.5 mg/kg (single dose) | 85% survival | [10][11] |
| Liposomal AmB (L-AMB) | Pulmonary Aspergillosis | - | 12 mg/kg, daily for 4 days | 57% survival | [12] |
| AmB Lipid Complex (ABLC) | Pulmonary Aspergillosis | - | 12 mg/kg, daily for 4 days | 57% survival | [12] |
| Liposomal AmB (AmBisome®) | Invasive Aspergillosis | CD-1 | ED50: 0.06 mg/kg (7-day treatment) | 90% max survival | [13] |
| AmB Lipid Complex (ABLC) | Invasive Aspergillosis | CD-1 | ED50: 0.21 mg/kg (7-day treatment) | 68% max survival | [13] |
| Cochleated AmB (CAMB) | Systemic Candidiasis | BALB/c | 0.5-5 mg/kg/day (oral) | 100% survival at all doses | [5] |
Table 3: Pharmacokinetics - this compound Tissue Distribution in Mice
| Formulation | Dose (mg/kg) | Organ with Highest Concentration | Key Findings on Distribution | Reference(s) |
| AmB Deoxycholate (Fungizone®) | 1 mg/kg | Kidneys | Higher kidney concentration compared to lipid formulations. | [14] |
| Liposomal AmB (AmBisome®) | 1 mg/kg | Liver and Spleen | Lower kidney and lung concentrations compared to Fungizone®. | [1][14] |
| AmB-Intralipid | 1 mg/kg | Liver and Spleen | Similar blood levels to AmBisome®. | [14] |
| AmB Lipid Complex (ABLC) | 15 mg/kg | Lungs and Spleen | Significantly more drug in lungs and spleen than L-AMB.[12] Low serum levels.[15] | [12][15] |
| Liposomal AmB (L-AMB) | 15 mg/kg | Kidneys and Serum | Significantly more drug in kidneys and serum than ABLC. | [12] |
| Oral Lipid Formulation (iCo-009) | 2.5-20 mg/kg (twice daily for 5 days) | Liver, Spleen, Kidney, Lung | Dose-dependent accumulation in tissues. | [16][17] |
Experimental Protocols
Preparation of this compound Formulations for Injection
3.1.1. This compound Deoxycholate (Fungizone®)
-
Reconstitute the commercial vial containing 50 mg of this compound with 10 mL of Sterile Water for Injection, USP, without a bacteriostatic agent.
-
Shake the vial gently until a clear colloidal dispersion is formed. The resulting concentration will be 5 mg/mL.
-
For further dilution, use only 5% Dextrose Injection, USP (D5W). Dilution with saline solutions will cause precipitation.
-
Calculate the required volume for the desired dose and dilute it with D5W to the final injection volume (typically 0.2-0.5 mL for mice).
3.1.2. Liposomal this compound (e.g., AmBisome®)
-
Reconstitute the lyophilized powder according to the manufacturer's instructions, typically with Sterile Water for Injection, USP.
-
Gently agitate the vial to ensure complete dissolution. Do not shake vigorously.
-
The reconstituted product can be further diluted with 5% Dextrose Injection, USP (D5W) to the desired concentration for injection.
3.1.3. Heated this compound Deoxycholate
-
Prepare the AmB-DOC solution as described in section 3.1.1.
-
Heat the solution in a water bath at 70°C for 20 minutes.[10][11]
-
Allow the solution to cool to room temperature before injection.
Administration of this compound to Mice
3.2.1. Intravenous (IV) Injection
-
Animal Restraint: Properly restrain the mouse, for example, using a commercial restrainer.
-
Vein Visualization: The lateral tail vein is commonly used. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Injection: Use a 27-30 gauge needle attached to a tuberculin syringe. Slowly inject the calculated volume of the AmB formulation (typically 0.1-0.2 mL) into the lateral tail vein.
-
Post-injection: Apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.
3.2.2. Intraperitoneal (IP) Injection
-
Animal Restraint: Hold the mouse by the scruff of the neck and allow its body to rest on your hand, ensuring the abdomen is exposed.
-
Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a shallow angle (about 10-20 degrees) and inject the formulation.
-
Note: IP administration of AmB is generally better tolerated than IV administration in mice.[9]
3.2.3. Oral Gavage
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle.
-
Administration: Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. This is the required route for oral formulations like CAMB.[4][5]
Murine Model of Systemic Fungal Infection (e.g., Candidiasis)
-
Pathogen Preparation: Culture Candida albicans on an appropriate medium (e.g., Sabouraud Dextrose Agar). Harvest the yeast cells and wash them with sterile saline. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL).[18]
-
Infection: Inject 0.1 mL of the C. albicans suspension intravenously into the lateral tail vein of the mice.[18]
-
Treatment: Begin treatment with AmB formulations at a specified time post-infection (e.g., 24 hours).[5][19] Administer the drug according to the desired schedule (e.g., daily for 5 days).
-
Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of illness.
-
Efficacy Assessment:
-
Survival: Record the number of surviving animals in each group over a defined period (e.g., 21 days).[20]
-
Fungal Burden: At the end of the experiment (or at specific time points), euthanize the mice and aseptically remove target organs (e.g., kidneys, liver, spleen).[14][20] Homogenize the organs in sterile saline, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[18]
-
Visualizations
Experimental Workflow for Efficacy Study
Caption: Workflow for a murine model of systemic fungal infection treated with this compound.
Logic Diagram of this compound Formulation and Toxicity
Caption: Relationship between this compound formulations, toxicity, and efficacy.
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The doses used in murine models are often higher than those used in humans on a mg/kg basis. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and effective dose for each formulation and infection model.
-
Immunosuppression: For many opportunistic fungal infections, such as aspergillosis, immunosuppression of the mice (e.g., with cyclophosphamide or corticosteroids) is necessary to establish a robust infection.[19]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The relationship between drug exposure and antifungal effect is crucial. Studies have shown that the peak concentration to MIC ratio (Cmax/MIC) is a key predictor of AmB efficacy.[21]
-
Formulation Differences: Even among lipid formulations with the same chemical composition, differences in manufacturing can lead to significant variations in toxicity and efficacy.[3][9] It is crucial to characterize the specific formulation being used.
References
- 1. Liposomal this compound (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome-encapsulated this compound in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and toxicology of a liposomal formulation of this compound (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. scispace.com [scispace.com]
- 11. In-vivo therapeutic efficacy in experimental murine mycoses of a new formulation of deoxycholate-amphotericin B obtained by mild heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Dose-response relationships of three this compound formulations in a non-neutropenic murine model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
- 18. Pharmacodynamics of this compound in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Pharmacokinetics and Buccal Mucosal Concentrations of a 15 Milligram per Kilogram of Body Weight Total Dose of Liposomal this compound Administered as a Single Dose (15 mg/kg), Weekly Dose (7.5 mg/kg), or Daily Dose (1 mg/kg) in Peripheral Stem Cell Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amphotericin B in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Amphotericin B (AmB) in cell culture, with a focus on mitigating its cytotoxic effects.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture experiments.
Issue 1: High levels of cell death observed after this compound treatment.
-
Potential Cause 1: Intrinsic Cytotoxicity of Conventional this compound. this compound's primary mechanism of action involves binding to sterols in cell membranes and forming pores, which leads to leakage of cellular contents and cell death.[1] While it has a higher affinity for ergosterol in fungal membranes, it also binds to cholesterol in mammalian cell membranes, causing dose-dependent toxicity.[1][2][3]
-
Solution 1.1: Optimize this compound Concentration. Determine the optimal concentration of this compound for your specific cell line. The recommended concentration for routine fungal contamination prevention is typically between 0.25 to 2.5 µg/mL.[4] However, cell lines exhibit varying sensitivities. It is crucial to perform a dose-response experiment to identify the lowest effective concentration that minimizes cytotoxicity.
-
Solution 1.2: Use a Liposomal Formulation of this compound. Liposomal formulations of this compound (L-AmB) have been shown to be significantly less toxic to mammalian cells compared to the conventional deoxycholate formulation.[5][6][7][8] The lipid bilayer of the liposome reduces the drug's interaction with mammalian cell membranes.
-
Solution 1.3: Supplement Cell Culture Media with Serum Albumin. Serum albumin can bind to this compound, which reduces its aggregation and subsequent toxicity.[9][10] The presence of serum albumin in the culture medium can help to sequester the drug and reduce its direct interaction with the cell membrane.
-
Potential Cause 2: Extended Exposure Time. Prolonged exposure to this compound, even at lower concentrations, can lead to cumulative toxicity and significant cell death.[6][7]
-
Solution 2.1: Limit the Duration of Treatment. For treating active contamination, a short-term, higher-dose treatment may be more effective and less detrimental than a prolonged, low-dose treatment. After the initial treatment, the medium can be replaced with fresh medium without this compound.
Issue 2: Inconsistent results or loss of this compound activity over time.
-
Potential Cause 1: Instability of this compound. this compound is susceptible to autoxidation, which can lead to a loss of its antifungal activity.[11][12]
-
Solution 1.1: Incorporate Antioxidants. The addition of antioxidants such as propyl gallate, butylated hydroxyanisole, ascorbic acid, or α-tocopherol can help to stabilize this compound and prolong its activity.[11][12][13] This may also allow for the use of a lower effective concentration of the drug.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's toxicity to mammalian cells?
A1: this compound is a polyene antifungal agent that binds to sterols in cell membranes, creating transmembrane channels.[1] This disrupts the membrane's integrity, leading to the leakage of ions and small molecules, which ultimately results in cell death.[1] While it preferentially binds to ergosterol in fungal cells, it also interacts with cholesterol in mammalian cell membranes, which is the basis for its cytotoxicity.[1][2][3]
Q2: How do liposomal formulations of this compound reduce cytotoxicity?
A2: Liposomal formulations encapsulate this compound within a lipid bilayer. This structure limits the direct interaction of the drug with mammalian cell membranes, thereby reducing its toxicity.[5][6][7][8] These formulations are designed to be more stable and can lead to a more targeted delivery of the drug.
Q3: Can I use this compound in serum-free media?
A3: While possible, it is important to be aware that the absence of serum may increase the cytotoxic effects of this compound. Serum albumin, a major component of serum, binds to this compound and reduces its toxicity by preventing its aggregation.[9][10] If using serum-free media, it is highly recommended to perform a careful dose-response study to determine the maximum tolerated concentration for your specific cell line.
Q4: Are there any alternatives to this compound for controlling fungal contamination in cell culture?
A4: Yes, other antifungal agents are available for use in cell culture. Nystatin is another polyene antifungal that, like this compound, binds to sterols in the fungal cell membrane. Some sources suggest that Nystatin has a wider therapeutic window and is less toxic to cultured cells compared to this compound. Additionally, products like Fungin™, which disrupt ionic exchange through the cell membrane, are presented as stable and less toxic alternatives.
Data Summary
Table 1: Comparison of Cytotoxicity between Conventional and Liposomal this compound on Mouse Fibroblasts and Osteoblasts.
| Formulation | Cell Type | Concentration (µg/mL) | Exposure Time | Viability (%) |
| Conventional AmB | Fibroblasts | 5 | 7 days | 0% |
| Liposomal AmB | Fibroblasts | 100 | 7 days | 0% |
| Conventional AmB | Osteoblasts | 5 | 7 days | 1% |
| Liposomal AmB | Osteoblasts | 100-1000 | 7 days | Decreased |
Data synthesized from a study by Stulberg et al., which demonstrated that liposomal this compound was less cytotoxic than the conventional deoxycholate formulation.[6]
Key Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines a method to assess the impact of different concentrations of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound and perform serial dilutions to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 100, 500, and 1000 µg/mL).
-
Cell Treatment: Remove the existing media from the wells and replace it with media containing the different concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 1, 3, and 5 hours, or for longer-term studies, 1, 4, and 7 days, replacing the media with fresh drug-containing media as needed).
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-drug control.
This protocol is adapted from the methodology described in studies assessing this compound cytotoxicity.[2][6]
Visualizations
Caption: Mechanism of this compound cytotoxicity and mitigation strategies.
Caption: Troubleshooting workflow for high cell death with this compound.
References
- 1. Toxicity Mechanisms of this compound and Its Neutralization by Conjugation with Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCA1 transporter reduces this compound cytotoxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Liposomal Formulation Decreases Toxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomal Formulation Decreases Toxicity of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of serum albumin on the aggregation state and toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Antifungal Activity of this compound Bound to Albumin: A “Trojan Horse” Effect of the Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Antioxidants on the Bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of antioxidants on the bioactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of ascorbic acid and α-tocopherol on the autoxidation and in vitro antifungal activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amphotericin B Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Amphotericin B (AmB) resistance in clinical isolates.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of this compound resistance in clinical fungal isolates?
This compound resistance is primarily associated with alterations in the fungal cell membrane, which is the drug's main target. The most commonly cited mechanisms include:
-
Alterations in Ergosterol Biosynthesis: This is the most well-documented mechanism of AmB resistance.[1][2][3][4] Ergosterol is the primary sterol in the fungal cell membrane to which AmB binds, creating pores and causing cell death.[1][5] Mutations in the genes of the ergosterol biosynthesis pathway, such as ERG2, ERG3, ERG6, and ERG11, can lead to a decrease in the total amount of ergosterol or the production of altered sterols with lower binding affinity for AmB.[1][3][6]
-
Cell Membrane Composition Changes: Beyond ergosterol, other lipids like sphingolipids can influence AmB susceptibility.[2] Changes in the composition and organization of these lipids can affect membrane fluidity and reduce the formation of AmB-induced pores.
-
Increased Catalase Activity: Some studies have suggested a correlation between high catalase activity and AmB resistance in certain isolates, although this is not a universally observed mechanism.[7]
-
Formation of Biofilms: Fungal biofilms can exhibit increased resistance to AmB due to the protective extracellular matrix, which can limit drug penetration.
-
Induction by Extracellular Vesicles: Recent research suggests that extracellular vesicles from Candida auris may induce AmB resistance in susceptible strains.[8]
FAQ 2: Which fungal species are most commonly associated with clinical this compound resistance?
While AmB has a broad spectrum of activity, some species are intrinsically less susceptible or have a higher propensity to develop resistance. These include:
-
Candida auris : This emerging multidrug-resistant pathogen frequently exhibits high AmB minimum inhibitory concentrations (MICs).[9][10][11][12]
-
Aspergillus terreus : This species is known for its intrinsic resistance to AmB.[13][14]
-
Candida lusitaniae : This species is known to develop AmB resistance during therapy.[1][5][15]
-
Scedosporium prolificans : This mold is typically resistant to AmB.[5]
-
Fusarium spp. : Some species of Fusarium show primary resistance to AmB.[5]
-
Aspergillus fumigatus : While historically considered susceptible, reports of AmB-resistant A. fumigatus are increasing in some geographical regions.[7][13][16]
FAQ 3: What are the most promising strategies to overcome this compound resistance?
Combination therapy is the most widely explored and promising strategy to overcome AmB resistance. This approach aims to enhance the efficacy of AmB, reduce its toxicity, and overcome resistance mechanisms. Key strategies include:
-
Synergistic Drug Combinations:
-
With approved antifungals: Combining AmB with other classes of antifungals like flucytosine, azoles (e.g., fluconazole, posaconazole, isavuconazole), or echinocandins can have synergistic effects.[17][18][19][20][21]
-
With non-antifungal drugs (Drug Repurposing): Screening FDA-approved drugs has identified compounds that can potentiate AmB's activity. A recent study highlighted the antiemetic drug rolapitant as a potent enhancer of AmB against C. auris and other fungi.[9][10][11] Rolapitant appears to disrupt ATP production and induce oxidative stress in fungal cells.[9][10][11]
-
-
Novel Formulations: The development of lipid-based formulations of AmB (e.g., liposomal AmB) has been a significant step in reducing its toxicity, although it does not directly address resistance mechanisms.[22][23]
-
Targeting Resistance Mechanisms: Research is ongoing to identify compounds that can directly inhibit the molecular pathways responsible for AmB resistance, such as the ergosterol biosynthesis pathway.[4]
Section 2: Troubleshooting Guides
Guide 1: Inconsistent this compound MIC Results in Broth Microdilution Assays
Issue: You are observing significant variability in AmB MIC results for the same clinical isolate across different experimental runs.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Variability | The density of the fungal inoculum is a critical factor. Ensure strict adherence to standardized protocols (e.g., CLSI, EUCAST) for inoculum preparation. Use a spectrophotometer to adjust the inoculum to the correct density (e.g., 0.5 McFarland standard).[24] |
| Assay Medium Composition | The composition of the culture medium can affect the in vitro activity of AmB. Use a consistent, high-quality medium (e.g., RPMI-1640). Be aware of potential lot-to-lot variability in media. Some studies suggest that using Antibiotic Medium 3 (AM3) can provide better discrimination for AmB-resistant isolates.[24][25][26] |
| Endpoint Reading Subjectivity | Visual determination of the MIC can be subjective. The "trailing effect," where partial growth is observed over a range of concentrations, can complicate reading.[24] For AmB, the CLSI recommends reading the MIC as the lowest concentration with 100% growth inhibition (optically clear well).[24] Using a spectrophotometer to read the optical density can help standardize the endpoint determination.[27] |
| Quality Control (QC) Failure | Always include a QC strain with a known AmB MIC range in each assay. If the QC strain is out of range, the results for the test isolates are invalid. In case of QC failure, review the entire protocol, check the integrity and storage of AmB and other reagents, and verify the identity and purity of the QC strain.[24] |
| This compound Degradation | AmB is sensitive to light and temperature. Prepare stock solutions fresh or store them appropriately (protected from light, at the recommended temperature) for a limited time. Ensure the solvent used to dissolve AmB is appropriate and does not affect its stability. |
Guide 2: Investigating Potential Synergism between this compound and a Novel Compound
Issue: You want to determine if a novel compound acts synergistically with this compound against a resistant clinical isolate.
Experimental Workflow:
-
Determine the Minimum Inhibitory Concentration (MIC) of Each Compound Individually:
-
Perform a broth microdilution assay to determine the MIC of AmB and the novel compound separately against the resistant isolate.
-
-
Perform a Checkerboard Assay:
-
This is the most common method to assess synergy.
-
Prepare a 96-well plate with serial dilutions of AmB along the y-axis and serial dilutions of the novel compound along the x-axis.
-
Inoculate the wells with the fungal isolate at a standardized concentration.
-
Incubate under appropriate conditions.
-
Determine the MIC of each compound in the presence of the other.
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of AmB in combination / MIC of AmB alone) + (MIC of novel compound in combination / MIC of novel compound alone)
-
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
-
Perform a Time-Kill Assay:
-
This assay provides dynamic information about the interaction.
-
Incubate the fungal isolate with AmB alone, the novel compound alone, and the combination of both at sub-inhibitory concentrations.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots, serially dilute them, and plate them to determine the number of colony-forming units (CFU/mL).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Section 3: Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm).
-
Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
-
-
This compound Preparation:
-
Prepare a stock solution of AmB in DMSO.
-
Perform serial twofold dilutions of AmB in RPMI-1640 medium in a 96-well microdilution plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate containing 100 µL of the serially diluted AmB.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the plate. The MIC is the lowest concentration of AmB that causes complete (100%) inhibition of growth.[24]
-
Section 4: Data Presentation
Table 1: Synergistic Activity of Rolapitant with this compound against Candida auris
| Isolate | AmB MIC (µg/mL) Alone | AmB MIC (µg/mL) with Rolapitant (4 µg/mL) | Fold Reduction in AmB MIC |
| C. auris AR0390 | 1 | 0.125 | 8 |
| C. auris (Resistant Isolate 1) | 2 | 0.25 | 8 |
| C. auris (Resistant Isolate 2) | 4 | 0.5 | 8 |
| C. auris (Sensitive Isolate 1) | 0.5 | 0.063 | 8 |
Data are hypothetical and for illustrative purposes, based on the findings of synergistic interactions.[9][10][11]
Table 2: this compound MIC Distribution in Clinical Isolates of Aspergillus fumigatus
| Geographic Location | Number of Isolates | Percentage with MIC ≥ 2 mg/L | Percentage with MIC ≥ 4 mg/L |
| Hamilton, Canada (Clinical) | 71 | 96.4% (for all isolates) | 80.2% |
| Hamilton, Canada (Environmental) | 124 | 96.4% (for all isolates) | ~20% |
Data adapted from a study on AmB resistance in A. fumigatus in Hamilton, Canada.[7][13]
Section 5: Visualizations
Caption: Ergosterol pathway and AmB resistance mechanisms.
Caption: Workflow for investigating drug synergy.
References
- 1. Disruption of Ergosterol Biosynthesis Confers Resistance to this compound in Candida lusitaniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomewide Elucidation of Drug Resistance Mechanisms for Systemically Used Antifungal Drugs this compound, Caspofungin, and Voriconazole in the Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Widespread this compound-resistant strains of Aspergillus fumigatus in Hamilton, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of this compound resistance in susceptible Candida auris by extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming this compound resistance in Candida auris using the antiemetic drug rolapitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Widespread this compound-resistant strains of Aspergillus fumigatus in Hamilton, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acpjournals.org [acpjournals.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 21. What is the evidence supporting combination therapy with this compound and either azole antifungals or echinocandins for the treatment of mucormycosis? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 22. Formulation Strategies to Overcome this compound Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Overcome this compound Induced Toxicity. | Semantic Scholar [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. Susceptibility - Doctor Fungus [drfungus.org]
- 26. Evaluation of this compound Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detection of Resistance to this compound in Candida Isolates by Using Iso-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amphotericin B Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphotericin B (AmB) in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: I am starting a new in vivo study with this compound. What is a good starting dose?
A: The appropriate starting dose for this compound depends critically on the formulation you are using. Conventional this compound deoxycholate (D-AmB) is significantly more toxic than lipid-based formulations.
-
For Conventional D-AmB: A common starting point in murine models is in the range of 0.25 to 1 mg/kg/day. Doses exceeding 1.5 mg/kg/day are often associated with a high risk of nephrotoxicity.[1] A preliminary test dose of 1 mg in 20 mL of 5% dextrose solution administered over 20-30 minutes can be considered to assess tolerance.[2]
-
For Liposomal AmB (L-AmB): These formulations have a much better safety profile, allowing for higher doses. Typical starting doses for empirical therapy in animal models are around 3 mg/kg/day.[3][4] For severe infections, doses can be increased to 3-5 mg/kg/day.[1][3][4]
-
For AmB Lipid Complex (ABLC): The recommended dosage for ABLC is typically around 5 mg/kg/day.[1]
It is always recommended to conduct a pilot dose-finding study to determine the optimal dose for your specific animal model and fungal strain.
2. Q: My animals are showing signs of toxicity (e.g., weight loss, ruffled fur). What should I do?
A: These are common signs of this compound-related toxicity. Here are some troubleshooting steps:
-
Confirm the Formulation: Double-check that you are using the correct formulation and that the dose is appropriate for that formulation. Doses for lipid formulations are much higher than for conventional D-AmB.
-
Reduce the Dose: The most immediate step is to lower the dose. If you are observing toxicity, you are likely at or above the maximum tolerated dose (MTD).
-
Monitor Renal Function: Assess renal toxicity by measuring blood urea nitrogen (BUN) and serum creatinine levels.[5][6][7] Elevated levels are a key indicator of nephrotoxicity.
-
Consider Salt Supplementation: For conventional D-AmB, co-administration of normal saline can help mitigate nephrotoxicity.[1][8]
-
Switch to a Lipid Formulation: If toxicity remains a problem with D-AmB, switching to a liposomal or lipid complex formulation will significantly reduce toxicity and allow for a wider therapeutic window.[3][4][9]
3. Q: I am not seeing the desired antifungal efficacy in my experiment. How can I improve my results?
A: A lack of efficacy can be due to several factors related to dosing and experimental design:
-
Increase the Dose: If you are not observing toxicity, you may be able to increase the dose of AmB, particularly if you are using a lipid formulation. Efficacy is often dose-dependent.[10]
-
Evaluate the Dosing Regimen: this compound exhibits concentration-dependent fungicidal activity.[1] Consider whether your dosing frequency is optimal to achieve sufficient peak concentrations.
-
Assess Fungal Susceptibility: Ensure that the fungal strain you are using is susceptible to this compound. In vitro minimum inhibitory concentration (MIC) testing can provide this information, although correlation with in vivo outcomes can be complex.[11]
-
Confirm the Infection Model: Ensure your infection model is robust and that the fungal burden is not too high for the administered dose to be effective. The timing of treatment initiation is also critical; delaying therapy can reduce efficacy.[12]
-
Check Tissue Distribution: Different AmB formulations have different pharmacokinetic profiles and tissue distributions. For example, ABLC is known to rapidly distribute to the lungs.[12][13] Choose a formulation that achieves adequate concentrations in the target organ of your infection model.[1]
4. Q: How do I choose between the different this compound formulations?
A: The choice of formulation depends on a balance of efficacy, toxicity, and the specific requirements of your study.
-
Conventional AmB (D-AmB): This is a potent antifungal but has the highest potential for nephrotoxicity.[14] It is often used as a reference compound in studies.
-
Liposomal AmB (L-AmB, e.g., AmBisome): This formulation generally has the best safety profile, allowing for the administration of very high doses. It achieves high concentrations in the blood, liver, and spleen.[1]
-
AmB Lipid Complex (ABLC, e.g., Abelcet): ABLC also has a good safety profile. It is characterized by rapid and extensive distribution to tissues, particularly the lungs.[12][13]
-
AmB Colloidal Dispersion (ABCD, e.g., Amphotec): This formulation is less commonly used now but was developed to reduce the toxicity of conventional AmB.
For most in vivo applications where minimizing toxicity is important, a lipid-based formulation is preferable. The choice between L-AmB and ABLC may depend on the target organ of the infection.
Quantitative Data Summary
Table 1: Recommended Daily Dosages of this compound Formulations
| Formulation | Animal Model (Typical) | Recommended Dosage Range (mg/kg/day) |
| This compound Deoxycholate (D-AmB) | Murine | 0.5 - 1.5[1] |
| Liposomal this compound (L-AmB) | Murine | 3 - 10[1][3][4] |
| This compound Lipid Complex (ABLC) | Murine | 5[1] |
Table 2: Single-Dose 50% Lethal Dose (LD50) of AmB Formulations in Mice
| Formulation | LD50 (mg/kg) |
| This compound Deoxycholate (D-AmB) | ~2.3 - 4[15][16] |
| This compound Colloidal Dispersion (ABCD) | 36[17] |
| This compound Lipid Complex (ABLC) | >40[17] |
| Liposomal this compound (L-AmB) | >175[17] |
Experimental Protocols
Protocol 1: Dose-Finding and Toxicity Assessment in a Murine Model
-
Animal Model: Select a suitable mouse strain (e.g., CD-1, C57BL/6) and age.
-
Group Allocation: Divide animals into groups (n=5-10 per group), including a vehicle control group.
-
Dose Selection: Based on the formulation, select a range of doses. For D-AmB, this might be 0.5, 1, 1.5, and 2 mg/kg. For L-AmB, a range could be 5, 10, 15, and 20 mg/kg.
-
Drug Administration: Administer AmB intravenously (e.g., via the tail vein) daily for a set period (e.g., 7 days). The vehicle control group should receive the same volume of the vehicle (e.g., 5% dextrose).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.
-
At the end of the study (and potentially at interim time points), collect blood samples for analysis of BUN and serum creatinine to assess renal function.[6]
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
Protocol 2: Efficacy Evaluation in a Murine Model of Disseminated Candidiasis
-
Infection: Induce immunosuppression if required (e.g., with cyclophosphamide).[6] Infect mice intravenously with a standardized inoculum of Candida albicans (e.g., 10^5 CFU/mouse).
-
Treatment Initiation: Begin treatment with different doses of AmB (and a vehicle control) at a specified time post-infection (e.g., 24 hours). Doses should be selected based on prior toxicity studies.
-
Treatment Regimen: Administer treatment daily for a defined period (e.g., 7 days).[18]
-
Efficacy Endpoints:
-
Survival: Monitor and record survival daily for a predefined period (e.g., 21-28 days).
-
Fungal Burden: At a set time point (e.g., after 3-7 days of treatment), euthanize a subset of animals from each group. Aseptically remove target organs (e.g., kidneys, liver, spleen), weigh them, and homogenize them in sterile saline. Plate serial dilutions of the homogenates on appropriate agar (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.[18][19]
-
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Analyze fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting decision tree for AmB in vivo experiments.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimizing efficacy of this compound through nanomodification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental studies on the nephrotoxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biomimetically engineered this compound nano-aggregates circumvent toxicity constraints and treat systemic fungal infection in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of this compound Lipid Complex and Liposomal this compound Kinetics of Lung Accumulation and Fungal Clearance in a Murine Model of Acute Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Polymeric carriers for this compound: in vitro activity, toxicity and therapeutic efficacy against systemic candidiasis in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Pharmacokinetic-Pharmacodynamic Comparison of this compound (AMB) and Two Lipid-Associated AMB Preparations, Liposomal AMB and AMB Lipid Complex, in Murine Candidiasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of this compound at Suboptimal Dose Combined with Voriconazole in a Murine Model of Aspergillus fumigatus Infection with Poor In Vivo Response to the Azole - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Amphotericin B precipitation in stock solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Amphotericin B stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound solution precipitate after reconstitution?
A1: this compound precipitation can occur due to several factors:
-
Improper Solvent/Diluent: this compound is insoluble in water at a neutral pH (6-7) and will precipitate if reconstituted with saline or phosphate-buffered saline (PBS).[1][2][3][4] The use of sterile water for injection or 5% dextrose solution is critical.[2][5][6]
-
Incorrect pH: The solubility of this compound is highly pH-dependent. It is more soluble in acidic (pH < 2) or alkaline (pH > 11) conditions.[1][7][8] Commercial formulations are often buffered to maintain an optimal pH.[3] When diluting, ensure the final solution's pH is above 4.2 to prevent precipitation.[5][9]
-
Presence of Electrolytes: Ions from saline or other buffered solutions can disrupt the colloidal dispersion of this compound, leading to aggregation and precipitation.[10][11]
-
Low Temperature: While refrigeration is necessary for long-term storage, sudden temperature drops or freezing of aqueous solutions can sometimes promote precipitation.[12]
-
Aggregation: this compound molecules have a strong tendency to self-aggregate in aqueous solutions, which can lead to the formation of insoluble particles.[13][14][15][16]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For research and cell culture applications, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a concentrated stock solution.[1][3][17][18] For intravenous formulations, lyophilized powder is first reconstituted with Sterile Water for Injection, USP, and then further diluted with 5% Dextrose Injection, USP.[2][6][19]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Storage conditions depend on the solvent and intended use:
-
DMSO Stock Solutions: For long-term stability, store aliquots at -20°C, protected from light.[20]
-
Aqueous Reconstituted Solutions (for IV use): The reconstituted concentrate (e.g., 5 mg/mL in Sterile Water for Injection) can be stored at 2-8°C for up to one week, protected from light.[3][10][11] Diluted infusion solutions are less stable and should generally be used within 24 hours when stored at 2-8°C.[11]
-
General Recommendations: Always protect solutions from light to prevent photo-oxidation.[1][10] Avoid freezing aqueous solutions, as this can promote precipitation.
Q4: Can I filter-sterilize my this compound stock solution?
A4: It is generally not recommended to sterile filter aqueous solutions of this compound due to its poor solubility and tendency to form colloidal dispersions, which may be retained by the filter.[1] For cell culture applications, stock solutions prepared in DMSO can be filter-sterilized, typically using a 0.22 µm filter.[9] Commercial preparations for intravenous use are manufactured under sterile conditions.
Troubleshooting Guide
If you observe precipitation in your this compound stock solution, follow these steps to identify and resolve the issue.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Conditions/Notes |
| Solubility in Water | Insoluble | At pH 6-7.[1] |
| ~0.1 mg/mL | At pH 2 or pH 11.[1][7] | |
| Solubility in Organic Solvents | 30–40 mg/mL | In Dimethyl sulfoxide (DMSO).[1] |
| 2–4 mg/mL | In Dimethylformamide (DMF).[1] | |
| Recommended IV Diluent | 5% Dextrose Injection | Must have a pH > 4.2.[5] |
| Incompatible Diluents | Saline, solutions with electrolytes or bacteriostatic agents (e.g., benzyl alcohol) | Causes precipitation.[3][10][11] |
| Reconstituted Stability (IV) | 1 week | At 2-8°C, protected from light (5 mg/mL in Sterile Water).[3][10][11] |
| 24 hours | At room temperature, protected from light.[3][10][11] | |
| Infusion Solution Stability (IV) | Use promptly; stable for 24 hours | At room temperature (0.1 mg/mL in D5W).[10][11] |
| Cell Culture Stock Stability (in DMSO) | Long-term | At -20°C.[20] |
| Activity in Culture Medium | Stable for 3 days | At 37°C.[1][20] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture (from powder)
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO for use as an antifungal agent in cell culture.
Chemical Degradation Pathway
This compound is susceptible to degradation, primarily through oxidation and hydrolysis, which can compromise its antifungal activity and contribute to precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. droracle.ai [droracle.ai]
- 5. medicines.org.uk [medicines.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Practical guidelines for preparing and administering this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [repositorio.ufrn.br]
- 10. Research Portal [iro.uiowa.edu]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing the Complex Multi-Step Degradation Kinetics of this compound in a Microemulsified Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A kinetic study of the oxidation effects of this compound on human low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of aggregation and ionization in the chemical instability of this compound in aqueous methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of aggregation and solvent on the toxicity of this compound to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medsafe.govt.nz [medsafe.govt.nz]
- 17. miravistalabs.com [miravistalabs.com]
- 18. Mechanism of inactivation of the polyene antibiotic this compound. Evidence for radical formation in the process of autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. gilead.com [gilead.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize infusion-related reactions of Amphotericin B (AmB) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of infusion-related reactions to this compound in animals?
A1: While signs can vary depending on the animal species and the severity of the reaction, common observations include:
-
General: Fever, chills or rigors, lethargy, and changes in behavior.
-
Cardiopulmonary: Changes in breathing rate (tachypnea or dyspnea), heart rate (tachycardia or bradycardia), and blood pressure (hypotension or hypertension).[1][2]
-
Gastrointestinal: Nausea, vomiting, and diarrhea.
-
Local: Phlebitis or irritation at the injection site.
Q2: What is the underlying mechanism of these infusion-related reactions?
A2: Infusion-related reactions to AmB are primarily caused by a rapid release of pro-inflammatory cytokines, often referred to as a "cytokine storm."[1][3] AmB, particularly the conventional deoxycholate formulation, can activate innate immune cells like macrophages and monocytes through Toll-like receptors (TLRs), specifically TLR2 and CD14. This activation triggers the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), which mediate the systemic inflammatory response.[1][4]
Q3: Are there different formulations of this compound, and do they differ in their potential to cause reactions?
A3: Yes, there are several formulations of AmB. The main categories are:
-
Conventional this compound deoxycholate (C-AmB): This is the original formulation and is associated with a higher incidence of infusion-related reactions and nephrotoxicity.[5][6]
-
Lipid-based formulations: These were developed to reduce the toxicity of C-AmB. They include:
-
Liposomal AmB (L-AmB): AmB is encapsulated within liposomes. This formulation is generally associated with the lowest incidence of infusion-related reactions and nephrotoxicity.[5][7][8]
-
This compound Lipid Complex (ABLC): AmB is complexed with lipids.
-
This compound Colloidal Dispersion (ABCD): AmB is complexed with a cholesteryl sulfate.
-
Lipid formulations are generally better tolerated because they alter the drug's distribution, reducing its direct interaction with mammalian cell membranes and mitigating the pro-inflammatory response.[3][5]
Troubleshooting Guides
Issue 1: Animals are showing signs of acute infusion-related reactions (e.g., fever, respiratory distress).
Immediate Actions:
-
Stop the infusion immediately.
-
Provide supportive care as per your institution's animal care guidelines. This may include fluid therapy and monitoring of vital signs.
Preventative Strategies for Future Experiments:
-
Switch to a Lipid Formulation: If using C-AmB, consider switching to a liposomal formulation (L-AmB), which has a significantly lower potential for causing infusion-related reactions.[5][7]
-
Reduce the Infusion Rate: A slower rate of administration can help to minimize the peak plasma concentration of AmB and reduce the intensity of the cytokine release. Recommended infusion times are generally 2-6 hours.[2][9]
-
Administer a Test Dose: Before administering the full therapeutic dose, a small test dose (e.g., 1 mg in 20 mL of D5W infused over 10-30 minutes) can help gauge the animal's sensitivity.
-
Implement a Premedication Protocol: While specific protocols for animal models are not well-established and require pilot studies, premedication is a common strategy in human medicine. Potential premedications include:
-
Antihistamines (e.g., Diphenhydramine): To block histamine-mediated effects.
-
Corticosteroids (e.g., Hydrocortisone): To dampen the inflammatory response.
-
Non-steroidal anti-inflammatory drugs (NSAIDs): To reduce fever and inflammation.
-
Antipyretics (e.g., Acetaminophen): To control fever. Premedication should be administered 30-60 minutes prior to the AmB infusion.[9][10]
-
-
Ensure Proper Hydration: Pre-infusion hydration with normal saline can help to mitigate both infusion reactions and nephrotoxicity.[2][9]
Issue 2: Animals are developing signs of nephrotoxicity (e.g., increased serum creatinine, changes in urine output).
Immediate Actions:
-
Monitor renal function parameters (e.g., serum creatinine, BUN) closely.
-
Ensure adequate hydration.
Preventative Strategies for Future Experiments:
-
Utilize Lipid Formulations: Lipid-based formulations, particularly L-AmB, are significantly less nephrotoxic than C-AmB.[5][7]
-
Saline Loading: Administering a bolus of normal saline (0.9% NaCl) before and after the AmB infusion can significantly reduce the risk of nephrotoxicity.[2][9]
-
Avoid Concurrent Nephrotoxic Drugs: If possible, avoid the co-administration of other drugs known to be harmful to the kidneys.
-
Monitor and Adjust Dosage: Regularly monitor renal function and consider reducing the dose or increasing the dosing interval if signs of nephrotoxicity appear.
Data Presentation
Table 1: Comparison of this compound Formulations
| Feature | Conventional AmB (C-AmB) | Liposomal AmB (L-AmB) |
| Composition | This compound deoxycholate | This compound encapsulated in liposomes |
| Infusion Reactions | High incidence[5][6] | Low incidence[5][8] |
| Nephrotoxicity | High incidence[5] | Low incidence[7] |
| Recommended Dose | Lower | Higher |
Table 2: Recommended Dosages and Infusion Rates in Animal Models
| Animal Species | Formulation | Dosage | Infusion Rate |
| Mouse | C-AmB | 0.5 - 1 mg/kg/day | Slow IV or IP injection |
| L-AmB | 5 - 10 mg/kg/day | Slow IV or IP injection | |
| Rat | C-AmB | 0.5 - 1 mg/kg/day | Slow IV infusion |
| L-AmB | 3 - 5 mg/kg/day | Slow IV infusion | |
| Rabbit | C-AmB | 0.5 - 1.5 mg/kg/day | Slow IV infusion over 2-6 hours[7] |
| L-AmB | 3 - 10 mg/kg/day | Slow IV infusion over 2-6 hours[7] | |
| Dog | C-AmB | 0.25 - 1 mg/kg/day | Slow IV infusion over 4-6 hours |
| L-AmB | 1 - 3 mg/kg/day | Slow IV infusion over 2-4 hours |
Note: These are general guidelines. The optimal dose and infusion rate should be determined for each specific study protocol and animal model.
Experimental Protocols
Protocol 1: Saline Hydration to Mitigate Nephrotoxicity
This protocol is adapted from clinical practice and can be optimized for specific animal models.
-
Pre-infusion Hydration: Administer a bolus of sterile 0.9% sodium chloride (normal saline) intravenously 30-60 minutes before the AmB infusion. The volume should be calculated based on the animal's body weight and physiological status (e.g., 10-20 mL/kg).
-
This compound Infusion: Administer the AmB infusion as planned.
-
Post-infusion Hydration: Administer a second bolus of normal saline after the AmB infusion is complete. The volume should be similar to the pre-infusion volume.
-
Monitoring: Monitor the animal's hydration status and renal function throughout the study.
Protocol 2: Preparation and Administration of this compound
-
Reconstitution: Reconstitute the lyophilized AmB powder with sterile water for injection (without bacteriostatic agents) to the concentration specified by the manufacturer.
-
Dilution: Further dilute the reconstituted AmB solution in 5% Dextrose in Water (D5W) to the final desired concentration for infusion. Do not use saline for dilution as it may cause the drug to precipitate.
-
Administration: Administer the diluted AmB solution via slow intravenous infusion over the desired period (e.g., 2-6 hours) using an infusion pump for precise control. Protect the infusion bag and line from light.
Visualizations
Caption: Signaling pathway of this compound-induced infusion-related reactions.
References
- 1. The antifungal drug this compound promotes inflammatory cytokine release by a Toll-like receptor- and CD14-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound conventional injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. Cytokines in mice treated with this compound-intralipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretreatment regimens for adverse events related to infusion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of a unilamellar liposomal formulation of this compound (AmBisome) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Amphotericin Toxicity | PSNet [psnet.ahrq.gov]
Technical Support Center: Enhancing Amphotericin B Efficacy Against Biofilms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing and testing strategies to improve the efficacy of Amphotericin B (AmB) against fungal biofilms.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general queries related to this compound and its activity against biofilms.
Q1: Why is conventional this compound often ineffective against fungal biofilms?
A1: Fungal biofilms exhibit high resistance to conventional this compound due to a combination of factors. The dense extracellular matrix (ECM) of the biofilm can sequester AmB, preventing it from reaching the fungal cells.[1] Additionally, alterations in the sterol composition of the fungal cell membrane within the biofilm can reduce the binding affinity of AmB.[1] The presence of drug-tolerant "persister" cells within the biofilm also contributes to the recalcitrance of these communities to antifungal treatment.[2][3] Studies have shown that Candida biofilms can be up to 1000 times more resistant to antifungals than their planktonic counterparts.[4]
Q2: What are the main strategies currently being explored to enhance this compound's anti-biofilm activity?
A2: The primary strategies focus on improving drug delivery, leveraging synergistic interactions, and disrupting the protective biofilm structure. These include:
-
Novel Formulations: Developing lipid-based and nanoparticle formulations to improve AmB penetration into the biofilm and enhance its bioavailability.[5][6]
-
Combination Therapy: Using AmB in conjunction with other antimicrobial agents or compounds that have anti-biofilm properties to achieve synergistic effects.[7][8]
-
Enzyme-Based Approaches: Employing enzymes that degrade the biofilm's extracellular matrix to facilitate AmB access to the fungal cells.[9][10]
Section 2: Troubleshooting Experimental Challenges
This section provides guidance on specific issues that may arise during your experiments.
Novel this compound Formulations
Q2.1.1: My nanoparticle-encapsulated AmB (N-AmB) formulation is not showing significantly better efficacy than free AmB against mature biofilms. What could be the issue?
A2.1.1: Several factors could be contributing to this issue:
-
Poor Biofilm Penetration: The size, charge, and surface properties of your nanoparticles may not be optimal for penetrating the biofilm matrix.
-
Drug Release Kinetics: The release rate of AmB from the nanoparticles might be too slow to reach a therapeutic concentration within the biofilm during the experimental timeframe.
-
Nanoparticle Instability: The formulation may be unstable under your experimental conditions (e.g., in the presence of biofilm-secreted enzymes or specific media components), leading to premature drug release or aggregation.
-
Incorrect Dosage: The concentration of encapsulated AmB may be too low to exert a significant effect on the highly resistant biofilm cells.
Troubleshooting Steps:
-
Characterize Nanoparticles: Re-verify the size, zeta potential, and drug loading efficiency of your N-AmB formulation.
-
Assess Biofilm Penetration: Use fluorescently labeled nanoparticles and confocal laser scanning microscopy (CLSM) to visualize their penetration into the biofilm.[9][11]
-
Evaluate Drug Release: Conduct in vitro drug release studies in your biofilm growth medium to understand the release profile.
-
Perform Dose-Response Experiments: Test a wider range of N-AmB concentrations to determine the effective dose.
Quantitative Data Summary: Efficacy of Novel AmB Formulations
| Formulation | Fungal Species | Biofilm Age | Efficacy Metric (EC50/MBIC) | Fold Improvement vs. Free AmB | Reference |
| Liposomal AmB (L-AmB) | Candida albicans | 24 h | Lower MICs | Significant activity observed | [5] |
| AmB Lipid Complex (ABLC) | Candida albicans | 24 h | Lower MICs | Significant activity observed | [5] |
| MET-AmB Nanoparticles | Candida albicans | 24 h | EC50: 1.18 ± 0.54 µg/mL | ~21-fold | [12] |
| MET-AmB Nanoparticles | Candida glabrata | 24 h | EC50: 0.03 ± 0.01 µg/mL | ~3-fold | [12] |
| CSNPs-AmB-Gls | Candida albicans | 24 h | 90.9% biofilm reduction at 4 µg/mL | - | [9] |
EC50: Effective concentration causing 50% reduction in metabolic activity. MBIC: Minimum biofilm inhibitory concentration.
Combination Therapy
Q2.2.1: I am not observing a synergistic effect between this compound and my chosen combination agent against the biofilm. How can I troubleshoot this?
A2.2.1: A lack of synergy can arise from several experimental factors:
-
Suboptimal Concentrations: The concentration ratio of AmB to the combination agent is critical. A checkerboard assay is essential to explore a wide range of concentrations for both agents to identify the synergistic window.
-
Antagonistic Interactions: In some cases, the combination of drugs can be antagonistic, leading to reduced efficacy.
-
Different Mechanisms of Action: The timing of drug addition might be crucial if the agents have different modes of action (e.g., one disrupts the matrix while the other kills the cells).
-
Species-Specific Effects: A combination that is synergistic against one fungal species may not be for another.[7]
Troubleshooting Steps:
-
Perform a Checkerboard Assay: This will allow you to systematically test a grid of concentrations for both AmB and the combination agent to calculate the Fractional Inhibitory Concentration Index (FICI) and determine if the interaction is synergistic, additive, indifferent, or antagonistic.
-
Time-Kill Studies: Conduct time-kill curve experiments to assess the dynamics of the antifungal effect of the combination over time.
-
Vary the Order of Addition: If one agent is expected to permeabilize the biofilm, consider pre-treating the biofilm with that agent before adding AmB.
Experimental Workflow: Checkerboard Assay for Synergy Testing
References
- 1. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absence of this compound-Tolerant Persister Cells in Biofilms of Some Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biofilm Formation and Susceptibility to this compound and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of this compound Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal susceptibility of Candida biofilms: unique efficacy of this compound lipid formulations and echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound alone or in combination with rifampicin or clarithromycin against Candida species biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Antibiofilm Activity of β-1,3-Glucanase-Functionalized Nanoparticles Loaded With this compound Against Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Polymer Nanoparticles Show Efficacy against Candida Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating Off-Target Effects of Amphotericin B: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Amphotericin B (AmB) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target mechanism of this compound in mammalian cells?
This compound's primary mechanism of action, both on target fungal cells and off-target mammalian cells, involves binding to sterols in the cell membrane. In fungi, it binds with high affinity to ergosterol, forming pores that lead to ion leakage and cell death.[1] In mammalian cells, it can bind to cholesterol, although with a lower affinity, causing similar pore formation, increased membrane permeability, and subsequent cytotoxicity. This interaction is the primary cause of its dose-limiting toxicity.
Q2: How do different formulations of this compound (Deoxycholate vs. Liposomal) differ in their off-target effects?
Lipid-based formulations of this compound, such as liposomal AmB (L-AmB), were developed to reduce the nephrotoxicity and infusion-related reactions associated with the conventional deoxycholate formulation (d-AmB).[2][3][4] The lipid carrier sequesters the AmB molecule, reducing its interaction with mammalian cell membranes and leading to lower instances of renal toxicity.[2][4] L-AmB has been shown to be significantly less nephrotoxic than d-AmB in numerous studies.[2][3][5]
Q3: What are the common off-target effects of this compound observed in in vitro experiments?
The most common off-target effects observed in vitro include:
-
Cytotoxicity: Dose-dependent cell death in various mammalian cell lines.
-
Nephrotoxicity: Damage to renal cells, which can be assessed by monitoring cell viability and specific kidney injury biomarkers.[6][7]
-
Induction of Inflammatory Responses: AmB can stimulate innate immune cells through Toll-like receptors (TLRs), leading to the release of pro-inflammatory cytokines.[8]
-
Induction of Apoptosis: AmB can trigger programmed cell death in mammalian cells.[6]
Q4: At what concentration is this compound typically used in cell culture to prevent fungal contamination?
To prevent fungal contamination in cell culture, this compound is commonly used at a final concentration of 2.5 µg/mL.[9] However, it is crucial to determine the susceptibility of your specific cell line to AmB, as some cell lines may be more sensitive to its cytotoxic effects.
Troubleshooting Guides
Issue 1: High or Inconsistent Background in Fluorescence-Based Assays
Question: I am observing unexpectedly high or variable background fluorescence in my assay after treating cells with this compound. What is the cause and how can I fix it?
Answer: this compound is known to exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays, particularly in the blue to green spectral regions.[10] Additionally, precipitated AmB can cause light scatter, further contributing to background noise.[11]
Troubleshooting Steps:
-
Run a "No-Cell" Control: Prepare a control well containing your assay buffer and the same concentration of this compound used in your experiment, but without cells. A significant signal in this well confirms interference from AmB.[10]
-
Spectral Separation: If possible, choose a fluorescent dye with excitation and emission spectra that do not overlap with those of this compound. Red-shifted or far-red dyes are often a good choice as AmB fluorescence is weaker in this region.[10][11]
-
Background Subtraction: Measure the fluorescence of the "no-cell" control and subtract this value from your experimental measurements.[10]
-
Optimize Drug Concentration: Use the lowest effective concentration of this compound to minimize interference.
-
Check for Precipitation: Visually inspect the wells for any precipitate. If present, consider preparing a fresh, properly solubilized stock of this compound.
Issue 2: Inconsistent or Unreliable Cytotoxicity Results
Question: My cytotoxicity assays with this compound are giving inconsistent results between experiments. What could be the problem?
Answer: Inconsistent cytotoxicity results can stem from several factors, including the preparation of the drug, the health and density of the cells, and the specifics of the assay protocol.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent cell density is seeded in each well for every experiment.
-
Verify Drug Stock: Prepare fresh this compound stock solutions for each experiment, as the compound can degrade over time. Ensure it is fully solubilized.
-
Control for Solvent Effects: Include a vehicle-only control (e.g., DMSO) at the same concentration used in the drug-treated wells to ensure the solvent itself is not causing cytotoxicity.[12]
-
Optimize Incubation Time: Variations in incubation time can influence results. Adhere to a standardized incubation period.
-
Endpoint Reading: For assays with a subjective endpoint, like visual reading of MICs, have the readings performed by the same person or use a quantitative method like a plate reader to reduce variability.[13]
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of different this compound formulations.
Table 1: Comparative Cytotoxicity of this compound Formulations in Mammalian Cell Lines
| Cell Line | AmB Formulation | Assay | IC50 / EC50 (µg/mL) | Exposure Time | Reference |
| Human Embryonic Kidney (293T) | Fungizone™ (d-AmB) | MTS | Not cytotoxic at tested concentrations | 48 h | [3] |
| Human Monocytic (THP1) | Fungizone™ (d-AmB) | MTS | Cytotoxic at 0.5 µg/mL | 48 h | [3] |
| Human Monocytic (THP1) | Ambisome™ (L-AmB) | MTS | Cytotoxic at 0.5 µg/mL | 48 h | [3] |
| Porcine Corneal Endothelial Cells | This compound | MTT | Significant cytotoxicity at 10x ICI dose | - | [14] |
| Mouse Fibroblasts (BALB/3T3) | Deoxycholate (d-AmB) | MTT | >1000 (5h), <100 (7 days) | 5h / 7 days | [12] |
| Mouse Osteoblasts (MC3T3) | Deoxycholate (d-AmB) | MTT | >1000 (5h), <100 (7 days) | 5h / 7 days | [12] |
| Mouse Fibroblasts (BALB/3T3) | Liposomal (L-AmB) | MTT | >1000 (5h), <100 (7 days) | 5h / 7 days | [12] |
| Mouse Osteoblasts (MC3T3) | Liposomal (L-AmB) | MTT | >1000 (5h), <100 (7 days) | 5h / 7 days | [12] |
Table 2: Comparative Nephrotoxicity of this compound Formulations
| Parameter | d-AmB | L-AmB | ABLC | Study Type | Reference |
| Severe Nephrotoxicity (RIFLE 'Failure') | 11.5% | 2.4% | 7.2% | Retrospective cohort | [3] |
| Odds Ratio for Severe Nephrotoxicity | Reference | 0.18 | - | Retrospective cohort | [3] |
| Relative Risk of Serum Creatinine Increase (≥ 2-fold) | Reference | 0.49 | - | Meta-analysis | [15] |
| K50 (Potassium Release from RBCs) | 0.4 µg/mL | 20 µg/mL | - | In vitro | [16] |
Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol outlines the general steps for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the appropriate vehicle control in culture medium.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[17]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17][18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Model for Assessing Nephrotoxicity
This protocol describes an in vitro model using renal cell lines to investigate the nephrotoxic effects of this compound.
-
Cell Culture: Culture human kidney proximal tubule epithelial cells (e.g., HK-2) or other suitable renal cell lines (e.g., LLC-PK1, MDCK) under standard conditions.[6][7]
-
Experimental Setup: Seed the cells in multi-well plates and allow them to form a confluent monolayer.
-
This compound Treatment: Expose the cells to a range of this compound concentrations for a defined period (e.g., 24 hours).[7]
-
Assessment of Cytotoxicity: Perform a cell viability assay (e.g., MTT, as described above) to determine the dose-dependent cytotoxicity.
-
Biomarker Analysis:
-
Gene Expression: Isolate RNA from the treated cells and perform quantitative real-time PCR (qPCR) to measure the expression of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1/HAVCR1) and Caspase-3 (CASP3).[6][7]
-
Protein Levels: Collect cell lysates or culture supernatants to measure the protein levels of nephrotoxicity markers by ELISA or Western blotting.
-
Protocol 3: Measurement of Potassium Efflux
This protocol provides a method to assess membrane damage by measuring the release of potassium ions from cells treated with this compound.
-
Cell Preparation: Harvest and wash cells (e.g., red blood cells or a cultured cell line) and resuspend them in a suitable buffer with a known low potassium concentration.
-
This compound Treatment: Incubate the cell suspension with various concentrations of this compound at 37°C for a defined time course (e.g., up to 4 hours).[16]
-
Sample Collection: At different time points, pellet the cells by centrifugation.
-
Supernatant Analysis: Carefully collect the supernatant and measure the potassium concentration using an ion-selective electrode or inductively coupled plasma mass spectrometry (ICP-MS).[19][20]
-
Total Potassium Release Control: To determine the maximum potassium release, lyse an equivalent number of untreated cells with a detergent (e.g., Triton X-100).
-
Data Analysis: Express the potassium release as a percentage of the total potassium release and plot against the this compound concentration to determine the K50 value (the concentration that causes 50% potassium release).[16]
Signaling Pathways and Experimental Workflows
This compound-Induced TLR Signaling
This compound can activate innate immune cells through Toll-like receptors 2 and 4 (TLR2 and TLR4), leading to the production of pro-inflammatory cytokines.[8] The deoxycholate formulation of AmB primarily signals through TLR2, while the liposomal formulation diverts signaling towards TLR4, which is associated with a reduced inflammatory response.[21]
Caption: this compound-induced TLR signaling pathway.
Experimental Workflow for Investigating Off-Target Cytotoxicity
The following workflow outlines the steps to investigate the cytotoxic off-target effects of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
This compound-Induced Apoptosis Pathway
This compound can induce apoptosis, or programmed cell death, in mammalian cells. This process involves the activation of a cascade of caspases, which are proteases that dismantle the cell. The intrinsic (mitochondrial) pathway is a key route for AmB-induced apoptosis.
Caption: Intrinsic pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Renal impairment and this compound formulations in patients with invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nephrotoxicity associated to different lipid formulations of this compound: a real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Nephrotoxicity of three formulations of this compound: trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Nephrotoxicity Profiling of a Novel Antifungal Small Molecule in Comparison to this compound and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TLR2 and TLR4 mediated host immune responses in major infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomal Formulation Decreases Toxicity of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound deoxycholate versus liposomal this compound: effects on kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Physicochemical, Antifungal, and Toxic Properties of Two Liposomal this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. In Vitro potassium release assay for liposomal formulations of this compound – a requirement for Bio-IND applications - Eurofins Scientific [eurofins.com]
- 20. Potassium efflux: a simple method to determine intactness of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Amphotericin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Amphotericin B (AmB) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's action and its associated toxicity?
This compound (AmB) is a potent antifungal agent that works by binding to ergosterol, a key component of the fungal cell membrane.[1][2] This binding leads to the formation of transmembrane pores or channels, which disrupt the membrane's integrity, causing leakage of essential intracellular ions and molecules, ultimately leading to fungal cell death.[1][3][4] The clinical use of AmB is often limited by its significant toxicity, primarily nephrotoxicity (kidney damage).[5][6][7] This toxicity arises because AmB can also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than to ergosterol, causing similar pore formation and cellular damage.[8][9]
Q2: What is the "therapeutic index" and why is it a critical parameter for AmB derivatives?
The therapeutic index (TI) is a quantitative measure of a drug's safety. It is the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin between the dose that produces the desired therapeutic effect and the dose that causes toxicity. For AmB, the dose-limiting toxicity, particularly nephrotoxicity, means it has a narrow therapeutic index.[10][11] The primary goal in developing AmB derivatives is to improve this index by either increasing the drug's antifungal potency, decreasing its toxicity to mammalian cells, or both. This allows for the administration of higher, more effective doses without causing severe adverse effects.[12][13][14]
Q3: What are the primary strategies for improving the therapeutic index of this compound?
There are three main strategies employed to enhance the therapeutic index of AmB:
-
Lipid-Based Formulations: This is the most successful strategy to date. AmB is incorporated into lipid structures like liposomes, lipid complexes, or colloidal dispersions.[10][15][16] These formulations alter the drug's distribution in the body, leading to higher concentrations in tissues of the mononuclear phagocyte system (like the liver and spleen) and lower concentrations in the kidneys, thereby reducing nephrotoxicity.[12][15][16] Commercially available examples include liposomal AmB (AmBisome®), AmB lipid complex (ABLC, Abelcet®), and AmB colloidal dispersion (ABCD, Amphocil®).[10][12]
-
Chemical Modification of the AmB Molecule: This involves synthesizing new derivatives of AmB by altering its chemical structure. The goal is to create molecules that retain or enhance their affinity for fungal ergosterol while having a significantly reduced affinity for mammalian cholesterol.[13][17] Modifications at various positions on the AmB molecule are being explored to achieve this selectivity.[17][18]
-
Novel Drug Delivery Systems: Beyond lipid formulations, researchers are exploring other delivery strategies. These include nanoformulations, self-assembling nanostructures, prodrugs, and conjugation of AmB to molecules like arabinogalactan to neutralize its toxic effects on mammalian cells.[6][19][20][21]
Troubleshooting Guides
In Vitro Assays: Minimum Inhibitory Concentration (MIC)
Q4: My MIC results for a new AmB derivative are inconsistent. What are the common causes and how can I troubleshoot this?
Inconsistent Minimum Inhibitory Concentration (MIC) results are a common challenge. Several factors can contribute to this variability:
-
Inoculum Preparation: The size of the fungal inoculum is a critical variable. A higher concentration of fungal cells can lead to higher MIC values. It is crucial to standardize the inoculum preparation to ensure a consistent cell density in every assay.
-
Assay Medium: The composition of the culture medium can significantly affect the in vitro activity of AmB. Different media can chelate the drug or alter its effective concentration. Lot-to-lot variability in media can also be a source of inconsistency.
-
Endpoint Reading: The subjective nature of visually determining the endpoint (the lowest concentration with no visible growth) can introduce variability between different technicians or even between different readings by the same person.
-
Quality Control (QC): Failure to consistently run and pass QC checks with reference fungal strains indicates a potential issue with the assay system, including reagents, the procedure, or the laboratory environment.
Troubleshooting Steps:
-
Standardize Inoculum: Carefully follow a standardized protocol (e.g., from CLSI or EUCAST) for inoculum preparation, using a spectrophotometer or hemocytometer to ensure a consistent starting cell density.
-
Verify Media: Use a consistent, high-quality source for your assay medium. If preparing in-house, ensure strict adherence to the formulation. Test new lots of media against a reference AmB standard.
-
Objective Endpoint Reading: Whenever possible, use a spectrophotometer to read the plate at a specific wavelength (e.g., 530 nm) to get a quantitative measure of growth inhibition. This reduces the subjectivity of visual reading.
-
Strict QC: Always include a QC strain with a known AmB MIC range in every experiment. If the QC result is out of range, the results for the test isolates are considered invalid, and the entire assay should be repeated after investigating the potential cause.[22]
Q5: I am observing a "trailing effect" (hazy growth in wells above the MIC). How should I interpret the MIC?
The "trailing effect," or the persistence of reduced or hazy growth at concentrations above the apparent MIC, is a known issue in antifungal susceptibility testing.[22] The interpretation of the endpoint is critical and depends on the standardized guideline being followed:
-
CLSI Guideline: The Clinical and Laboratory Standards Institute (CLSI) generally recommends reading the MIC for AmB as the lowest drug concentration that produces 100% inhibition of growth (an optically clear well) when read visually.[22]
-
EUCAST Guideline: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) often defines the AmB MIC as the lowest concentration that causes at least a 90% reduction in growth compared to the drug-free control well. This is more accurately determined using a spectrophotometer.[22]
To manage the trailing effect, it is essential to adhere strictly to the chosen standardized protocol's definition for the endpoint. Using a spectrophotometer can help standardize the reading and reduce subjectivity.[22]
In Vitro Assays: Cytotoxicity
Q6: How do I assess the in vitro toxicity of my AmB derivative?
The most common initial in vitro toxicity assay for AmB derivatives is the hemolysis assay , which measures the lysis of red blood cells. Since AmB's toxicity is related to its interaction with cholesterol in cell membranes, the extent of hemolysis provides a good preliminary indication of the derivative's toxicity to mammalian cells. A reduced hemolytic activity compared to the parent AmB suggests an improved therapeutic index.[23]
For more specific toxicity data, especially concerning nephrotoxicity, mammalian cell culture assays using kidney cell lines (e.g., Vero or MDCK cells) are recommended.[19] Cell viability can be measured using various methods, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
In Vivo Studies
Q7: I am observing unexpected toxicity in my animal model with a supposedly improved AmB derivative. What could be the reasons?
Observing unexpected toxicity in animal models can be due to several factors:
-
Pharmacokinetics (PK): The chemical modifications or formulation of the derivative may have altered its PK profile in an unforeseen way, leading to accumulation in a specific organ.
-
Metabolism: The derivative might be metabolized into a more toxic compound in vivo.
-
Formulation Issues: If it's a lipid-based formulation, issues with stability, particle size, or drug loading could lead to the premature release of the drug, causing toxicity similar to that of conventional AmB.
-
Anaphylactoid Reactions: Intravenous infusion of AmB can sometimes cause anaphylactoid reactions due to mast cell degranulation.[24][25] This could be a factor with novel derivatives as well.
Troubleshooting Steps:
-
Re-evaluate Formulation: Thoroughly characterize the formulation for stability, particle size distribution, and drug encapsulation efficiency before in vivo administration.
-
Conduct PK Studies: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the derivative in the animal model.
-
Dose Escalation Studies: Start with lower doses and carefully escalate to determine the maximum tolerated dose (MTD).
-
Histopathology: Conduct detailed histopathological examinations of key organs (especially kidneys, liver, and spleen) to identify signs of toxicity.
Data Presentation: Comparison of this compound Formulations
| Formulation | Generic Name | Recommended Daily Dose | Efficacy (Response Rate in Aspergillosis) | Key Toxicity Characteristics |
| Conventional | This compound deoxycholate (Fungizone®) | 0.5 - 1.5 mg/kg | Variable, often limited by toxicity | High incidence of nephrotoxicity and infusion-related reactions (fever, chills).[15][16] |
| Lipid Complex | This compound Lipid Complex (ABLC, Abelcet®) | 5 mg/kg | 42%[10] | Reduced nephrotoxicity compared to conventional AmB. Infusion-related reactions are common.[10][15] |
| Colloidal Dispersion | This compound Colloidal Dispersion (ABCD, Amphocil®) | 3 - 4 mg/kg | 49%[10] | Less nephrotoxic than conventional AmB. Infusion-related reactions are as frequent and severe as with conventional AmB.[10] |
| Liposomal | Liposomal this compound (L-AmB, AmBisome®) | 3 - 6 mg/kg | 66%[10] | Significantly improved renal and general tolerability compared to conventional AmB.[10][15][26] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Abbreviated CLSI Method)
-
Inoculum Preparation: Subculture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) and incubate. Suspend colonies in sterile saline and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard. Further dilute this suspension to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Drug Dilution: Prepare a stock solution of the AmB derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Reading: Read the MIC as the lowest concentration of the AmB derivative that causes complete visual inhibition of growth.[27]
Protocol 2: Hemolysis Assay for In Vitro Cytotoxicity
-
Prepare Red Blood Cells (RBCs): Obtain fresh whole blood (e.g., human or sheep) with an anticoagulant. Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Drug Incubation: In a microtiter plate, add serial dilutions of the AmB derivative to the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in a lysing agent like 1% Triton X-100, 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Quantification: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each drug concentration relative to the positive and negative controls.
Visualizations
Mechanism of Action and Improved Therapeutic Index
Caption: Mechanism of AmB vs. an improved derivative.
Experimental Workflow for Therapeutic Index Evaluation
Caption: A typical workflow for evaluating a new AmB derivative.
Troubleshooting Inconsistent MIC Results
Caption: A decision tree for troubleshooting MIC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unmasking the this compound Resistance Mechanisms in Candida haemulonii Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Overcome this compound Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and its new formulations: pharmacologic characteristics, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound and its new derivatives - mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of liposomal this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. Toxicity Mechanisms of this compound and Its Neutralization by Conjugation with Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Item - Synthesis and isolation of biosynthetic derivatives of this compound - University of Leicester - Figshare [figshare.le.ac.uk]
- 24. merckvetmanual.com [merckvetmanual.com]
- 25. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 26. Liposomal this compound (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ifyber.com [ifyber.com]
dealing with lot-to-lot variability of Amphotericin B
Welcome to the Amphotericin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the lot-to-lot variability of this compound (AmB). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene antifungal agent used for serious fungal infections.[1] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding forms pores or channels that disrupt the membrane's integrity, leading to the leakage of essential intracellular ions and ultimately cell death.[1][2][3] While AmB has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[1][2]
Q2: What causes lot-to-lot variability in this compound?
The primary cause of lot-to-lot variability in this compound is its tendency to exist in different aggregation states.[4][5][6] AmB can be found in monomeric, dimeric, and poly-aggregated forms.[6] The proportion of these different forms can vary between manufacturing lots and is influenced by factors such as pH and the presence of excipients.[6] This variability in aggregation state critically affects both the antifungal efficacy and the toxicity of the drug.[5][6] Additionally, impurities and degradation products can also contribute to this variability.[7]
Q3: How do different this compound formulations differ?
There are several formulations of this compound, developed to reduce its toxicity.[8][9] The conventional formulation is this compound deoxycholate (C-AmB), where the deoxycholate acts as a surfactant to form a micellar suspension.[10] Lipid-based formulations, such as liposomal AmB (L-AmB) and AmB lipid complex (ABLC), encapsulate the drug in lipid structures.[8][9] These lipid formulations alter the pharmacokinetic properties of the drug, generally leading to reduced nephrotoxicity.[8][11][12] For instance, L-AmB's small size allows it to avoid rapid uptake by the mononuclear phagocyte system, resulting in higher peak plasma levels compared to C-AmB.[8]
Q4: How does the aggregation state of this compound affect its activity and toxicity?
The aggregation state of this compound is strongly correlated with its in vivo toxicity.[4][13] Generally, monomeric forms of AmB are considered less toxic than aggregated forms.[4][5] For example, solutions where AmB is primarily monomeric have been shown to be significantly less toxic than the conventional Fungizone formulation.[4] Conversely, some studies suggest that poly-aggregated forms can be less toxic than smaller aggregates.[5][6] The micellar form of the antibiotic is thought to be most related to its activity.[14]
Q5: What are the common off-target effects of this compound in cell culture?
In cell culture, this compound can cause significant cytotoxicity to mammalian cells, even at concentrations intended to be selective for fungi.[15] This is due to its interaction with cholesterol in mammalian cell membranes, leading to pore formation, ion leakage, and cellular stress.[15] This can manifest as morphological changes, reduced cell viability, and the activation of stress-response signaling pathways.[15]
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays.
Question: My MIC results for this compound against the same fungal isolate are inconsistent across different experiments. What could be the cause and how can I troubleshoot this?
Answer: Inconsistent MIC results are a common challenge and can often be traced back to a few key variables.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: The concentration of the fungal inoculum is a critical factor; higher concentrations can lead to artificially high MIC values. Ensure you are using a standardized and consistent method for preparing your inoculum to the correct cell density for every experiment.[16]
-
Control Incubation Time and Temperature: While temperature has a lesser effect, variations in incubation time can significantly impact MIC results, with longer times potentially leading to higher MICs. Adhere strictly to a standardized incubation period for all assays.[16]
-
Qualify New Lots of Media and AmB: Lot-to-lot variability in the culture medium can affect both the growth of the fungus and the in vitro activity of AmB.[17] Similarly, different lots of AmB can have different activity profiles. Always qualify new lots of media and this compound by running a quality control (QC) strain with a known MIC range.
-
Use a QC Strain: Employ a standard QC strain, such as Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258, in every assay.[18] An out-of-range QC result invalidates the test and indicates a need to review your protocol and reagents.[16]
Issue 2: Unexpected cytotoxicity in mammalian cell lines.
Question: I am observing high levels of cytotoxicity in my mammalian cells at concentrations of this compound that should be selective for fungi. What are the potential causes and how can I address this?
Answer: Unexpected cytotoxicity is often due to the interaction of this compound with cholesterol in mammalian cell membranes.[15]
Troubleshooting Steps:
-
Perform a Dose-Response Assay: Conduct a cytotoxicity assay (e.g., MTT, MTS) with a broad range of AmB concentrations on your specific mammalian cell line to determine the 50% inhibitory concentration (IC50).[15] This will establish the actual toxicity profile for your experimental system.
-
Optimize Exposure Time: Reduce the incubation time of the drug with your cells. It may be possible to achieve the desired antifungal effect with a shorter exposure that is less toxic to the mammalian cells.[15]
-
Consider a Different Formulation: If you are using the deoxycholate formulation of AmB, consider switching to a liposomal formulation. Liposomal this compound is known to have reduced cytotoxicity compared to the conventional formulation.[11][15]
-
Vehicle Control: Ensure that the vehicle used to dissolve the this compound (e.g., DMSO) is at a non-toxic concentration. Always include a vehicle-only control in your experiments.[15]
Data Presentation
Table 1: Comparison of Different this compound Formulations
| Feature | This compound Deoxycholate (C-AmB) | This compound Lipid Complex (ABLC) | Liposomal this compound (L-AmB) |
| Structure | Micellar dispersion with deoxycholate.[10] | Large, ribbon-like lipid structures.[8] | Small, unilamellar liposomes.[2] |
| Size | Small micelles. | Largest of the lipid preparations.[8] | Smallest of the lipid preparations.[8] |
| Pharmacokinetics | Lower volume of distribution and clearance.[8] | Rapidly taken up by the mononuclear phagocyte system, sequestered in tissues like the liver and spleen.[8] | Avoids significant uptake by the mononuclear phagocyte system, resulting in higher peak plasma levels.[8] |
| Toxicity Profile | Higher incidence of nephrotoxicity and infusion-related reactions.[11][19] | Reduced nephrotoxicity compared to C-AmB.[11] | Lowest incidence of infusion-related reactions and nephrotoxicity.[8][19] |
| Recommended Dose | Varies by indication. | 5 mg/kg/day.[8] | 3-6 mg/kg/day.[8] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Aggregation State
This protocol allows for the qualitative assessment of the aggregation state of this compound in solution, which is a key factor in its lot-to-lot variability.
Materials:
-
This compound solution (from different lots or formulations)
-
Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution of this compound in DMSO. A concentration of 1-5 mg/mL is typically used.
-
Dilute the stock solution in PBS to the desired final concentration. It is important to note that the final concentration and the method of dilution can influence the aggregation state.
-
Immediately after dilution, acquire the UV-Vis absorption spectrum of the this compound solution from 300 nm to 450 nm.
-
Analyze the spectral features:
-
Monomeric AmB: A primary absorption peak around 409 nm with a shoulder at 389 nm.
-
Dimeric AmB: A broad absorption band around 330-350 nm.
-
Aggregated AmB: A prominent peak around 330 nm and a decrease in the peak at 409 nm.[5]
-
-
Compare the spectra from different lots. Significant differences in the relative heights of the peaks at ~330 nm and ~409 nm indicate lot-to-lot variability in the aggregation state.
Protocol 2: Quality Control of this compound using Broth Microdilution MIC Assay
This protocol outlines the procedure for performing a quality control check on a new lot of this compound using a reference fungal strain.
Materials:
-
New lot of this compound
-
Reference QC fungal strain (e.g., Candida krusei ATCC 6258)
-
RPMI 1640 broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a standardized inoculum of the QC strain according to established protocols (e.g., CLSI M27).
-
Prepare serial two-fold dilutions of the new lot of this compound in RPMI 1640 medium in a 96-well plate. The concentration range should bracket the known MIC range for the QC strain.
-
Inoculate each well (except for the sterility control) with the standardized fungal suspension.
-
Include appropriate controls: a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, as appropriate for the QC strain.
-
Read the MIC endpoint. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
-
Compare the obtained MIC value to the established acceptable QC range for that strain. If the result falls outside the acceptable range, the new lot of this compound should not be used for experimental assays without further investigation.[16]
Visualizations
Caption: this compound mechanism of action in fungal cells.
Caption: Mechanism of this compound toxicity in mammalian cells.
Caption: Troubleshooting workflow for this compound variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action | AmBisome (this compound) liposome for injection [ambisome.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of the aggregation state of this compound on its toxicity to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of aggregation state on the toxicity of different this compound preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Impurity profile analysis of this compound using on-line two-dimensional high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound lipid preparations: what are the differences? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASK DIS: Comparison: this compound Formulations [askdis.blogspot.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The effect of aggregation state of amphotericin-B on its interactions with cholesterol- or ergosterol-containing phosphatidylcholine monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Lot-to-lot variability of antibiotic medium 3 used for testing susceptibility of Candida isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of this compound, fluconazole, and flucytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Amphotericin B and Fluconazole Efficacy Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Amphotericin B and fluconazole, two cornerstone antifungal agents, against Candida albicans, a prevalent fungal pathogen. The following sections detail their mechanisms of action, comparative in vitro and clinical efficacy supported by experimental data, and the methodologies behind these findings.
Mechanisms of Action: A Tale of Two Targets
This compound, a polyene antifungal, and fluconazole, a triazole, employ distinct strategies to combat Candida albicans.
This compound exerts a fungicidal effect by directly targeting ergosterol, a vital component of the fungal cell membrane.[1][2][3] It binds to ergosterol, forming pores that disrupt membrane integrity, leading to the leakage of intracellular components and ultimately, cell death.[2][3][4] This direct interaction with a fundamental structural component makes the development of resistance to this compound a rare event.[1][5][6] When resistance does occur, it is often associated with alterations in the ergosterol biosynthesis pathway, leading to a reduction in the cellular ergosterol content.[5][6][7][8]
Fluconazole , on the other hand, is typically fungistatic.[9][10] It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[9][11][12][13][14] This enzyme is crucial for the conversion of lanosterol to ergosterol.[11][13] By blocking this step, fluconazole disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates, which arrest fungal growth.[9][13] Resistance to fluconazole is more common and can arise through several mechanisms, including the overexpression of drug efflux pumps (such as Cdr1p, Cdr2p, and Mdr1p) and mutations or overexpression of the ERG11 gene.[9][15][16][17]
Figure 1. Comparative signaling pathways of this compound and Fluconazole.
In Vitro Efficacy
The in vitro activity of antifungal agents is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC) and time-kill assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Studies consistently show that this compound has a narrow range of low MICs against C. albicans, indicating potent activity.[18] Fluconazole exhibits a broader range of MICs, with some isolates demonstrating reduced susceptibility or resistance.[18]
| Antifungal Agent | C. albicans MIC Range (μg/mL) | C. albicans MIC90 (μg/mL) | Reference Isolates (ATCC 90028) MIC (μg/mL) |
| This compound | 0.125 - 1.0 | 1.0 | 0.25 - 1.0 |
| Fluconazole | 0.125 - >64 | 0.5 | 0.25 - 0.75 |
Data compiled from multiple sources.[18][19][20][21] MIC90 is the concentration at which 90% of isolates are inhibited.
Time-Kill Assays
Time-kill studies provide insights into the pharmacodynamic properties of antifungals, revealing the rate and extent of their activity. These assays have demonstrated the fungicidal nature of this compound, characterized by a rapid, concentration-dependent killing of C. albicans.[21] In contrast, fluconazole typically exhibits fungistatic activity, inhibiting growth rather than actively killing the fungal cells.[21][22]
| Antifungal Agent | Activity against C. albicans | Observations from Time-Kill Studies |
| This compound | Fungicidal | Concentration-dependent killing.[21] Rapid reduction in viable cells.[23] |
| Fluconazole | Fungistatic | Suppression of growth, with potential for regrowth over time.[21] |
Clinical Efficacy: A Meta-Analysis Perspective
A meta-analysis of prospective studies comparing fluconazole and this compound for the treatment of candidemia in adults provides valuable clinical insights. The analysis, encompassing several studies, found no statistically significant difference in overall mortality or candidemia-attributable mortality between the two drugs in stable, non-severely immunosuppressed patients.[24][25][26] However, this compound was associated with significantly higher toxicity, particularly nephrotoxicity.[24][25][26][27]
| Outcome Measure | Odds Ratio (this compound vs. Fluconazole) | 95% Confidence Interval | Conclusion |
| Total Mortality | 1.06 | 0.89 - 1.25 | No significant difference |
| Candidemia-Attributable Mortality | 1.00 | 0.70 - 1.45 | No significant difference |
| Clinical Response | 1.14 | 0.93 - 1.39 | No significant difference |
| Microbiological Failure | 0.99 | 0.78 - 1.26 | No significant difference |
| Drug-Related Toxicity | 2.94 | 2.14 - 4.40 | This compound is significantly more toxic |
Data from a meta-analysis of prospective studies.[24][26]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The determination of MIC values is crucial for assessing antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) M27 methodology is a standardized protocol for this purpose.
Figure 2. A generalized workflow for antifungal susceptibility testing.
Detailed Steps:
-
Inoculum Preparation: Candida albicans isolates are cultured on agar plates. A standardized suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS to a pH of 7.0.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[19]
-
Endpoint Determination: The MIC is determined by visual inspection or using a spectrophotometer to measure turbidity. For this compound, the MIC is the lowest concentration that results in complete inhibition of visible growth.[19] For fluconazole, the MIC is defined as the lowest concentration that produces an 80% reduction in growth compared to the drug-free control.[19]
Time-Kill Assay
-
Preparation: Standardized inocula of Candida albicans are prepared as described for MIC testing, typically to a starting concentration of approximately 1 x 10^5 CFU/mL in a suitable broth medium like RPMI 1640.
-
Exposure: The fungal suspension is exposed to various concentrations of the antifungal agent (e.g., 1x, 2x, 4x MIC). A growth control without any drug is run in parallel.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are withdrawn from each test and control culture.
-
Quantification: The aliquots are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable organisms at each time point.
-
Analysis: The results are plotted as log10 CFU/mL versus time. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum. Fungistatic activity is generally defined as a <3-log10 reduction in CFU/mL.
Conclusion
Both this compound and fluconazole are effective agents against Candida albicans, but they differ significantly in their mechanism of action, potency, and propensity for resistance development. This compound is a potent, broad-spectrum fungicidal agent with a low incidence of resistance, making it a crucial therapeutic option for severe infections. However, its clinical use is often limited by its toxicity profile. Fluconazole, while generally fungistatic and with a higher potential for resistance, offers the advantages of a better safety profile and oral administration.
For researchers and drug development professionals, understanding these differences is paramount. The choice between these agents in a clinical setting depends on the severity of the infection, the immune status of the patient, and the susceptibility profile of the infecting isolate. Future research should continue to focus on the development of novel antifungal agents with improved efficacy and reduced toxicity, as well as strategies to overcome existing resistance mechanisms.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. thecandidadiet.com [thecandidadiet.com]
- 13. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance mechanisms in fluconazole-resistant Candida albicans isolates from vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Assessment of Antifungal Activities of Fluconazole and this compound Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, this compound and Caspofungin. killing kinetics of caspofungin and this compound against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.uky.edu [scholars.uky.edu]
- 22. In vitro efficacy of this compound, 5-fluorocytosine, fluconazole, voriconazole and posaconazole against Candida dubliniensis isolates using time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluconazole vs. This compound for the management of candidaemia in adults: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluconazole vs. This compound for the management of candidaemia in adults: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Multicenter randomized trial of fluconazole versus this compound for treatment of candidemia in non-neutropenic patients. Canadian Candidemia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Susceptibility Testing of Fungi to Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methods for in vitro susceptibility testing of fungi to Amphotericin B. Accurate determination of antifungal susceptibility is crucial for guiding therapeutic decisions, monitoring for resistance development, and in the research and development of new antifungal agents. This document outlines the methodologies of key testing procedures, presents comparative performance data, and discusses the advantages and limitations of each approach.
Introduction to this compound Susceptibility Testing
This compound is a broad-spectrum polyene antifungal agent that has been a cornerstone of antifungal therapy for decades. Despite its efficacy, the emergence of resistant fungal strains and the potential for toxicity necessitate accurate in vitro susceptibility testing. The primary goal of this testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism in vitro. This guide focuses on the most widely recognized and utilized methods for determining the MIC of this compound against various fungal pathogens.
Key Methodologies for this compound Susceptibility Testing
The two principal standardized methods for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Alongside these reference broth microdilution methods, commercial methods such as gradient diffusion are also commonly employed in clinical and research laboratories.
Broth Microdilution Methods: CLSI and EUCAST
Broth microdilution is considered the gold standard for MIC determination. Both CLSI and EUCAST have established standardized protocols to ensure inter-laboratory reproducibility. While based on the same principle, their methodologies differ in several key aspects.
Comparison of CLSI and EUCAST Broth Microdilution Protocols
| Parameter | CLSI (M27-A4 / M38-A2) | EUCAST (E.DEF 7.3.1 / E.DEF 9.3.1) |
| Medium | RPMI 1640 with 0.2% glucose | RPMI 1640 with 2% glucose |
| Inoculum Size (Yeasts) | 0.5–2.5 x 10³ CFU/mL | 1–5 x 10⁵ CFU/mL |
| Inoculum Size (Molds) | 0.4–5 x 10⁴ CFU/mL | 2–5 x 10⁵ CFU/mL |
| Microdilution Plate | U-shaped bottom wells | Flat-bottomed wells |
| Reading Method | Visual | Spectrophotometric (530 nm) |
| This compound Endpoint | 100% inhibition (optically clear well)[1][2] | ≥90% reduction in growth compared to control[1] |
| Incubation Time (Cryptococcus spp.) | 72 hours[1] | 48 hours[1] |
Experimental Protocol: Broth Microdilution (Generalized)
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to the required cell density using a spectrophotometer or hemocytometer.
-
Inoculation: The microdilution plates, pre-filled with the diluted antifungal agent, are inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-72 hours, depending on the fungal species and the specific protocol (CLSI or EUCAST).
-
Endpoint Determination: The MIC is determined either visually as the lowest concentration with no visible growth (CLSI) or spectrophotometrically as the concentration that inhibits growth by ≥90% (EUCAST).[1]
Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow for this compound broth microdilution susceptibility testing.
Gradient Diffusion Method (Etest)
The gradient diffusion method, commercially available as Etest, is a technically simpler alternative to broth microdilution. It involves placing a plastic strip with a predefined gradient of an antifungal agent onto an agar plate inoculated with the test fungus.
Experimental Protocol: Gradient Diffusion
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: The surface of an appropriate agar plate (e.g., RPMI agar) is evenly inoculated with the fungal suspension using a sterile swab.
-
Strip Application: The Etest strip containing the this compound gradient is placed onto the center of the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C for 24-48 hours, or until sufficient growth is observed.
-
Endpoint Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. For this compound, the endpoint is read as the lowest concentration that results in complete inhibition of growth.[2]
Workflow for Gradient Diffusion Susceptibility Testing
Caption: Workflow for this compound gradient diffusion (Etest) susceptibility testing.
Performance Comparison of Susceptibility Testing Methods
The agreement between different testing methods is a critical factor in their clinical and research utility. Essential agreement (EA), where MIC values are within a certain range (typically ±2 dilutions), and categorical agreement (CA), where results fall into the same susceptibility category (e.g., susceptible or resistant), are key performance indicators.
Performance Data for this compound Susceptibility Testing
| Fungal Group | Method Comparison | Essential Agreement (EA) | Categorical Agreement (CA) | Key Findings |
| Candida spp. | Gradient Diffusion vs. Broth Microdilution | 91.5% (for Liposomal this compound)[3] | 97.3%[3] | Broth microdilution MICs for Candida spp. are often tightly clustered (0.25-1 µg/mL), while gradient diffusion may provide a wider range of MIC values.[1] |
| Aspergillus spp. | Sensititre YeastOne vs. CLSI Broth Microdilution | 31% to 93% | Not always reported | Agreement can be variable depending on the study and specific species.[1] |
| Malassezia pachydermatis | Etest vs. CLSI Broth Microdilution | 80% (48h), 96.7% (72h)[4] | Not applicable (all isolates susceptible) | High level of agreement observed.[4] |
| Filamentous Fungi (various) | Etest vs. Broth Microdilution | 71% | Not always reported | Discrepancies were often due to higher Etest MICs.[5] |
MIC Breakpoints for this compound
Clinical breakpoints are used to classify isolates as susceptible, intermediate, or resistant. For this compound, established breakpoints are limited. However, epidemiological cutoff values (ECVs) are available and can help distinguish wild-type from non-wild-type isolates.
| Organism | Susceptible | Resistant |
| Candida spp. (most) | ≤1 µg/mL[2] | >1 µg/mL[2] |
| Candida auris | ≤1 µg/mL | ≥2 µg/mL[6] |
| Cryptococcus neoformans | ≤1 µg/mL[2] | >1 µg/mL[2] |
Note: These are generally accepted breakpoints; official CLSI breakpoints for this compound are not established for all species.
Advantages and Disadvantages of Each Method
| Method | Advantages | Disadvantages |
| Broth Microdilution (CLSI/EUCAST) | - Gold standard, high reproducibility.- Standardized protocols available.- Can be automated for high-throughput testing. | - Technically demanding and labor-intensive.- Endpoint determination can be subjective (visual reading).- Tightly clustered MICs for some species may limit discrimination.[1] |
| Gradient Diffusion (Etest) | - Technically simpler than broth microdilution.- Provides a direct MIC value.- May offer better discrimination of this compound MICs for some yeasts.[1] | - More expensive per test.- Reading of endpoints can be challenging for some fungi.- Performance can be variable for certain molds. |
Conclusion
The choice of in vitro susceptibility testing method for this compound depends on the specific needs of the laboratory, the fungal species being tested, and the intended application of the results. Broth microdilution, as standardized by CLSI and EUCAST, remains the reference method for its reproducibility and established protocols. However, the gradient diffusion method offers a user-friendly alternative that can be particularly advantageous for testing yeasts and may provide better discrimination of this compound MICs. For all methods, adherence to standardized procedures and proper quality control are paramount for generating accurate and reliable data that can effectively guide clinical therapy and advance antifungal research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antifungal susceptibilities of Candida species to liposomal this compound, determined using CLSI broth microdilution, and this compound deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro this compound Susceptibility of Malassezia pachydermatis Determined by the CLSI Broth Microdilution Method and Etest Using Lipid-Enriched Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
A Comparative Guide to Validating Novel Amphotericin B Formulations in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel Amphotericin B (AmB) formulations against the conventional formulation, supported by experimental data from preclinical models. It is designed to assist researchers in the evaluation and validation of new therapeutic candidates for invasive fungal infections.
Introduction to this compound and the Need for Novel Formulations
This compound (AmB) has been a cornerstone in the treatment of life-threatening systemic fungal infections for decades due to its broad spectrum of activity.[1][2][3][4] Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, which leads to leakage of intracellular ions and ultimately fungal cell death.[4][5][6][7] However, the clinical use of the conventional formulation, this compound deoxycholate (C-AmB), is significantly limited by its dose-dependent toxicities, most notably nephrotoxicity (kidney damage) and infusion-related reactions.[1][2][3]
To mitigate these adverse effects and improve the therapeutic index of AmB, several novel formulations have been developed. These primarily consist of lipid-based delivery systems that alter the pharmacokinetic and biodistribution profile of the drug, leading to reduced accumulation in the kidneys and enhanced delivery to the sites of infection. The most common of these include:
-
Liposomal AmB (L-AmB): AmB is encapsulated within unilamellar liposomes. This formulation is associated with a significant reduction in nephrotoxicity.[1][2][3][8]
-
AmB Lipid Complex (ABLC): AmB is complexed with phospholipids, forming ribbon-like structures.[1][2][3]
-
AmB Colloidal Dispersion (ABCD): AmB is complexed with cholesteryl sulfate to form small, disc-like particles.[1][2][3]
The validation of these and other emerging AmB formulations relies heavily on robust preclinical models that can accurately predict their efficacy and toxicity in humans. Murine models of disseminated and pulmonary fungal infections are the most commonly used systems for these evaluations.[9][10][11][12][13]
Comparative Efficacy and Toxicity in Preclinical Models
The following tables summarize quantitative data from various preclinical studies, comparing the performance of novel AmB formulations to the conventional C-AmB.
Table 1: Comparative Toxicity (LD50) in Mice
The 50% lethal dose (LD50) is a measure of acute toxicity. A higher LD50 value indicates lower toxicity.
| Formulation | Mouse Strain | LD50 (mg/kg) | Reference |
| Conventional AmB (C-AmB) | ddY | 3.0 | [14] |
| Conventional AmB (C-AmB) | OF1 | 3.46 | [15] |
| Conventional AmB (C-AmB) | Not Specified | 2.3 | [16][17] |
| Liposomal AmB (L-AmB) | ddY | >10.0 | [14] |
| Liposomal AmB (L-AmB) | C57BL/6 | >175 | [16][18] |
| AmB Emulsion (AmB-E) | OF1 | 7.24 | [15] |
Table 2: Comparative Efficacy (Survival Rates) in Murine Models of Invasive Fungal Infections
| Fungal Infection Model | Formulation | Dose (mg/kg) | Survival Rate (%) | Reference |
| Candidiasis | Conventional AmB (C-AmB) | 0.8 | 50 | [14] |
| Candidiasis | Liposomal AmB (L-AmB) | 5.0 | 100 | [14] |
| Pulmonary Aspergillosis | Liposomal AmB (L-AmB) | 12 | 57 | [9][19] |
| Pulmonary Aspergillosis | AmB Lipid Complex (ABLC) | 12 | 57 | [9][19] |
| Pulmonary Aspergillosis | Liposomal AmB (L-AmB) | 15 | 80-90 | [9] |
| Pulmonary Aspergillosis | AmB Lipid Complex (ABLC) | 15 | Not significantly different from control | [9] |
| Pulmonary Aspergillosis | Liposomal AmB (L-AmB) | 20 | 80-90 | [9] |
| Pulmonary Aspergillosis | AmB Lipid Complex (ABLC) | 20 | Not significantly different from control | [9] |
Table 3: Comparative Nephrotoxicity (Blood Urea Nitrogen - BUN) in Mice
Elevated BUN levels are an indicator of kidney damage.
| Formulation | Dose (mg/kg) | BUN Level (mg/dL) | Reference |
| Control (D5W) | - | 12.80 ± 1.50 | [20] |
| Anfogen (a liposomal formulation) | 7.5 | 78.20 ± 8.09 | [20] |
| Liposomal AmB (LAmB) | 3 | 12.60 ± 0.81 | [20] |
| Liposomal AmB (LAmB) | 5 | 13.60 ± 1.03 | [20] |
| Liposomal AmB (LAmB) | 7.5 | 12.00 ± 0.45 | [20] |
| Liposomal AmB (LAmB) | 15 | 17.20 ± 0.92 | [20] |
| Conventional AmB (C-AmB) | 1 | Increased 2-fold over control | [21] |
| Liposomal AmB (L-AmB) | 5 | Less increase than C-AmB | [21] |
Note: Data are presented as mean ± standard error where available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments.
Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.[10][13][22]
-
Animal Model: Outbred ICR or inbred BALB/c mice are commonly used.[23]
-
Immunosuppression (Optional): To mimic the immunocompromised state of many patients with invasive candidiasis, mice can be rendered neutropenic with a single intravenous dose of 5-fluorouracil (e.g., 150 mg/kg) one day prior to infection.[23][24]
-
Inoculum Preparation: Candida albicans is grown in a suitable broth (e.g., YPD) at 30°C. The yeast cells are then washed and suspended in sterile saline. The concentration is adjusted using a hemocytometer to the desired inoculum size (e.g., 1 x 10^5 to 1 x 10^6 viable blastospores per mouse).[10]
-
Infection: A volume of 100-200 µL of the C. albicans suspension is injected intravenously via the lateral tail vein.[10]
-
Treatment: The test formulation of AmB is administered, typically intravenously, at various doses starting 24 hours after infection and continuing for a specified period (e.g., 5-7 days). A control group receives the vehicle (e.g., 5% dextrose in water).
-
Outcome Assessment:
-
Survival: Mice are monitored daily, and survival is recorded over a period of 21-30 days.
-
Fungal Burden: At specific time points, mice are euthanized, and target organs (primarily kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.[25]
-
Determination of Fungal Burden in Tissues
Accurate quantification of the fungal load in target organs is a critical endpoint for evaluating the efficacy of an antifungal agent.
-
Tissue Homogenization: Aseptically removed tissues (e.g., kidneys, lungs, brain) are weighed and homogenized in a known volume of sterile saline or PBS.
-
Serial Dilution and Plating: The tissue homogenate is serially diluted, and aliquots of the dilutions are plated onto a suitable fungal growth medium (e.g., Sabouraud Dextrose Agar).
-
Incubation and Colony Counting: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours, after which the number of colonies is counted.
-
Calculation: The fungal burden is expressed as CFU per gram of tissue.
-
Alternative Methods:
-
Quantitative PCR (qPCR): This molecular technique can be used to quantify fungal DNA in tissue samples, offering a culture-independent method.[26][27]
-
Histopathology: Staining tissue sections with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) allows for the visualization and semi-quantitative assessment of fungal elements within the tissue architecture.[26][27][28]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against fungal cells.
Preclinical Experimental Workflow for Antifungal Drug Validation
Caption: A typical experimental workflow for validating novel AmB formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Formulations: A Comparative Review of Efficacy and Toxicity | Semantic Scholar [semanticscholar.org]
- 3. This compound formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action | AmBisome (this compound) liposome for injection [ambisome.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposomal this compound (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacies, toxicities, and tissue concentrations of this compound lipid formulations in a murine pulmonary aspergillosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Liposome-encapsulated this compound in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro and in-vivo evaluation of a new this compound emulsion-based delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology and toxicology of a liposomal formulation of this compound (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the Physicochemical, Antifungal, and Toxic Properties of Two Liposomal this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Efficacies, Toxicities, and Tissue Concentrations of this compound Lipid Formulations in a Murine Pulmonary Aspergillosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. niaid.nih.gov [niaid.nih.gov]
- 24. niaid.nih.gov [niaid.nih.gov]
- 25. Comparison of the kidney fungal burden in experimental disseminated candidiasis by species of the Candida parapsilosis complex treated with fluconazole, this compound and caspofungin in a temporarily neutropenic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Diagnosis from Tissue: Histology and Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Amphotericin B vs. Echinocandins in Antifungal Therapy
For researchers, scientists, and drug development professionals, the choice between Amphotericin B and echinocandins for treating invasive fungal infections is a critical one. This guide provides an objective, data-driven comparison of these two cornerstone antifungal classes, delving into their mechanisms of action, spectrum of activity, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a polyene macrolide, has been a stalwart in antifungal therapy for decades, known for its broad spectrum of activity.[1] However, its use is often limited by significant toxicities, particularly nephrotoxicity.[1][2] The advent of echinocandins, a newer class of antifungals, has offered a safer alternative for many invasive fungal infections.[3][4] Echinocandins boast a unique mechanism of action with a favorable safety profile, though their spectrum of activity is more targeted than that of this compound.[3][5] This guide will dissect the key differences between these two drug classes to inform clinical and research decisions.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and echinocandins lies in their cellular targets. This compound directly attacks the fungal cell membrane, while echinocandins disrupt the synthesis of the cell wall.
This compound: This polyene antifungal binds to ergosterol, a primary sterol in the fungal cell membrane.[1][6][7] This binding leads to the formation of pores or channels, causing leakage of essential intracellular ions like potassium and magnesium, ultimately leading to fungal cell death.[2][7] this compound can also induce oxidative damage to the fungal cell.[1][2] However, its affinity for cholesterol in mammalian cell membranes, though lower than for ergosterol, is the basis for its characteristic toxicity.[2][6]
Echinocandins: This class of antifungals, often dubbed the "penicillin of antifungals," targets the fungal cell wall, a structure absent in mammalian cells, which contributes to their high therapeutic index.[3][5] Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.[4][8][9] The disruption of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately cell lysis.[3][8]
Spectrum of Activity: Broad vs. Targeted
The differing mechanisms of action translate to distinct spectra of activity.
This compound boasts a very broad spectrum, active against a wide range of yeasts and molds.[10][11][12] This includes most species of Candida, Cryptococcus neoformans, Aspergillus, and the agents of mucormycosis.[10][11]
Echinocandins have a more targeted spectrum. They are highly active against most Candida species, including those resistant to azoles.[3][9] They also exhibit fungistatic activity against Aspergillus species.[3][9] However, echinocandins are not active against Cryptococcus neoformans, Zygomycetes (e.g., Mucorales), and some other molds.[3]
Table 1: In Vitro Susceptibility Data (MIC Ranges in µg/mL)
| Fungal Species | This compound MIC (µg/mL) | Echinocandins MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 | ≤0.03 - 0.25 |
| Candida glabrata | 0.5 - 2.0 | ≤0.03 - 0.5 |
| Candida parapsilosis | 0.25 - 2.0 | 0.25 - 2.0[13] |
| Candida krusei | 0.5 - 2.0 | ≤0.03 - 0.5 |
| Cryptococcus neoformans | 0.12 - 1.0 | >16 (Inactive) |
| Aspergillus fumigatus | 0.5 - 2.0 | 0.015 - 0.25 (MEC) |
| Mucorales | 0.25 - 2.0 | >16 (Inactive) |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific isolate and testing methodology. MEC (Minimum Effective Concentration) is often used for molds with echinocandins.
Clinical Efficacy: A Balancing Act
Clinical trials have provided valuable insights into the comparative efficacy of this compound and echinocandins, particularly in the context of invasive candidiasis.
A meta-analysis of randomized controlled trials comparing echinocandins and this compound for invasive candidiasis in pediatric patients found no significant difference in clinical response between the two groups.[14] However, a network meta-analysis of 13 randomized controlled trials in adults with invasive candidiasis concluded that echinocandins were associated with the highest rate of treatment success compared to both this compound and triazoles.[15][16] For invasive candidiasis, echinocandins are now often recommended as first-line therapy.[15][16]
In a study on Candida tropicalis fungemia in neutropenic patients, initial therapy with this compound-based agents was associated with a better survival rate compared to echinocandins.[17]
Table 2: Clinical Efficacy in Invasive Candidiasis (Adults)
| Outcome | Echinocandins | This compound | Odds Ratio (Echinocandins vs. This compound) |
| Treatment Success Rate | Higher | Lower | 1.41 (95% CI 1.04-1.92)[15][16] |
| Overall Survival | No significant difference | No significant difference | Not significantly different[15] |
Safety and Tolerability: A Clear Distinction
The safety profiles of this compound and echinocandins are markedly different and often a deciding factor in clinical practice.
This compound is notorious for its infusion-related reactions (fever, chills, rigors) and dose-dependent nephrotoxicity.[1][2] Hypokalemia and other electrolyte disturbances are also common.[18] Lipid formulations of this compound have been developed to mitigate these toxicities, but they remain a concern.[1]
Echinocandins are generally well-tolerated.[5][19] The most common adverse effects are mild and include fever, rash, and gastrointestinal upset.[5] Hepatotoxicity can occur but is less frequent and severe than with some other antifungal classes.[18] A meta-analysis showed that the risk of discontinuing treatment due to adverse effects was significantly lower in patients receiving echinocandins compared to this compound.[14]
Table 3: Common Adverse Events
| Adverse Event | This compound (Conventional) | Echinocandins |
| Infusion-related reactions | Common (fever, chills)[2] | Less common |
| Nephrotoxicity | Common and dose-limiting[2] | Rare |
| Hypokalemia | Common[18] | Less common |
| Hepatotoxicity | Can occur | Mild and infrequent[18] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[20][21]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate
-
Standardized antifungal powders (this compound, an echinocandin)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Antifungal Dilution:
-
Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plate. The final concentrations should span a clinically relevant range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates or use a spectrophotometer to read the optical density at a specific wavelength.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control.
-
Conclusion
The choice between this compound and echinocandins is a nuanced decision that depends on the specific clinical scenario, including the infecting fungal species, the patient's underlying conditions, and the potential for drug-related toxicities.
-
This compound remains a vital tool for its broad spectrum of activity, especially in cases of life-threatening infections caused by fungi not covered by other classes, such as mucormycosis. However, its use requires careful monitoring due to its significant potential for toxicity.
-
Echinocandins have emerged as a first-line option for many invasive Candida infections due to their excellent efficacy and superior safety profile. Their targeted mechanism of action minimizes off-target effects, making them a well-tolerated option for a broad range of patients.
For researchers and drug development professionals, understanding the distinct characteristics of these two antifungal classes is crucial for the rational design of new therapeutic strategies, including the development of novel antifungals with improved efficacy and safety, as well as the exploration of combination therapies that leverage the strengths of each class.[22][23][24][25][26]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Echinocandin Antifungals: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Mechanism of Action | AmBisome (this compound) liposome for injection [ambisome.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Echinocandins vs. This compound against invasive candidiasis in children and neonates: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effectiveness of this compound, azoles and echinocandins in the treatment of candidemia and invasive candidiasis: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Efficacy and safety of echinocandins versus triazoles or this compound in the treatment of invasive fungal infections in paediatric patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Efficacy of the combination of this compound and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy of the combination of this compound and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
The Synergistic Power of Amphotericin B: A Comparative Guide to Combination Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
Amphotericin B (AmB), a polyene macrolide, remains a cornerstone in the treatment of invasive fungal infections. Despite its broad spectrum and fungicidal activity, its use is often limited by significant toxicity. Combination therapy, pairing this compound with other antifungal agents, presents a compelling strategy to enhance efficacy, reduce required dosages, and potentially mitigate adverse effects. This guide provides a comparative analysis of the synergistic effects of this compound with other major antifungal classes, supported by experimental data and detailed methodologies.
Mechanisms of Synergy at a Glance
The synergistic interactions of this compound with other antifungals are primarily driven by complementary mechanisms of action. This compound disrupts the fungal cell membrane by binding to ergosterol, forming pores that lead to leakage of intracellular components and cell death.[1][2] This initial membrane damage can facilitate the entry and activity of other antifungal agents.
-
With Flucytosine: this compound is thought to increase the permeability of the fungal cell membrane, allowing for enhanced uptake of flucytosine, which inhibits DNA and RNA synthesis.[3]
-
With Azoles: While there is a theoretical risk of antagonism due to azoles inhibiting ergosterol synthesis (the target of AmB), synergy can be achieved.[2][4] AmB's membrane disruption may still potentiate the activity of azoles that inhibit the ergosterol biosynthesis pathway.[5]
-
With Echinocandins: Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[6][7] The combined assault on both the cell wall by echinocandins and the cell membrane by this compound can lead to a potent synergistic effect.[6][8]
In Vitro Synergism: A Quantitative Comparison
The checkerboard microdilution assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations. The Fractional Inhibitory Concentration Index (FICI) is calculated to categorize the interaction. A FICI of ≤ 0.5 is generally considered synergistic.
| Antifungal Combination | Fungus | Number of Isolates | Synergy (FICI ≤ 0.5) | Reference |
| This compound + Flucytosine | Candida species | 40 | 88% | [9] |
| This compound + Flucytosine | Cryptococcus neoformans (Flucytosine-Resistant) | 10 | 60% (Checkerboard) | [10][11] |
| This compound + Flucytosine | Melanized Fungi | Not Specified | Median FICI: 0.25-0.38 | [12] |
| This compound + Anidulafungin | Candida albicans | 92 | 23.9% | [12][13] |
| This compound + Caspofungin | Aspergillus biofilms | 22 | 82% | [14] |
| This compound + Voriconazole | Aspergillus species | Not Specified | Strong Inhibitory Synergy (Interaction Indices: 0.20-0.52) | [15] |
| This compound + Posaconazole | Aspergillus fumigatus | 3 | FICI < 1 considered synergistic | [14][16] |
| This compound + Fluconazole | Candida albicans | 92 | 1% | [12][13] |
In Vivo Efficacy: Evidence from Murine Models
Animal models of disseminated fungal infections are crucial for validating in vitro findings and assessing the therapeutic potential of combination therapies. Key outcome measures include improved survival rates and reduction in fungal burden in target organs (e.g., kidneys, brain, lungs).
| Antifungal Combination | Fungal Pathogen | Animal Model | Key Findings | Reference |
| This compound + Flucytosine | Cryptococcus neoformans | Murine Disseminated Cryptococcosis | Significantly more effective in reducing fungal burden in brain, spleen, and lungs compared to monotherapy, even against flucytosine-resistant isolates. | [4] |
| This compound + Posaconazole | Aspergillus fumigatus | Murine Disseminated Aspergillosis | Greater increase in survival and a significantly greater reduction in tissue burden compared to monotherapies. | [14][16] |
| This compound + Micafungin | Aspergillus fumigatus | Murine Pulmonary Aspergillosis | Combination therapy significantly improved survival to 61% compared to 16% (micafungin) and 22% (AmB) for monotherapy. Significantly reduced fungal burden in the lungs. | [17] |
| This compound + Caspofungin | Candida auris | Caenorhabditis elegans | Strongest protective effect, achieving up to 99% survival. | [17][18] |
| This compound + Fluconazole | Candida albicans | Murine Invasive Candidiasis | Combination therapy was superior to fluconazole alone and at least additive to this compound alone; no antagonism was observed in vivo. | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of synergy studies.
Checkerboard Microdilution Assay
This method determines the minimal inhibitory concentration (MIC) of each drug alone and in combination, from which the FICI is calculated.
1. Preparation of Antifungals and Inoculum:
-
Prepare stock solutions of each antifungal agent.
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further, dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[20]
2. Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of RPMI 1640 medium into each well.
-
Create two-fold serial dilutions of this compound horizontally (e.g., across columns).
-
Create two-fold serial dilutions of the second antifungal agent vertically (e.g., down rows). This creates a matrix of varying drug concentrations.
-
Include wells for each drug alone to determine individual MICs, a growth control well (no drug), and a sterility control well (no inoculum).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, except the sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
4. Data Analysis:
-
Determine the MIC for each drug alone and in combination (the lowest concentration showing significant growth inhibition).
-
Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference/Additivity; > 4.0 = Antagonism.
Time-Kill Curve Assay
This dynamic method assesses the rate and extent of fungal killing over time.
1. Preparation:
-
Prepare fungal inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 1-5 x 10⁵ CFU/mL in a larger volume in flasks or tubes.[21]
-
Prepare antifungal solutions at desired multiples of their MICs (e.g., 1x, 2x, 4x MIC).
2. Assay Setup:
-
Set up flasks/tubes for each drug concentration, a combination of drugs, and a growth control (no drug).
-
Inoculate each flask with the prepared fungal suspension.
3. Incubation and Sampling:
-
Incubate the flasks at 35°C with agitation.[22]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.[20]
4. Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU)/mL.
5. Data Analysis:
-
Plot log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Murine Model of Disseminated Candidiasis
1. Immunosuppression (Optional but common):
-
Induce neutropenia in mice (e.g., BALB/c or CD-1 strains) using cyclophosphamide or 5-fluorouracil administered intraperitoneally prior to infection.[10][23]
2. Infection:
-
Prepare a Candida albicans inoculum from an overnight culture.
-
Infect mice via intravenous injection (e.g., lateral tail vein) with a specific inoculum size (e.g., 10⁵ or 10⁶ CFU/mouse).[10]
3. Treatment:
-
Initiate treatment at a set time post-infection (e.g., 2-24 hours).
-
Administer this compound (e.g., intraperitoneally) and the second antifungal agent (route depends on the drug) alone and in combination, daily for a specified duration (e.g., 5-7 days).[4][10]
4. Outcome Assessment:
-
Survival: Monitor mice daily and record survival. Plot Kaplan-Meier survival curves.
-
Fungal Burden: At the end of the treatment period, sacrifice a cohort of mice, aseptically remove target organs (kidneys, brain), homogenize the tissues, and perform quantitative cultures to determine the CFU/gram of tissue.[10][16]
5. Data Analysis:
-
Compare survival curves using the log-rank test.
-
Compare fungal burdens between treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Signaling Pathways and Mechanisms of Synergy
Understanding the underlying molecular mechanisms is key to rationally designing combination therapies.
This compound and Flucytosine: The Permeability Hypothesis
The primary proposed mechanism for AmB-flucytosine synergy is the enhancement of flucytosine uptake.
This compound and Echinocandins: Dual Attack on the Fungal Envelope
This combination targets two essential structures: the cell membrane and the cell wall, leading to catastrophic structural failure.
Conclusion
The combination of this compound with other antifungal agents is a promising strategy to improve therapeutic outcomes in patients with invasive fungal infections. Synergistic interactions have been demonstrated in vitro and in vivo with flucytosine, echinocandins, and certain azoles. The choice of combination partner may depend on the infecting fungal species, the site of infection, and the immune status of the host. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to objectively compare and further investigate these powerful therapeutic combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapy of Murine Aspergillosis with this compound in Combination with Rifampin or 5-Fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Combination of this compound with Flucytosine Is Active In Vitro against Flucytosine-Resistant Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. In Vivo Synergy of this compound plus Posaconazole in Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapy of murine aspergillosis with this compound in combination with rifampin of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Low-Dose this compound and Murine Dialyzable Spleen Extracts Protect against Systemic Candida Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Efficacy of the combination of this compound and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination therapy of murine invasive candidiasis with fluconazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. niaid.nih.gov [niaid.nih.gov]
Cross-Resistance Between Amphotericin B and Other Polyenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between the widely used polyene antifungal, Amphotericin B (AmB), and other members of the polyene class, namely nystatin and pimaricin (natamycin). The development of resistance to antifungal agents is a growing concern in clinical practice. Understanding the potential for cross-resistance among structurally related drugs is crucial for effective treatment strategies and the development of new antifungal therapies. This document summarizes key experimental data, details the underlying molecular mechanisms, and provides standardized protocols for the assessment of polyene cross-resistance.
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from studies investigating the susceptibility of various fungal species to this compound and other polyenes. These data highlight the varying degrees of cross-resistance observed.
Table 1: Comparative MICs of this compound and Nystatin against Candida Species
| Fungal Isolate | This compound MIC (µg/mL) | Nystatin MIC (µg/mL) | Cross-Resistance Observed |
| Candida spp. (AmB-Susceptible) | 0.03 - 1.0 | 0.5 - 4.0 | Baseline Susceptibility |
| Candida spp. (AmB-Resistant) | ≥ 0.25 | 1.0 - >16.0 | Yes, parallel increase in MICs |
Data compiled from a study on clinical Candida isolates. The study noted that while nystatin retained some activity, its MICs tended to increase in isolates with elevated this compound MICs, indicating a degree of cross-resistance.[1]
Table 2: Comparative MICs of this compound and Natamycin against Filamentous Fungi
| Fungal Species | This compound MIC₅₀ (µg/mL) | Natamycin MIC₅₀ (µg/mL) |
| Fusarium spp. | 2.0 | 4.0 |
| Aspergillus spp. | 1.0 | 4.0 |
Data from a study on fungal keratitis isolates. While not directly assessing AmB-resistant strains, this data provides a baseline for the relative in vitro activity of the two polyenes against these common filamentous fungi.[2]
Molecular Mechanisms of Polyene Cross-Resistance
The primary mechanism of action for polyene antifungals is the binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores and subsequent cell death. Resistance to polyenes, and consequently cross-resistance, is most commonly associated with alterations in the ergosterol biosynthesis pathway.
Mutations in the ERG genes, which encode the enzymes responsible for ergosterol synthesis, can lead to a decrease in the total amount of ergosterol in the cell membrane or the replacement of ergosterol with other sterol precursors. These changes reduce the binding affinity of polyene drugs, leading to decreased susceptibility.
Key genes implicated in polyene resistance include:
-
ERG3 : Encodes the C-5 sterol desaturase. Mutations in this gene can block the final steps of ergosterol synthesis, leading to the accumulation of alternative sterols in the membrane. This has been shown to confer resistance to this compound.[3]
-
ERG6 : Encodes the C-24 sterol methyltransferase. Defects in this gene can also alter the final sterol composition of the membrane, leading to polyene resistance.
-
ERG11 : Encodes lanosterol 14-α-demethylase, the target of azole antifungals. While primarily associated with azole resistance, mutations in ERG11 can sometimes indirectly affect the sterol profile and contribute to polyene resistance.
The degree of cross-resistance between different polyenes can depend on the specific ERG mutation and the resulting sterol composition of the fungal cell membrane. For instance, some mutations may lead to broad polyene resistance, while others might confer resistance to this compound while retaining some susceptibility to other polyenes like nystatin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for investigating polyene cross-resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth Microdilution Method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
This compound, nystatin, and pimaricin (natamycin) stock solutions.
-
Fungal inoculum standardized to 0.5 McFarland turbidity.
-
Spectrophotometer (optional, for spectrophotometric reading).
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension (0.5 x 10³ to 2.5 x 10³ cells/mL) in RPMI 1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of each polyene antifungal agent in the microtiter plates using RPMI 1640 medium.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Reading: Determine the MIC as the lowest drug concentration at which there is a significant inhibition of growth (≥50% for azoles, 100% for polyenes) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure absorbance.
Fungal Sterol Analysis
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) based method.[2][5][6]
Objective: To identify and quantify the sterol composition of fungal cell membranes.
Materials:
-
Fungal cell pellets (from susceptible and resistant strains).
-
Saponification solution (e.g., methanolic KOH).
-
Organic solvent for extraction (e.g., n-heptane or hexane).
-
Derivatizing agent (e.g., BSTFA for silylation).
-
GC-MS system with a suitable capillary column.
Procedure:
-
Cell Lysis and Saponification: Resuspend the fungal cell pellet in the saponification solution and heat to break open the cells and hydrolyze sterol esters.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including sterols) using an organic solvent.
-
Derivatization (Optional but Recommended): Evaporate the solvent and derivatize the sterols to increase their volatility and improve chromatographic separation. Silylation is a common method.
-
GC-MS Analysis: Inject the derivatized sterol extract into the GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column, and the mass spectrometer provides fragmentation patterns for identification and quantification.
-
Data Analysis: Compare the sterol profiles of resistant strains to susceptible strains to identify any alterations, such as a decrease in ergosterol or an accumulation of precursor sterols.
ERG Gene Expression Analysis
Protocol: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).[3][7][8]
Objective: To quantify the expression levels of specific ERG genes in fungal isolates.
Materials:
-
RNA extraction kit suitable for yeast/fungi.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR instrument and reagents (e.g., SYBR Green or probe-based chemistry).
-
Primers specific for the target ERG genes and a reference (housekeeping) gene.
Procedure:
-
RNA Extraction: Extract total RNA from fungal cells grown under specific conditions (e.g., with and without exposure to sub-inhibitory concentrations of polyenes).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target ERG genes, and a reference gene for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in the expression of the target ERG genes in resistant strains compared to susceptible strains.
Conclusion
The available data indicates that cross-resistance between this compound and other polyenes, particularly nystatin, can occur in clinical isolates of Candida species. This cross-resistance is primarily driven by alterations in the ergosterol biosynthesis pathway due to mutations in ERG genes. While some this compound-resistant strains may retain a degree of susceptibility to other polyenes, a parallel increase in MICs is often observed. Further research is needed to fully elucidate the cross-resistance profiles with other polyenes like pimaricin across a broader range of fungal pathogens and to correlate specific genetic mutations with the observed resistance phenotypes. The experimental protocols outlined in this guide provide a standardized framework for conducting such investigations, which are essential for guiding clinical decision-making and advancing the development of novel antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and natamycin are not synergistic in vitro against Fusarium and Aspergillus spp. isolated from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal [mdpi.com]
- 4. Impact of ERG3 mutations and expression of ergosterol genes controlled by UPC2 and NDT80 in Candida parapsilosis azole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
- 7. Efficacy of LY303366 against this compound-Susceptible and -Resistant Aspergillus fumigatus in a Murine Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The susceptibility of Candida albicans to this compound, nystatin, and 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Antifungal Warfare: A Comparative Guide to Novel Amphotericin B Derivatives Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant fungal infections poses a significant threat to global health. For decades, Amphotericin B (AmB) has been a cornerstone of antifungal therapy, a potent last resort against life-threatening mycoses. However, its clinical utility is often hampered by significant nephrotoxicity and the emergence of resistant fungal strains, particularly notorious pathogens like Candida auris and various Aspergillus species. In response, a new generation of AmB derivatives is being engineered to retain the broad-spectrum fungicidal activity of the parent molecule while mitigating its toxic side effects. This guide provides a comprehensive comparison of these novel derivatives, presenting their efficacy against resistant strains, their improved safety profiles, and the experimental methodologies underpinning these findings.
Executive Summary
This guide delves into the comparative efficacy and safety of new this compound derivatives, with a focus on two promising candidates: SF001 (AM-2-19) and Mandimycin . These novel agents demonstrate significant improvements over conventional AmB formulations. SF001, a rationally designed analog, exhibits comparable or superior in vitro activity against a wide range of Candida and Aspergillus species, including AmB-resistant isolates, with markedly reduced toxicity. Mandimycin represents a paradigm shift, with a unique mechanism of action targeting phospholipids in the fungal cell membrane, rendering it effective against AmB-resistant strains and demonstrating a low propensity for resistance development. This document synthesizes the available preclinical data, offering a valuable resource for the scientific community engaged in the development of next-generation antifungal therapies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy and cytotoxicity of novel this compound derivatives compared to conventional this compound.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of SF001 (AM-2-19) vs. This compound
| Fungal Species | SF001 (AM-2-19) MIC Range | This compound MIC Range | SF001 (AM-2-19) MIC₅₀ | This compound MIC₅₀ | SF001 (AM-2-19) MIC₉₀ | This compound MIC₉₀ | Reference |
| Candida spp. (including AmB-resistant strains) | 0.125 - 4 | 0.125 - 4 | 0.25 | 0.5 | 1 | 0.5 | [1][2] |
| Aspergillus spp. (including AmB-resistant strains) | 0.125 - 4 | 0.25 - 8 | 0.5 | 1 | 1 | 4 | [1][2] |
| Fusarium solani | 0.5 - 8 | 1 - >16 | - | - | - | - | [3] |
| Fusarium oxysporum | 0.5 - 8 | >16 | - | - | - | - | [3] |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Mandimycin
| Fungal Species | Mandimycin MIC Range | Reference |
| Multidrug-Resistant Fungal Pathogens (Panel) | 0.125 - 2 | [4] |
| Candida auris (MDR strains) | Effective | [1] |
Table 3: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Cytotoxicity Endpoint | Result | Reference |
| SF001 (AM-2-19) | Human cells | Not specified | Reduced toxicity | Reduced toxicity to human cells and mice | [2] |
| Mandimycin | Human Renal Proximal Tubular Epithelial (HK-2) cells & Human Primary Renal Proximal Tubule Epithelial cells | Not specified | Lower renal toxicity | Significantly lower nephrotoxicity than AmB | [1][4] |
| Mandimycin | Red Blood Cells | Hemolysis Assay | Hemolysis | No hemolysis observed | [4] |
| This compound | HK-2 (Human Kidney) | CellTiter-Glo® | CC₅₀ | 1.5 µM | [5] |
| This compound (Fungizone™) | 293T (Human Kidney) | MTS & LDH | Cytotoxicity | No cytotoxicity observed | [6] |
| This compound (Fungizone™) | THP1 (Human Monocytic) | MTS & LDH | Cytotoxicity | Cytotoxic at 500 µg/L | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the evaluation of these novel this compound derivatives.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for AmB) compared to the drug-free control well.
In Vitro Cytotoxicity Assessment: MTS Assay
The MTS assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Mammalian cells (e.g., HEK293T human kidney cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the this compound derivatives or control compounds for a specified period (e.g., 24 or 48 hours).
-
MTS Reagent Addition: Following incubation, the MTS reagent, combined with an electron coupling agent (phenazine ethosulfate), is added to each well.
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell viability) is calculated.
In Vivo Efficacy Evaluation: Murine Model of Systemic Candidiasis
Animal models are essential for evaluating the therapeutic potential of new antifungal agents in a living system.
-
Animal Model: Immunocompromised mice (e.g., neutropenic BALB/c mice) are commonly used to establish a systemic infection. Immunosuppression can be induced by agents like cyclophosphamide.
-
Infection: Mice are infected intravenously via the tail vein with a standardized inoculum of a pathogenic Candida strain (e.g., C. auris or a resistant C. albicans strain).
-
Treatment: Treatment with the novel AmB derivatives, conventional AmB, or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). The drugs are administered via a clinically relevant route (e.g., intravenously or intraperitoneally) at various doses for a defined duration.
-
Efficacy Endpoints: Efficacy is assessed by monitoring survival rates over a period of time (e.g., 21 days) and by determining the fungal burden in target organs (e.g., kidneys, brain, spleen) at the end of the study. Fungal burden is quantified by plating homogenized organ tissues and counting colony-forming units (CFUs).
-
Toxicity Monitoring: In parallel, toxicity is evaluated by monitoring changes in body weight, clinical signs of distress, and by analyzing blood samples for markers of kidney function (e.g., serum creatinine and blood urea nitrogen - BUN). Histopathological examination of the kidneys is also performed to assess for any drug-induced damage.
Mandatory Visualizations
Mechanism of Action & Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes described in this guide.
Conclusion and Future Directions
The development of novel this compound derivatives like SF001 (AM-2-19) and Mandimycin marks a pivotal moment in the fight against resistant fungal infections. The data presented in this guide strongly suggest that these new agents have the potential to overcome the key limitations of conventional this compound, offering a wider therapeutic window through reduced toxicity while maintaining or even enhancing efficacy against challenging pathogens.
SF001's rational design has yielded a molecule with a superior selectivity for fungal ergosterol, translating to a better safety profile. Mandimycin's unique mode of action, targeting phospholipids, opens up new avenues for combating resistance, as it bypasses the common ergosterol-related resistance mechanisms.
While the preclinical data are highly promising, further rigorous investigation is warranted. Head-to-head clinical trials are the necessary next step to confirm the in vivo efficacy and safety of these derivatives in humans. Continued research into the precise molecular interactions and downstream effects of these novel agents will undoubtedly fuel the development of even more effective and safer antifungal therapies. The scientific community is on the cusp of a new era in antifungal drug development, one that holds the promise of turning the tide against the growing threat of multidrug-resistant fungi.
References
- 1. contagionlive.com [contagionlive.com]
- 2. In vitro activity of SF001: a next-generation polyene versus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy assessments of SF001, a next-generation polyene antifungal, in a neutropenic mouse model of invasive fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mandimycin, a polyene macrolide with potent antifungal activity and distinctive mode of action | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity of two novel oral formulations of this compound (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amphotericin B: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Amphotericin B in a research and drug development setting. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
This compound, a potent antifungal agent, requires careful handling and disposal due to its hazardous properties. All waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste. Disposal should always be conducted in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Summary of this compound Waste Characteristics
| Characteristic | Description |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Irritant (skin and eyes), potential for specific target organ toxicity with repeated exposure.[1][2] |
| Physical Form of Waste | Solid (powder), liquid (solutions), contaminated materials (e.g., gloves, pipette tips, vials). |
| Incompatibilities | Strong oxidizing agents.[3][4] |
| Special Handling | Avoid generating dust.[3][5] Use in a well-ventilated area.[5] |
Procedural Guidance for Disposal
The following steps provide a general framework for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE:
2. Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated spill cleanup materials, and disposable labware (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste:
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and should be collected in a designated, sealed, and labeled waste container.[7]
-
Used Culture Media: Culture media containing this compound should be treated as chemical waste.[7] Do not autoclave media containing antibiotics unless specifically approved by your institution's EHS, as autoclaving does not always inactivate the chemical.[7] Collect it in a labeled, leak-proof container.
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Spill Management: In the event of a spill:
-
Alert personnel in the area.[5]
-
For dry spills: Avoid generating dust.[5] Use dry clean-up procedures such as gently sweeping or vacuuming (with a HEPA-filtered vacuum) the material into a sealable container for disposal.[3][5]
-
For liquid spills: Absorb the spill with an inert material (e.g., sand or absorbent pads) and place it in a sealed container for disposal.[8]
-
After cleanup, decontaminate the area with a suitable cleaning agent and wash the site thoroughly.[6]
4. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Keep waste containers securely sealed when not in use.[5]
-
Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2][5][9]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[1][5][9]
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. In-situ degradation of this compound in a microbial electrochemical cell containing wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of the polyene antibiotic this compound. Evidence for radical formation in the process of autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US4902789A - Process and composition for the purification of this compound - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [repositorio.ufrn.br]
- 7. This compound conventional injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. scielo.br [scielo.br]
- 9. Characterizing the Complex Multi-Step Degradation Kinetics of this compound in a Microemulsified Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Amphotericin B
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Amphotericin B is paramount. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) selection to disposal procedures, to build a culture of safety and trust in your laboratory operations.
Quantitative Safety Data
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | E: ≤ 0.01 mg/m³ | |
| Glove Breakthrough Time | Data not available for this compound. Select gloves tested to ASTM D6978 standard. | [1] |
Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is the most critical barrier to exposure. The following protocol outlines the minimum PPE requirements for handling this compound.
Required PPE
-
Gloves: Double gloving with chemotherapy-resistant nitrile gloves is recommended.[2] Gloves should meet the ASTM D6978 standard.[1]
-
Gown: A disposable, polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation.[2]
-
Eye and Face Protection: Safety goggles and a face shield are necessary, especially when there is a risk of splashes.[2][3]
-
Respiratory Protection: For handling the powdered form or when aerosols may be generated, a NIOSH-approved respirator is required.[4]
Donning and Doffing Procedure
Proper technique in putting on and taking off PPE is crucial to prevent contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Don the inner pair of gloves.
-
Don the gown, ensuring complete coverage.
-
Don the outer pair of gloves, ensuring the cuffs of the gown are tucked into the gloves.
-
Don eye and face protection.
-
Don respiratory protection, if required.
Doffing Sequence (to be performed in a designated area):
-
Remove the outer pair of gloves.
-
Remove the gown, turning it inside out as it is rolled down.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Perform hand hygiene.
Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Designated Handling Area
-
All handling of this compound, especially the powder form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[2]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad should be changed after each procedure or in the event of a spill.[4]
General Handling Practices
-
Avoid the generation of dust when handling the powdered form.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
All containers of this compound should be clearly labeled with its hazards.[5]
Spill Management Protocol
Immediate and correct response to a spill is critical to contain the hazard. Spill kits should be readily available in all areas where this compound is handled.
Spill Kit Contents
-
Two pairs of chemotherapy-tested gloves
-
Impermeable gown and shoe covers
-
Face shield or goggles
-
NIOSH-approved respirator
-
Absorbent, plastic-backed sheets or pads
-
Disposable scoop and scraper
-
Two sealable, thick plastic hazardous waste disposal bags with appropriate labels[6][7]
Spill Cleanup Procedure
For Small Spills (<5 mL or 5 g): [8]
-
Alert others in the area and restrict access.
-
Don the appropriate PPE from the spill kit.
-
Gently cover the spill with absorbent pads. For powders, carefully place a damp absorbent pad over the spill to avoid aerosolizing the powder.[8]
-
Use a scoop to collect the absorbed material and any broken glass.
-
Place all contaminated materials into a designated hazardous waste bag.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[8]
For Large Spills (>5 mL or 5 g): [3][8]
-
Evacuate the area immediately.
-
Alert others and secure the area to prevent entry.
-
Contact the appropriate emergency response personnel for your institution.
-
Only trained personnel with appropriate respiratory protection should clean up large spills.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Sharps: Needles, syringes, and any broken glass contaminated with this compound should be placed in a puncture-resistant sharps container specifically labeled for hazardous drug waste.[4][5]
-
Soft Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other disposable materials should be placed in a clearly labeled, leak-proof hazardous waste bag.[4][5] These bags should be sealed when full.
Final Disposal
-
All hazardous waste containers must be collected by trained personnel for final disposal.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[9]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. uthsc.edu [uthsc.edu]
- 3. england.nhs.uk [england.nhs.uk]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. dvm360.com [dvm360.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
